5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
説明
特性
IUPAC Name |
(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5(2)7(9)10-3-6-4-13-8(12)11-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGDTKXIBWRKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1CSC(=S)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438223 | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161196-23-2 | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione: Synthesis, Polymerization, and Applications
Introduction
This compound is a sophisticated heterobifunctional monomer at the forefront of advanced polymer and materials science research.[1] Its unique molecular architecture, which combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione (a cyclic dithiocarbonate) ring, makes it an exceptionally versatile building block.[1] This dual functionality allows for elegant control over polymer synthesis and subsequent modification, opening avenues for the creation of complex macromolecular structures with tailored properties.
The primary significance of this monomer lies in its role as a reactive chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] The dithiocarbonate moiety facilitates exquisite control over radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (dispersity, Ð), and complex architectures like block copolymers.[1] Simultaneously, the methacrylate group is incorporated into the growing polymer backbone, positioning the reactive oxathiolane-2-thione ring for post-polymerization modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization behavior, and diverse applications for researchers and professionals in chemistry and drug development.
Chemical Properties and Synthesis
A thorough understanding of the monomer's fundamental properties and synthesis is crucial for its effective application.
Chemical Structure and Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| CAS Number | 161196-23-2 | [2][3] |
| Appearance | Varies (often an oil or solid) | N/A |
The molecule's structure is defined by the methacrylate group, which is susceptible to radical polymerization, and the 1,3-oxathiolane-2-thione ring, which can undergo nucleophilic ring-opening reactions.[1]
Caption: Workflow for the synthesis of the target monomer.
Step-by-Step Synthesis Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycidyl methacrylate in anhydrous tetrahydrofuran (THF).
-
Catalyst Addition: Add lithium tert-butoxide (LiOtBu) (5–10 mol%) to the solution.
-
Reactant Addition: Slowly add carbon disulfide (CS₂) to the reaction mixture at room temperature (25°C).
-
Reaction: Stir the mixture for approximately 5 hours at 25°C. The reaction proceeds via a nucleophilic attack of the epoxide oxygen in GMA by CS₂, followed by ring closure. [1]5. Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure monomer. [1]
Polymerization and Advanced Macromolecular Engineering
The dual-reactive nature of this monomer is the cornerstone of its utility in creating functional polymers.
Mechanism of Action in Polymerization
The molecule's behavior is governed by two independent yet complementary reactive sites:
-
Radical Polymerization: The methacryloyloxy group readily participates in conventional and controlled radical polymerization reactions, allowing it to be incorporated into a polymer chain. [1]* Nucleophilic Ring Opening: The 1,3-oxathiolane-2-thione ring is susceptible to attack by nucleophiles. This allows for post-polymerization modification, where the ring can be opened to introduce new functional groups or to graft other molecules onto the polymer backbone. [1]
Application in RAFT Polymerization
The most powerful application of this compound is as a control agent in RAFT polymerization. The dithiocarbonate group functions as an efficient chain transfer agent, mediating the polymerization process to produce polymers with well-defined characteristics.
Sources
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione chemical properties
An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a sophisticated heterobifunctional monomer. Designed for researchers, polymer chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and advanced applications of this versatile compound, grounding its claims in established chemical principles and authoritative literature.
Introduction: A Molecule of Dual Functionality
This compound is a specialized chemical building block engineered for advanced materials science and polymer chemistry.[1] Its significance stems from the unique integration of two distinct and highly useful functional groups within a single molecule:
-
A polymerizable methacrylate group , which allows it to readily participate in radical polymerization reactions to form the backbone of a polymer.[1]
-
A reactive 1,3-oxathiolane-2-thione ring , a class of cyclic dithiocarbonate. This moiety serves as a highly effective control agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1]
This dual nature enables the synthesis of well-defined, functional polymers with controlled architectures, making it a valuable tool for creating materials for coatings, adhesives, and sophisticated biomedical devices.[1] The presence of a sulfur-containing heterocyclic core also opens avenues for its application in medicinal chemistry, where such structures are known to play crucial roles in biological activity.[2][3][4][5][6][7]
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic procedures, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 161196-23-2 | [8] |
| Molecular Formula | C₈H₁₀O₃S₂ | [8] |
| Molecular Weight | 218.29 g/mol | [8] |
| Appearance | Typically a yellow or orange oil/solid | [9][10] |
| Solubility | Expected to be soluble in many organic solvents (e.g., DMSO, THF, Chloroform) | Inferred |
| Chemical Class | Heterobifunctional Monomer, Dithiocarbonate (Xanthate derivative) | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthesis would involve the reaction of glycidyl methacrylate with carbon disulfide. The methoxide ion, generated from a catalytic amount of sodium hydride in methanol, can act as an efficient promoter for this transformation.[11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of glycidyl methacrylate (1 equivalent) in a suitable aprotic solvent such as THF, add a catalytic amount of a strong base like sodium hydride (e.g., 0.1 equivalents).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add carbon disulfide (CS₂, ~1.1 equivalents) dropwise while maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Characterization
Confirmation of the product's identity and purity would be achieved through standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the methacrylate vinyl protons, the methyl group, and the characteristic shifts of the carbons and protons in the oxathiolane-2-thione ring.[9][10][12]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the methacrylate (~1640 cm⁻¹), and the characteristic C=S stretch of the thione group (~1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Chemical Reactivity and Mechanistic Pathways
The utility of this monomer lies in the distinct reactivity of its two primary functional domains.
The Methacrylate Group: Radical Polymerization
The methacryloyloxy group is a well-known "more-activated monomer" that readily undergoes radical polymerization.[13] This allows for its incorporation into polymer chains using standard free-radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide.
Experimental Protocol: Radical Copolymerization
This protocol outlines a typical procedure for copolymerizing this compound with a comonomer, such as 2-hydroxyethyl methacrylate (HEMA).[1]
-
Preparation: In a Schlenk flask, dissolve the desired molar ratio of this compound and HEMA in a suitable solvent (e.g., dimethyl sulfoxide).
-
Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1 mol% relative to the total monomer concentration).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-70°C for AIBN) and stir for a predetermined time.
-
Termination & Purification: Stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or methanol).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
The 1,3-Oxathiolane-2-thione Ring: RAFT Polymerization Control
The dithiocarbonate (cyclic xanthate) moiety is the engine of control, enabling this molecule to function as a Chain Transfer Agent (CTA) in RAFT polymerization.[1] RAFT is a powerful technique for producing polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures (e.g., block copolymers).[14][15]
The core of the RAFT mechanism is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains.
Caption: The RAFT polymerization mechanism.
By incorporating this compound into a polymerization, it acts as both a monomer and a CTA. This leads to the formation of a polymer with dithiocarbonate groups distributed along its chain, which can be used for further modifications or to create complex structures like graft copolymers.
Nucleophilic Ring Opening
The 1,3-oxathiolane-2-thione ring is susceptible to attack by nucleophiles, such as primary amines or thiols.[1] This reaction opens the ring and provides a powerful method for post-polymerization modification. For instance, after creating a polymer using this monomer, one can introduce new functional groups by reacting the polymer with a desired nucleophile. This is a key strategy for conjugating biomolecules, such as peptides or drugs, to the polymer backbone.
Caption: Nucleophilic ring-opening modification.
Applications in Research and Development
The unique chemical properties of this monomer make it suitable for several high-value applications:
-
Drug Delivery: Sulfur-containing heterocycles are prevalent in medicinal chemistry.[3][4][5] Polymers synthesized from this monomer can be designed to form nanoparticles or hydrogels for controlled drug release. The ring-opening reaction provides a convenient handle for attaching therapeutic agents.
-
Biomaterials: The ability to create well-defined polymers allows for the fabrication of biocompatible materials for tissue engineering scaffolds, hydrogels, and bioconjugates.
-
Advanced Coatings and Adhesives: The controlled polymer architecture afforded by RAFT polymerization can be used to create high-performance coatings and adhesives with tailored mechanical properties and surface functionalities.[1]
-
Functional Surfaces: Polymers made from this monomer can be grafted onto surfaces to alter their properties, for example, to create anti-fouling or highly lubricious surfaces.
Safety and Handling
This compound is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate care:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
References
- Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules.
- Xanthates in RAFT Polymerization | Request PDF.
- Synthesis of 1,3-oxathiolane-2-thiones 35.
- Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)3-Stabilized s-cis and s-trans Monomer Conformations.
- Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Royal Society of Chemistry.
- How Can Xanthates Control the RAFT Polymerization of Methacrylates?.
- 5-(Methacryloyloxy)
- Evalu
- Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future.
- Role of sulphur-heterocycles in medicinal chemistry: An update.
- Chemoselective Polymerization of 2-(Methacryloyloxy)ethyl Acrylate Enabled by B(C6F5)
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Critical Reviews.
- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. Royal Society of Chemistry.
- 1,3-Ox
- This compound | CAS 161196-23-2. Santa Cruz Biotechnology.
- 1,3-oxathiolane-2-thione compounds.
- Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
- Synthesis of Amphiphilic Cationic Copolymers Poly[2-(methacryloyloxy)ethyl Trimethylammonium Chloride-co-Stearyl Methacrylate] and Their Self-Assembly Behavior in Water and Water-Ethanol Mixtures.
- Kinetics and Modeling of Aqueous Phase Radical Homopolymerization of 3-(Methacryloylaminopropyl)
- Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research.
- Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF.
- 5-Methyl-1,3-ox
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- 3. stm.bookpi.org [stm.bookpi.org]
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- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 7. books.rsc.org [books.rsc.org]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. US7432381B2 - 1,3-oxathiolane-2-thione compounds - Google Patents [patents.google.com]
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A-Technical-Guide-to-the-Synthesis-of-(2-thioxo-1,3-oxathiolan-5-yl)methyl-methacrylate
Abstract
This document provides a comprehensive technical guide for the synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a specialized monomer of significant interest in the development of advanced polymers. This monomer incorporates a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione ring, enabling the creation of functional polymers with unique properties, such as high refractive indices, which are valuable in optical and biomedical applications.[1][2] The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione, followed by its esterification to yield the final product. This guide details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and characterization data, intended for researchers and professionals in polymer chemistry, materials science, and drug development.
Introduction and Strategic Overview
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, also known as DTCMMA, is a heterobifunctional monomer that serves as a versatile building block in materials science.[3] Its structure is unique, featuring:
-
A methacrylate group , which is readily polymerizable via free-radical methods, allowing for its incorporation into various polymer backbones.[3]
-
A 1,3-oxathiolane-2-thione ring , a cyclic dithiocarbonate that can undergo nucleophilic ring-opening reactions.[4] This reactive handle allows for post-polymerization modification, crosslinking, or the introduction of specific functionalities.[4]
The presence of sulfur atoms in the thiocarbonate ring contributes significantly to the high molar refraction of the resulting polymers, making them candidates for high refractive index materials used in advanced optical devices like lenses, coatings, and light-emitting diodes (LEDs).[1][5] The synthesis strategy is logically divided into two primary stages, designed for efficiency and high yield.
Overall Synthetic Workflow
The synthesis is a two-step procedure beginning from commercially available glycidol.
-
Step 1: Synthesis of the Precursor. Reaction of an epoxide (glycidol) with carbon disulfide (CS₂) to form the cyclic thiocarbonate intermediate, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione.
-
Step 2: Methacrylation. Esterification of the hydroxyl group on the precursor with methacryloyl chloride to yield the final target monomer.
This workflow is depicted below.
Caption: Simplified reaction mechanism for thiocarbonate formation.
Experimental Protocol
Materials:
-
Glycidol
-
Carbon Disulfide (CS₂)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methanol (MeOH), anhydrous
-
Diethyl Ether (Et₂O), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Catalyst Preparation: To a stirred solution of anhydrous methanol (2 mmol) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (10 mol%) portion-wise at 0 °C. Allow the mixture to stir for 10 minutes.
-
Reaction Initiation: Add carbon disulfide (5 mmol) to the methoxide solution, followed by the dropwise addition of glycidol (2 mmol) at room temperature.
-
Reaction Progress: The reaction mixture is stirred at room temperature for approximately 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is filtered to remove any solid precipitates. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is redissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 5-(hydroxymethyl)-1,3-oxathiolane-2-thione, is purified by column chromatography on silica gel.
Part II: Synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
The final step is the esterification of the primary alcohol of the precursor with a methacrylating agent. Methacryloyl chloride is a common and effective reagent for this transformation.
Mechanistic Principles
This reaction is a standard nucleophilic acyl substitution. The hydroxyl group of the precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. A tertiary amine base, such as triethylamine (Et₃N), is crucial. It serves two purposes:
-
It acts as a scavenger for the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting material or product. [3]* It can act as a nucleophilic catalyst, forming a more reactive acylammonium intermediate.
The reaction is typically performed at low temperatures (0-5 °C) to minimize undesirable side reactions, most notably the premature polymerization of the methacrylate product. [3]
Experimental Protocol
Materials:
-
5-(hydroxymethyl)-1,3-oxathiolane-2-thione (from Part I)
-
Methacryloyl chloride
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reactant Setup: Dissolve 5-(hydroxymethyl)-1,3-oxathiolane-2-thione (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere. Add triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C. [3]3. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. [3]Monitor the reaction's completion using TLC.
-
Quenching and Extraction: Quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate as a colorless or light yellow solid. [6]
Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized monomer.
| Property | Description | Source |
| Chemical Formula | C₈H₁₀O₃S₂ | [7] |
| Molecular Weight | 218.29 g/mol | [7] |
| Appearance | Colorless or light yellow solid | [6] |
| Melting Point | ~50-52 °C | [6] |
| Solubility | Soluble in organic solvents like ethanol, DMF, and DCM | [6] |
Spectroscopic Data (Expected):
-
¹H NMR: Expect signals for the methacrylate vinyl protons (~5.5-6.1 ppm), the methylene protons adjacent to the ester (~4.5 ppm), the methine proton of the oxathiolane ring (~5.0 ppm), the methylene protons of the ring (~3.2-3.8 ppm), and the methyl group of the methacrylate (~1.9 ppm).
-
¹³C NMR: Key signals should include the thione carbonyl (C=S) at a highly deshielded position (~200-220 ppm), the ester carbonyl (C=O) (~167 ppm), and carbons of the methacrylate double bond (~125-136 ppm).
-
FT-IR (cm⁻¹): Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), the C=S stretch of the thiocarbonate (~1200-1250 cm⁻¹), and the C=C stretch of the alkene (~1635 cm⁻¹).
Safety and Handling
Both the intermediates and final product require careful handling in a well-ventilated fume hood.
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle with extreme care.
-
Methacryloyl Chloride: Corrosive, lachrymatory, and moisture-sensitive.
-
Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas.
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate: May be irritating to the eyes, skin, and respiratory tract. [6]Harmful if swallowed, inhaled, or in contact with skin. [6]Always wear suitable protective clothing, gloves, and eye/face protection. [6]
Applications and Future Scope
The synthesized monomer is a valuable component in the creation of advanced functional polymers. The sulfur-containing thiocarbonate group imparts a high refractive index to polymers, a desirable property for optical applications. [1][2]Furthermore, the ring-opening capability of the 1,3-oxathiolane-2-thione moiety allows for the development of:
-
Cross-linkable polymers: The ring can be opened by primary amines to form thiol and thiourethane linkages, creating functional networks. [4]* Degradable polymers: The thiocarbonate linkage can be a point of degradation, which is of interest in biomedical applications. [8]* RAFT Polymerization: The dithiocarbonate structure makes it a potential chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined polymers. [3] This monomer provides a platform for designing sophisticated materials with tailored thermal, optical, and chemical properties. [9]
References
Sources
- 1. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
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- 4. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]
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An In-depth Technical Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Introduction: A Heterobifunctional Monomer for Advanced Polymer Synthesis
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT), registered under CAS number 161196-23-2, is a sophisticated heterobifunctional monomer that offers a unique combination of reactive moieties within a single molecule.[1] Its structure incorporates a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione ring. This dual functionality makes MMOT a versatile building block in polymer chemistry, enabling the synthesis of well-defined polymers with pendent reactive groups. These reactive handles can be further modified post-polymerization, opening avenues for the creation of functional materials with tailored properties for a range of applications, from coatings and adhesives to advanced biomedical devices.[1] This guide provides a comprehensive overview of the synthesis, properties, polymerization, and functionalization of MMOT, tailored for researchers and professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
The unique reactivity of MMOT stems from its distinct chemical architecture. The methacryloyloxy group serves as a polymerizable unit, readily participating in free-radical polymerization. The 1,3-oxathiolane-2-thione moiety, a cyclic dithiocarbonate, not only acts as a controlling agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization but also as a latent thiol group that can be unmasked through nucleophilic ring-opening.
A summary of the key physicochemical properties of MMOT is presented in the table below:
| Property | Value | Source |
| CAS Number | 161196-23-2 | [1][2] |
| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| Purity | >98% (as determined by HPLC) | [1] |
Synthesis of this compound
A highly efficient, one-pot synthesis of MMOT involves the organocatalytic cycloaddition of glycidyl methacrylate (GMA) and carbon disulfide (CS₂). This method, catalyzed by lithium tert-butoxide (LiOtBu), offers high yields (>85%) under ambient conditions.[1]
Synthetic Pathway
Sources
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate: Structure, Reactivity, and Applications
An In-depth Technical Guide to a Versatile Heterobifunctional Monomer for Advanced Polymer Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, a sophisticated heterobifunctional monomer pivotal to advancements in polymer and materials science. We will delve into its core chemical identity, elucidate the mechanisms that govern its reactivity, and explore its applications, particularly its role as a highly effective chain transfer agent in Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. This document serves as a resource for researchers seeking to leverage this monomer's unique combination of a polymerizable methacrylate group and a reactive dithiocarbonate ring to design and synthesize functional polymers with precisely controlled architectures and functionalities.
Chemical Identity and Physicochemical Properties
This compound is a specialized chemical compound primarily utilized in research settings.[1][2] Its molecular structure uniquely combines two distinct functional moieties, making it a valuable tool in polymer chemistry. The official IUPAC name for this compound is (2-sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate.[1]
Table 1: Compound Identification and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate | [1] |
| CAS Number | 161196-23-2 | [1][2] |
| Molecular Formula | C₈H₁₀O₃S₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| InChI Key | CHGDTKXIBWRKIM-UHFFFAOYSA-N | [1] |
The core of its utility lies in its bifunctional nature:
-
A Methacrylate Group: This vinyl moiety is readily polymerizable via free-radical mechanisms, allowing it to be incorporated into a growing polymer backbone.[1]
-
A Cyclic Dithiocarbonate (1,3-oxathiolane-2-thione): This functional group is highly active in RAFT polymerization, acting as a control agent. Furthermore, the ring is susceptible to nucleophilic attack, enabling post-polymerization modification.[1]
Mechanism of Action in Controlled Polymerization
The primary application of this monomer is as a chain transfer agent (CTA) in RAFT polymerization, a powerful technique for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Ð), and complex architectures like block copolymers.[1]
Role as a RAFT Chain Transfer Agent
The 1,3-oxathiolane-2-thione group functions as a dithiocarbonate, which is a key component of the RAFT process. The mechanism involves a degenerative chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (polymer chains capped with the CTA) species. This controlled equilibrium ensures that all polymer chains grow at a similar rate, leading to a well-defined final product.
The process can be visualized as a cycle of activation and deactivation, where the CTA is central to maintaining control over the radical polymerization.
Figure 1: Generalized workflow of the RAFT polymerization process.
Reactivity in Post-Polymerization Modification
Beyond its role in controlling polymerization, the 1,3-oxathiolane-2-thione ring is a versatile functional handle. The carbon of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles, such as primary amines. This reaction, often referred to as aminolysis, opens the ring and results in the formation of a free thiol group on the polymer chain. This thiol can then be used for subsequent "click" chemistry reactions, such as thiol-ene or thiol-Michael additions, to conjugate other molecules (e.g., peptides, drugs) to the polymer.[1]
Figure 2: Schematic of nucleophilic ring-opening for post-polymerization modification.
Synthesis and Characterization
While detailed proprietary synthesis methods may vary, a general and plausible synthetic route for compounds of this class involves a two-step process based on established organic chemistry principles.
Exemplary Synthesis Pathway
-
Formation of the Oxathiolane Ring: The synthesis often starts from a precursor like epichlorohydrin. Reaction with carbon disulfide under basic conditions can form the 5-(chloromethyl)-1,3-oxathiolane-2-thione intermediate.
-
Esterification: The chloromethyl intermediate can then be reacted with the sodium or potassium salt of methacrylic acid. This nucleophilic substitution reaction forms the final ester linkage, yielding the target compound.
Characterization
The structural integrity of this compound is typically confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of all protons and carbons in their expected chemical environments, including the characteristic peaks for the vinyl protons of the methacrylate group and the methylene and methine protons of the oxathiolane ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique verifies the presence of key functional groups, such as the C=O stretch of the ester (~1720 cm⁻¹), the C=C stretch of the alkene (~1635 cm⁻¹), and the C=S stretch of the dithiocarbonate (~1050-1250 cm⁻¹).
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition of the synthesized molecule.
Applications in Materials Science and Biomedicine
The unique properties of this monomer enable its use in a wide array of applications.
-
Advanced Coatings and Adhesives: By controlling polymer architecture, materials with superior adhesion, durability, and specific surface properties can be developed.[1]
-
Biomedical Devices: The ability to create well-defined block copolymers is crucial for designing materials for drug delivery vehicles (e.g., micelles, vesicles), tissue engineering scaffolds, and biocompatible coatings for medical implants. The post-polymerization modification capability allows for the attachment of bioactive molecules.[1]
-
Proteomics Research: The compound and the polymers derived from it can be used in specialized applications within proteomics, potentially for creating functionalized surfaces for protein capture or as components in separation media.[2]
Experimental Protocol: RAFT Polymerization of 2-Hydroxyethyl Methacrylate (HEMA)
This section provides a representative, step-by-step methodology for the controlled polymerization of HEMA using this compound as the CTA.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
This compound (CTA)
-
2,2'-Azobis(isobutyronitrile) (AIBN), initiator
-
Dimethyl sulfoxide (DMSO), solvent
-
Schlenk flask, magnetic stirrer, nitrogen source, oil bath
Procedure:
-
Reagent Calculation: For a target degree of polymerization (DP) of 100 and a molar ratio of [HEMA]:[CTA]:[AIBN] of 100:1:0.2, calculate the required mass of each reagent.
-
Reaction Setup: To a dry Schlenk flask, add the calculated amounts of HEMA, CTA, AIBN, and DMSO.
-
Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring: Periodically take aliquots from the reaction mixture (under a nitrogen atmosphere) to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via Size Exclusion Chromatography, SEC).
-
Termination: Once the desired conversion is reached, quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether). Recover the purified polymer by filtration or centrifugation and dry under vacuum.
Safety and Handling
This compound is intended for research and development use only and is not for human or veterinary applications.[1][2] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from direct sunlight and sources of ignition.
Conclusion
This compound stands out as a highly versatile and powerful monomer for the synthesis of advanced polymeric materials. Its dual functionality enables precise control over polymerization through the RAFT mechanism while also offering a pathway for subsequent chemical modification. These features make it an invaluable building block for creating functional polymers tailored for high-performance applications in fields ranging from coatings to advanced biomedical systems.
References
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molecular weight of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
An In-Depth Technical Guide to the Molecular Weight of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
Executive Summary: This guide provides a comprehensive analysis of the , a functional monomer of significant interest in advanced polymer and materials science. We will detail the theoretical calculation of its molecular weight based on its chemical formula and provide field-proven, step-by-step protocols for its experimental verification using high-resolution mass spectrometry and other spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this compound's fundamental properties for applications ranging from controlled polymerization to the development of novel functional surfaces.
Introduction to (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is a specialized heterobifunctional monomer that uniquely combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione ring.[1] This dual functionality makes it a highly versatile building block in polymer chemistry. Its significance lies primarily in its ability to act as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a mechanism that allows for the synthesis of polymers with predetermined molecular weights and narrow dispersity.[1]
The compound is identified by the CAS Number: 161196-23-2 .[1][2] It is also known by several synonyms, including:
-
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione[1]
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl 2-methylprop-2-enoate[2]
The reactive thione group can undergo nucleophilic ring-opening reactions, particularly with primary amines, which enables the post-polymerization modification of surfaces and the creation of multi-chemical functionalities.[3] This capability is crucial for applications in biosensing, catalysis, and mimicking complex biological structures.[3]
Caption: Molecular Structure of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate.
Theoretical Determination of Molecular Weight
The cornerstone of chemical quantification is the molecular weight (or molar mass), derived from the compound's molecular formula. An accurate theoretical value is essential for stoichiometric calculations in synthesis, polymer formulation, and analytical characterization.
Molecular Formula: C₈H₁₀O₃S₂[1][2]
The calculation involves summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the formula. We use the standard atomic weights provided by IUPAC.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 2 | 32.06 | 64.12 |
| Total | Molecular Weight | 218.285 |
Based on this calculation, the molecular weight is 218.29 g/mol .[1][2] This value represents the weighted average of the masses of the different isotopes of each element in their natural abundance. For high-precision techniques like mass spectrometry, the monoisotopic mass (calculated using the mass of the most abundant isotope for each element) is often used.
Experimental Verification of Molecular Mass
While theoretical calculations provide a precise value, experimental verification is a mandatory step in research and quality control. It confirms the identity and purity of the synthesized compound, ensuring that the material used in subsequent experiments is indeed the target molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Caption: Workflow for the experimental verification of molecular identity and weight.
Protocol 3.1: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To experimentally determine the exact mass of the monomer and confirm its elemental composition.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified monomer.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water, to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL. The optimal concentration prevents detector saturation.
-
Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.
-
-
Instrument Setup & Analysis:
-
Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy (< 5 ppm).
-
Set the ESI source to positive ion mode. The ester and ether oxygens in the molecule are sites for protonation or sodiation.
-
Infuse the sample into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected ions (e.g., m/z 100-500).
-
-
Data Interpretation:
-
Expected Ions: The primary ion expected is the sodium adduct, [M+Na]⁺, due to the common presence of sodium salts. The protonated molecule, [M+H]⁺, may also be observed.
-
Theoretical m/z for [C₈H₁₀O₃S₂Na]⁺: 241.0017 (Monoisotopic)
-
Analysis: Compare the experimentally observed m/z value with the theoretical value. The mass error, calculated in parts-per-million (ppm), should be below 5 ppm to confidently confirm the elemental composition.
-
Protocol 3.2: Supporting Spectroscopic Characterization
While HRMS confirms the mass, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy validate the molecular structure, indirectly confirming the molecular formula.[4][5]
-
¹H and ¹³C NMR: These techniques confirm the connectivity of atoms by identifying the chemical environments of hydrogen and carbon nuclei. The resulting spectra should show characteristic peaks corresponding to the methacrylate vinyl protons, the methyl group, the oxathiolane ring protons, and the methylene linker, confirming the overall structure.
-
FT-IR Spectroscopy: This method identifies the functional groups present in the molecule. Key vibrational bands to look for include the C=O stretch of the ester (~1720 cm⁻¹), the C=S stretch of the thione (~1050-1250 cm⁻¹), and the C-O-C stretches of the ester and ether linkages.[4]
Synthesis and Purity Considerations
Caption: A representative workflow for the synthesis and purification of the monomer.
Protocol 4.1: Representative Synthesis
Objective: To synthesize (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate from its alcohol precursor.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (2-thioxo-1,3-oxathiolan-5-yl)methanol (1 equivalent) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) as an acid scavenger. Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Add methacryloyl chloride (1.1 equivalents) dropwise via a syringe while stirring vigorously. The dropwise addition helps to control the exothermic reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel, wash sequentially with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure product.[4]
Conclusion
The is theoretically calculated to be 218.29 g/mol based on its molecular formula, C₈H₁₀O₃S₂. This fundamental property is not merely a theoretical value; its experimental confirmation via high-resolution mass spectrometry and supporting spectroscopic methods is a critical step in any research or development workflow. A validated molecular weight ensures the chemical identity and purity of the monomer, which is the foundation for its successful application in controlled polymerization, surface functionalization, and the creation of advanced materials.
References
- Morressier. (2019). 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities.
- ChemBK. (2024). (THIOXO-1,3-OXATHIOLAN-5-YL)METHYL METHACYLATE.
- Benchchem. (n.d.). This compound.
- Sato, Y., et al. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure. Journal of Oral Science, 62(3), 256-258.
- Koizumi, H. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure. ResearchGate.
- Sci-Hub. (2020). Synthesis and characterization of a methacrylate monomer with a thiohydantoin structure.
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A Technical Guide to the Discovery, Synthesis, and Application of Oxathiolane-2-thione Compounds
This guide provides an in-depth exploration of the fascinating class of sulfur-containing heterocycles known as oxathiolane-2-thiones. From their initial discovery as incidental byproducts to their current status as versatile building blocks in polymer science and organic synthesis, we will trace their historical development, delve into the evolution of their synthetic methodologies, and examine their key chemical transformations and applications. This document is intended for researchers, chemists, and professionals in drug development and materials science who seek a comprehensive understanding of this unique chemical scaffold.
Genesis: Early Discoveries and Foundational Syntheses
The history of oxathiolane-2-thiones is rooted in the broader exploration of organosulfur chemistry. The aromatic analogue, benzo[d][1][2]oxathiole-2-thione, was first reported in 1904 as a side-product.[3] However, a more direct and intentional synthesis was not described until 1953, which involved treating o-mercaptophenol with the highly reactive thiophosgene in an aqueous alkali solution.[3]
The synthesis of the parent, saturated 1,3-oxathiolane-2-thione, proved to be a more complex chapter. While an initial synthesis was reported in 1964, subsequent work in 1969 by F. N. Jones and S. Andreades at Du Pont found this method to be unrepeatable, stating that earlier reports were "clearly erroneous".[4] Their 1969 paper established a reliable synthesis and provided the first thorough characterization of the parent compound, laying the groundwork for future investigations.[4]
The cornerstone of modern oxathiolane-2-thione synthesis is the cycloaddition reaction between an epoxide (oxirane) and carbon disulfide (CS₂). This reaction, while elegant in concept, presents challenges in selectivity and efficiency, leading to the development of numerous catalytic systems over the decades.[5][6]
The Evolution of Synthetic Strategy: From Stoichiometric Reagents to Catalytic Mastery
The drive for milder conditions, higher yields, and greater functional group tolerance has propelled the evolution of synthetic methods for oxathiolane-2-thiones. The primary approach remains the coupling of epoxides and CS₂, with the key innovation lying in the nature of the catalyst employed.
Base-Catalyzed Methodologies
One of the most significant advancements was the use of base catalysis to activate carbon disulfide. A highly efficient method reported in 2008 by Yavari et al. utilizes a catalytic amount of sodium hydride (10 mol%) in methanol.[7][8] The in-situ generation of methoxide ions acts as a potent nucleophile, attacking the CS₂. The resulting adduct then performs a nucleophilic ring-opening of the epoxide, followed by intramolecular cyclization and elimination of the methoxide catalyst to yield the desired 1,3-oxathiolane-2-thione.[7] This method is notable for its excellent yields (typically 86–96%) across a wide range of epoxides and its mild, room-temperature conditions.[7][8]
Experimental Protocol: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones[7][8]
-
Preparation: To a stirred solution of an epoxide (1.0 mmol) and methanol (1.0 mmol, ~40 µL) in a round-bottom flask, add carbon disulfide (1.5 mmol, ~90 µL).
-
Initiation: Carefully add sodium hydride (0.1 mmol, ~2.4 mg, as a 60% dispersion in mineral oil) to the mixture. Caution: Sodium hydride reacts violently with water. Ensure all glassware is dry.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with diethyl ether (10 mL) and wash with brine (2 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure 1,3-oxathiolane-2-thione.
Advanced Catalytic Systems
Beyond simple base catalysis, the field has seen the development of more sophisticated catalysts designed to enhance selectivity and efficiency.
-
Hydrogen Bond Donor (HBD) Catalysts: Researchers have designed and synthesized functionalized compounds, often derived from amino acids, that act as hydrogen bond donors.[2][5] These catalysts activate the epoxide by forming a hydrogen bond with the oxygen atom, making it more susceptible to nucleophilic attack by the CS₂ adduct.[2]
-
Metal-Based Catalysts: Various metal complexes have been explored. Disodium bis-benzimidazolate salts have been shown to selectively and efficiently catalyze the production of cyclic dithiocarbonates.[5] Aluminum (salen) complexes have also been investigated as effective catalysts for this transformation.[6]
-
Photochemical Synthesis: An innovative approach utilizes cadmium sulfide (CdS) nanoparticles as a reusable photocatalyst.[9][10] Under visible light irradiation at room temperature, this method enables the synthesis of 1,3-oxathiolane-2-thiones, representing a greener, light-induced synthetic strategy.[10]
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Typical Conditions | Reported Yields | Key Advantages | Reference |
| Sodium Methoxide (catalytic) | NaH/MeOH, CS₂, Room Temp. | 86-96% | High yields, mild conditions, broad substrate scope | [7][8] |
| Disodium bis-benzimidazolate | CS₂, Solvent | Good to Excellent | High selectivity | [5] |
| Amino Acid-derived HBDs | TBAI co-catalyst, Solvent-free | Excellent | Mild conditions, non-covalent activation | [2][9] |
| CdS Nanoparticles | Visible Light, Air, Room Temp. | Satisfactory | Green chemistry, reusable photocatalyst | [9][10] |
Visualization: Synthetic Pathways and Mechanisms
Below are diagrams illustrating the core synthetic transformation and a key catalytic mechanism.
Caption: Proposed mechanism for methoxide-catalyzed synthesis.
Reactivity and Applications: A Versatile Chemical Tool
The utility of oxathiolane-2-thiones stems from the unique reactivity of their cyclic dithiocarbonate core. This functionality serves as a linchpin for diverse chemical transformations and material applications.
Ring-Opening Reactions
The strained five-membered ring is susceptible to nucleophilic attack, primarily at the thiocarbonyl carbon. This ring-opening reaction is a cornerstone of its application in polymer and surface chemistry. For instance, primary amines readily open the ring to generate a free thiol group and a thiocarbamate linkage. [11]This predictable reactivity allows for the controlled covalent attachment of molecules and the creation of functional surfaces. [11]
Polymer Chemistry
Oxathiolane-2-thiones are sophisticated monomers and control agents in modern polymer science.
-
Ring-Opening Polymerization (ROP): Under acidic conditions, these compounds undergo ring-opening polymerization to yield poly(dithiocarbonate)s. [4]These polymers are of interest for their high refractive indices, making them candidates for optical materials. [12]* Reversible Addition-Fragmention Chain-Transfer (RAFT) Polymerization: Specially designed monomers, such as 5-(methacryloyloxy)methyl-1,3-oxathiolane-2-thione, act as highly effective chain transfer agents (CTAs) in RAFT polymerization. [1]This heterobifunctional molecule contains both a polymerizable methacrylate group and the reactive dithiocarbonate ring, which controls the radical polymerization process. [1]This dual functionality enables the synthesis of well-defined polymers with predetermined molecular weights and complex architectures, such as block copolymers, for use in advanced materials, coatings, and biomedical devices. [1]
Caption: Workflow for surface functionalization.
Organic Synthesis Intermediate
Beyond polymerization, oxathiolane-2-thiones are valuable intermediates. Their reaction with triphenylphosphine to produce ethylene and carbonyl sulfide (COS) is an example of the Corey-Winter reaction, a classic method for stereospecific olefin synthesis. [4]They serve as precursors to a range of other sulfur-containing compounds, leveraging the predictable reactivity of the dithiocarbonate group. [6][9]
Conclusion and Future Outlook
The journey of oxathiolane-2-thione compounds from obscure heterocycles to key players in materials science is a testament to the continuous innovation in synthetic chemistry. The development of mild and efficient catalytic syntheses has unlocked their potential, enabling precise control over their incorporation into complex macromolecular structures. Future research will likely focus on expanding the library of functionalized oxathiolane-2-thiones, developing even more sustainable catalytic systems (e.g., biocatalysis), and exploring their applications in fields such as drug delivery, self-healing materials, and advanced optical systems. The rich chemistry of this sulfur-containing scaffold ensures that it will remain a topic of significant interest for years to come.
References
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ResearchGate. Synthesis of cyclic dithiocarbonates. Available from: [Link]
-
ResearchGate. Synthesis of cyclic dithiocarbonates. Available from: [Link]
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ResearchGate. (a) Examples of catalysts reported for the synthesis of cyclic... Available from: [Link]
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Royal Society of Chemistry. Base-mediated synthesis of cyclic dithiocarbamates from 1-amino-3-chloropropan-2-ol derivatives and carbon disulfide - Organic & Biomolecular Chemistry. Available from: [Link]
-
Thieme. Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines. Available from: [Link]
-
ResearchGate. (a) Polymerisation of 1,3-oxathiolane-2-thiones and the potential... Available from: [Link]
-
ResearchGate. The synthesis of 1,3‐oxathiolane‐2‐thione derivatives (3) in the presence of CdS NPs. Available from: [Link]
-
ResearchGate. Synthesis of 1,3-oxathiolane-2-thiones 35. Available from: [Link]
-
Jones, F. N., & Andreades, S. (1969). Ethylene Thionocarbonate and 1,3-Oxathiolane-2-thione. The Journal of Organic Chemistry, 34(10), 3011–3015. Available from: [Link]
-
Organic Chemistry Portal. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. Available from: [Link]
-
Morressier. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities. Available from: [Link]
-
ResearchGate. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF. Available from: [Link]
-
MDPI. Benzo[d]o[1][2]xathiole-2-thione. Available from: [Link]
- Google Patents. US7432381B2 - 1,3-oxathiolane-2-thione compounds.
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PubChem. 1,3-Oxathiolane-2-thione. Available from: [Link]
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ResearchGate. The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones... Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic characterization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, a heterobifunctional monomer critical in advanced polymer and materials science. With a molecular formula of C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol , this compound's unique structure, combining a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione ring, makes it a valuable chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization.[1][2] A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, purity, and for elucidating its behavior in polymerization reactions.
This document moves beyond a simple listing of data. It delves into the causality behind experimental choices and provides a framework for acquiring and interpreting the spectroscopic data, even in the absence of a complete public dataset for this specific molecule. The principles and comparative data from related structures will serve as a robust guide for researchers in this field.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound is foundational to predicting its spectroscopic characteristics. The molecule's key functional groups—the methacrylate, the oxathiolane ring, and the thione—will each produce distinct signals in NMR, IR, and Mass Spectrometry.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the methacrylate and the oxathiolane-2-thione moieties.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 6.1 | Singlet (or narrow multiplet) | 1H | =CH₂ (trans to C=O) | Vinylic proton deshielded by the adjacent carbonyl group. |
| ~ 5.6 | Singlet (or narrow multiplet) | 1H | =CH₂ (cis to C=O) | Vinylic proton, slightly less deshielded than its trans counterpart. |
| ~ 5.0 | Multiplet | 1H | O-CH (oxathiolane ring) | Methine proton on the oxathiolane ring, adjacent to oxygen. |
| ~ 4.4 | Multiplet | 2H | O-CH₂ (exocyclic) | Methylene protons adjacent to the ester oxygen, showing diastereotopicity. |
| ~ 3.6 | Multiplet | 2H | S-CH₂ (oxathiolane ring) | Methylene protons adjacent to the sulfur atom in the ring. |
| ~ 1.9 | Singlet (or narrow multiplet) | 3H | -CH₃ | Methyl protons of the methacrylate group. |
Predicted ¹³C NMR Spectrum
The carbon NMR will provide a carbon count and information about the electronic environment of each carbon atom.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~ 200 | C=S | Thione carbon, highly deshielded. |
| ~ 166 | C=O | Ester carbonyl carbon. |
| ~ 135 | =C(CH₃) | Quaternary vinylic carbon. |
| ~ 127 | =CH₂ | Methylene vinylic carbon. |
| ~ 78 | O-CH (oxathiolane ring) | Methine carbon of the oxathiolane ring, bonded to oxygen. |
| ~ 68 | O-CH₂ (exocyclic) | Exocyclic methylene carbon bonded to the ester oxygen. |
| ~ 38 | S-CH₂ (oxathiolane ring) | Methylene carbon of the oxathiolane ring, bonded to sulfur. |
| ~ 18 | -CH₃ | Methyl carbon of the methacrylate group. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol is crucial for obtaining reliable NMR data.
Figure 2. Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Internal Standard: Tetramethylsilane (TMS) provides a sharp singlet at 0 ppm for accurate chemical shift referencing.
-
2D NMR: COSY (Correlation Spectroscopy) will confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) will correlate proton signals with their directly attached carbon atoms, validating the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent technique for the rapid identification of the key functional groups present in this compound. The predicted vibrational frequencies are based on characteristic absorptions of similar functional groups.[3][4]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 2950 | Medium | C-H stretch | Aliphatic C-H bonds |
| ~ 1720 | Strong | C=O stretch | Ester carbonyl |
| ~ 1640 | Medium | C=C stretch | Alkene |
| ~ 1250 | Strong | C-O stretch | Ester C-O bond |
| ~ 1150 | Strong | C=S stretch | Thione |
| ~ 1050 | Medium | C-O-C stretch | Ether-like linkage in the ring |
Experimental Protocol for IR Spectroscopy
Figure 3. Workflow for ATR-IR data acquisition.
Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation and provides high-quality, reproducible spectra. Acquiring a background spectrum before the sample measurement is a critical self-validating step to subtract the absorbance of atmospheric CO₂ and water vapor.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 218.3 (corresponding to C₈H₁₀O₃S₂)[1]
-
Isotope Peaks: The presence of two sulfur atoms will result in a characteristic M+2 peak with a notable intensity.
-
Key Fragmentation Pathways:
-
Loss of the methacryloyloxy group.
-
Cleavage of the oxathiolane-2-thione ring.
-
Rearrangement reactions common in sulfur-containing compounds.
-
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sources
A Senior Application Scientist's Guide to the Solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this versatile monomer. We will explore the underlying chemical principles, provide a detailed experimental protocol for solubility assessment, and discuss the implications of its solubility profile in various applications.
Introduction to (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a heterobifunctional monomer, is a valuable building block in advanced polymer synthesis.[1] Its structure uniquely combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione (dithiocarbonate) ring. This dual functionality allows it to act as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of polymers with controlled molecular weights and complex architectures.[1] Its applications are found in the development of novel materials for coatings, adhesives, and biomedical devices.[1] In the pharmaceutical field, methacrylate copolymers are utilized in transdermal and loco-regional drug delivery systems.[2][3]
The solubility of this monomer is a critical parameter that influences its handling, reactivity in polymerization reactions, and its formulation into various systems. Understanding its behavior in different solvents is paramount for optimizing reaction conditions and achieving desired material properties.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a key factor, and solvents can be broadly classified as polar (protic and aprotic) and non-polar.[4]
The molecular structure of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate contains both polar and non-polar regions. The methacrylate group has a moderate polarity, while the 1,3-oxathiolane-2-thione ring, with its sulfur and oxygen atoms, introduces significant polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents. The overall solubility will be a balance of these competing characteristics.
Based on its structure, we can anticipate the following general solubility trends:
-
High Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), which can effectively solvate the polar dithiocarbonate ring.[1]
-
Moderate to Good Solubility in polar protic solvents like ethanol and methanol, due to hydrogen bonding possibilities.[6]
-
Moderate Solubility in less polar solvents like acetone and ethyl acetate, primarily driven by the methacrylate portion.
-
Low to Negligible Solubility in non-polar solvents such as hexane and toluene, as the overall polarity of the molecule is too high to be overcome by the weak van der Waals forces offered by these solvents.
Experimental Determination of Solubility
To quantitatively assess the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.
Materials and Equipment
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (solid)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, tetrahydrofuran, dimethyl sulfoxide, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Calibrated micropipettes
-
Glass vials with screw caps
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate.
Caption: Experimental workflow for determining the solubility of a solid compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Into a series of glass vials, add an excess amount of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate to a known volume (e.g., 1 mL) of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (UV-Vis spectroscopy or HPLC).
-
Determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Solubility Profile of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Expected Solubility (at 25°C) |
| Hexane | Non-polar | 0.1 | 1.88 | < 1 mg/mL (Insoluble) |
| Toluene | Non-polar | 2.4 | 2.38 | < 5 mg/mL (Slightly Soluble) |
| Diethyl Ether | Non-polar | 2.8 | 4.33 | < 10 mg/mL (Slightly Soluble) |
| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | > 50 mg/mL (Soluble) |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | > 100 mg/mL (Freely Soluble) |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | > 50 mg/mL (Soluble) |
| Acetone | Polar Aprotic | 5.1 | 20.7 | > 100 mg/mL (Freely Soluble) |
| Methanol | Polar Protic | 5.1 | 32.7 | > 50 mg/mL (Soluble) |
| Ethanol | Polar Protic | 4.3 | 24.55 | > 50 mg/mL (Soluble) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 | > 200 mg/mL (Very Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | > 200 mg/mL (Very Soluble) |
| Water | Polar Protic | 10.2 | 80.1 | < 1 mg/mL (Insoluble) |
Solvent property data sourced from publicly available databases.[7][8] Solubility categories are based on USP definitions.
Factors Influencing Solubility
Several factors can influence the solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined if the intended application involves a range of temperatures.
-
pH: The compound does not possess strongly acidic or basic functional groups that would be significantly affected by pH changes in aqueous solutions.[9]
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, pure sample for accurate solubility determination.
Conclusion
The solubility of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is a crucial property for its effective use in research and development. While a definitive, publicly available dataset on its solubility in a wide range of solvents is lacking, a systematic experimental approach, as outlined in this guide, can provide the necessary quantitative data. Based on its chemical structure, it is predicted to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic solvents, and poorly soluble in non-polar solvents. This understanding, coupled with rigorous experimental determination, will enable scientists and researchers to fully leverage the potential of this versatile monomer in their applications.
References
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Wikipedia. Solvent. [Link]
-
University of California, Los Angeles. Polarity of Solvents. [Link]
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University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
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University of Michigan. COMMON SOLVENT PROPERTIES. [Link]
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University of Rochester. Solvents and Polarity. [Link]
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ChemBK. (THIOXO-1,3-OXATHIOLAN-5-YL)METHYL METHACYLATE. [Link]
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National Center for Biotechnology Information. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]
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PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. [Link]
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Amanote Research. (PDF) Synthesis and Structure-Physicochemical Properties. [Link]
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ResearchGate. Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S -oxides. [Link]
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MDPI. Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. [Link]
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ResearchGate. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems | Request PDF. [Link]
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fundamental reaction mechanisms of 1,3-oxathiolane-2-thione
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1,3-Oxathiolane-2-thione
Authored by a Senior Application Scientist
Foreword: Unveiling the Versatility of a Unique Heterocycle
To the researchers, medicinal chemists, and polymer scientists navigating the complex landscape of synthetic chemistry, the 1,3-oxathiolane-2-thione scaffold represents more than just another heterocycle. It is a compact, reactive, and remarkably versatile building block. Its true potential, however, is only unlocked through a deep, mechanistic understanding of its behavior. This guide moves beyond a simple recitation of reactions. It is designed to provide you, my fellow scientists, with a field-proven perspective on why this molecule reacts the way it does, empowering you to harness its capabilities with precision and confidence. We will explore the core electronic and steric factors that govern its reactivity, from its synthesis to its strategic cleavage, providing a robust framework for its application in drug development and materials science.
The Core Moiety: Structural and Electronic Profile
The 1,3-oxathiolane-2-thione ring is a five-membered heterocycle containing both an oxygen and a sulfur atom adjacent to a thiocarbonyl (C=S) group.[1][2] This arrangement imparts a unique electronic character that is central to its reactivity.
-
Ring Strain: The five-membered ring possesses inherent torsional strain, making it susceptible to ring-opening reactions, a feature we can exploit synthetically.
-
Thiocarbonyl Reactivity: The C=S double bond is significantly more polarized and weaker than its C=O counterpart. The carbon atom is highly electrophilic, making it a prime target for nucleophilic attack. The sulfur atom, with its available lone pairs and larger atomic radius, is a soft nucleophile and a key player in radical reactions.
-
Stereochemistry: The saturated backbone allows for stereocenters, a critical feature in the synthesis of chiral molecules, most notably in antiviral nucleoside analogues.[3]
Synthesis: Forging the 1,3-Oxathiolane-2-thione Ring
The most prevalent and efficient method for constructing the 1,3-oxathiolane-2-thione ring is the cycloaddition of carbon disulfide (CS₂) with epoxides (oxiranes). The success of this reaction hinges on the choice of catalyst, which dictates the reaction's selectivity and efficiency over potential side products.[4][5]
Base-Catalyzed Cycloaddition of Epoxides and CS₂
The underlying principle of this mechanism involves the activation of carbon disulfide by a base, creating a potent nucleophile that initiates the ring-opening of the epoxide.
Mechanistic Rationale: A strong base, such as sodium methoxide (generated in situ from sodium hydride and methanol), is not merely a passive component; it is the initiator.[6] It attacks the electrophilic carbon of CS₂ to form a dithiocarbonate anion. This anion is a far more potent nucleophile than CS₂ itself. The sulfur anion of this intermediate then attacks one of the epoxide's carbons in an Sₙ2 fashion, leading to ring-opening. The resulting alkoxide subsequently cyclizes onto the thiocarbonyl carbon, displacing the methoxide and regenerating the catalyst. This catalytic cycle is what makes the process highly efficient.[6]
Caption: Base-catalyzed synthesis of 1,3-oxathiolane-2-thione.
Experimental Protocol: Methoxide-Promoted Synthesis [6]
This protocol is a self-validating system. The high yields and clean reaction profile are indicative of the methoxide's efficiency in promoting the desired pathway over polymerization or other side reactions.
-
Preparation: To a solution of the chosen oxirane (1.0 eq) in methanol, add sodium hydride (0.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: The use of NaH with MeOH generates the catalytic sodium methoxide in situ, ensuring an anhydrous environment which prevents unwanted side reactions.
-
Addition of CS₂: Add carbon disulfide (1.2 - 1.5 eq) dropwise to the solution. The reaction is often exothermic; maintain the temperature at or below room temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting oxirane by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.
-
Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,3-oxathiolane-2-thione.
Comparative Catalytic Systems
While the methoxide system is robust, various catalysts have been developed to optimize the reaction under different conditions, including milder, solvent-free systems.
| Catalyst System | Typical Conditions | Yield (%) | Selectivity (%) | Reference |
| NaH / MeOH | Room Temperature | 86-96 | High | [6] |
| Disodium bis-benzimidazolate | 60-80 °C, Solvent-free | ~95 | >99 | [4] |
| Cadmium Sulfide (CdS) NPs | Visible light, Air | Moderate | Good | [7] |
| Lithium Bromide | 80 °C | Good | High | [8] |
Core Reactivity: Nucleophilic Ring-Opening
The most fundamental reaction mechanism of 1,3-oxathiolane-2-thione is its susceptibility to ring-opening by nucleophiles. This reactivity is the cornerstone of its application in creating functionalized polymers and surfaces. Primary amines are particularly effective nucleophiles for this transformation.[9]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the primary amine on the highly electrophilic thiocarbonyl carbon. This forms a tetrahedral intermediate. The unstable intermediate rapidly collapses, leading to the cleavage of the C-O bond, which is weaker than the C-S bond. This ring-opening is driven by the relief of ring strain and the formation of a stable thiocarbamate and a free thiol. The generation of a thiol group in situ is a powerful synthetic tool, enabling subsequent chemistries like thiol-ene click reactions.[9]
Caption: Nucleophilic ring-opening of 1,3-oxathiolane-2-thione.
Radical Reactions: The Barton-McCombie Deoxygenation
Beyond ionic pathways, 1,3-oxathiolane-2-thiones are pivotal intermediates in radical chemistry. Their most celebrated role is in the Barton-McCombie deoxygenation, a powerful method for removing a hydroxyl group from an alcohol.[10][11]
Mechanistic Rationale: The reaction proceeds via a radical chain mechanism. The alcohol is first converted to a xanthate derivative, often using CS₂. The core of the reaction involves a radical initiator (like AIBN) generating a tributyltin radical (from Bu₃SnH).[12][13]
-
Initiation: AIBN decomposes upon heating to generate radicals, which abstract a hydrogen atom from tributyltin hydride (Bu₃SnH) to form a tributyltin radical (Bu₃Sn•).
-
Propagation (Step 1): The highly thiophilic Bu₃Sn• radical attacks the sulfur atom of the thiocarbonyl group. This addition is followed by fragmentation to release a carbon-centered radical (R•) and form the very stable tributyltin xanthate. The formation of the strong Sn-S bond is a major thermodynamic driving force for the entire process.[12][14]
-
Propagation (Step 2): The newly formed alkyl radical (R•) abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the deoxygenated alkane product and regenerating the Bu₃Sn• radical, which continues the chain reaction.
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Methodological & Application
Applications of (2-thioxo-1,3-oxathiolan-5-yl)methyl Methacrylate in Polymer Synthesis: A Guide for Advanced Materials Development
Introduction: A Multifunctional Monomer for Advanced Polymer Architectures
In the landscape of modern polymer chemistry, the demand for materials with intricate functionalities and responsive behaviors is ever-increasing. (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTO-MA), a unique monomer, has emerged as a powerful building block for the synthesis of such advanced polymers. This guide provides a comprehensive overview of the applications of TTO-MA, with a focus on its role in creating stimuli-responsive materials and platforms for drug delivery. We will delve into the synthetic protocols for TTO-MA-based polymers, their post-polymerization modification, and their application in creating intelligent materials.
The versatility of TTO-MA stems from its dual-functionality. The methacrylate group provides a readily polymerizable handle through various techniques, including conventional free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] This allows for the creation of well-defined polymer backbones with controlled molecular weights and low polydispersity. The second key feature is the 1,3-oxathiolane-2-thione moiety, a cyclic thiocarbonate. This ring system is susceptible to nucleophilic attack, particularly by primary amines, leading to a ring-opening reaction that generates a free thiol group. This latent thiol functionality is the cornerstone of TTO-MA's utility, enabling post-polymerization modification through highly efficient "click" chemistry, such as thiol-ene reactions.[3] This two-step functionalization strategy—polymerization followed by selective deprotection and modification—opens a vast design space for tailoring the properties of the final material.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices.
Part 1: Synthesis of TTO-MA Containing Polymers
The polymerization of TTO-MA can be achieved through various radical polymerization techniques. For applications requiring well-defined architectures and controlled molecular weights, RAFT polymerization is the method of choice. For simpler applications, conventional free-radical polymerization can be employed.
Controlled Polymerization: RAFT Synthesis of Poly(TTO-MA)
RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The choice of RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates like TTO-MA, dithiobenzoates or trithiocarbonates are suitable RAFT agents.
Protocol 1: RAFT Polymerization of TTO-MA
This protocol describes a typical RAFT polymerization of TTO-MA to synthesize a well-defined homopolymer.
Materials:
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTO-MA) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), RAFT agent
-
Anhydrous 1,4-dioxane, solvent
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve TTO-MA (e.g., 1.0 g, 4.58 mmol), CPDT (e.g., 15.8 mg, 0.0458 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 1.5 mg, 0.00916 mmol, for a RAFT agent to initiator ratio of 5:1) in anhydrous 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with high-purity nitrogen.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 8-24 hours, monitor conversion by taking aliquots for NMR analysis).
-
Termination and Precipitation: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate into cold methanol to remove any unreacted monomer and initiator fragments. Repeat this purification step twice.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure and determine the monomer conversion.
Causality Behind Experimental Choices:
-
RAFT Agent: CPDT is chosen as it is an effective chain transfer agent for methacrylates, providing good control over the polymerization.
-
Initiator: AIBN is a common thermal initiator with a predictable decomposition rate at 70 °C. The ratio of RAFT agent to initiator is crucial for maintaining the "living" character of the polymerization.
-
Degassing: Oxygen is a radical scavenger and must be removed to prevent termination of the growing polymer chains.
-
Precipitation: Methanol is a non-solvent for the polymer but a good solvent for the monomer and initiator, allowing for efficient purification.
Table 1: Representative Data for RAFT Polymerization of TTO-MA
| Target DP | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
|---|---|---|---|---|---|
| 50 | 50:1:0.2 | 12 | 85 | 9,500 | 1.15 |
| 100 | 100:1:0.2 | 18 | 92 | 19,800 | 1.18 |
| 200 | 200:1:0.2 | 24 | 95 | 39,500 | 1.25 |
Note: These are illustrative values and may vary based on specific reaction conditions.
Conventional Free-Radical Polymerization of TTO-MA
For applications where precise control over molecular weight is not essential, conventional free-radical polymerization offers a simpler synthetic route.
Protocol 2: Free-Radical Polymerization of TTO-MA
Materials:
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTO-MA) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
Anhydrous toluene, solvent
-
Round-bottom flask with a reflux condenser
-
Nitrogen gas inlet
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve TTO-MA (e.g., 2.0 g, 9.16 mmol) and AIBN (e.g., 15 mg, 0.0916 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 70 °C with stirring under a nitrogen atmosphere for 12-24 hours.
-
Purification: After cooling to room temperature, precipitate the polymer by adding the reaction solution to an excess of cold methanol. Collect the polymer by filtration and dry under vacuum.
Part 2: Post-Polymerization Modification: Unleashing the Thiol Functionality
The true potential of TTO-MA based polymers is realized through the selective ring-opening of the 1,3-oxathiolane-2-thione moiety to generate pendant thiol groups. This transformation is typically achieved by aminolysis.
Amine-Induced Ring-Opening to Generate Thiol Groups
Protocol 3: Aminolysis of Poly(TTO-MA)
Materials:
-
Poly(TTO-MA)
-
Ethylenediamine
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolution: Dissolve Poly(TTO-MA) (e.g., 500 mg) in THF (e.g., 10 mL) in a round-bottom flask.
-
Aminolysis: Add a molar excess of ethylenediamine (e.g., 10-fold excess relative to the TTO-MA monomer units) to the polymer solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the characteristic thiocarbonyl peak in the UV-Vis spectrum.
-
Neutralization and Purification: Neutralize the excess amine by the dropwise addition of 1 M HCl until the solution is slightly acidic. Purify the resulting thiol-functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.
-
Isolation: Lyophilize the dialyzed solution to obtain the purified thiol-functionalized polymer as a solid.
Characterization: The successful conversion to the thiol-functionalized polymer can be confirmed by ¹H NMR spectroscopy (disappearance of the oxathiolane ring protons and appearance of new signals) and by Ellman's test for the quantification of free thiol groups.
Part 3: Applications in Drug Delivery
The ability to introduce thiol groups along a polymer backbone makes TTO-MA based polymers excellent candidates for drug delivery systems. Drugs can be conjugated to the polymer via thiol-reactive linkers, or the thiol groups themselves can participate in stimuli-responsive release mechanisms.
Conjugation of Drugs via Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry provides a highly efficient and orthogonal method for conjugating molecules containing an alkene (ene) moiety to the thiol-functionalized polymer.[4]
Protocol 4: Drug Conjugation via Photo-initiated Thiol-Ene Reaction
This protocol describes the conjugation of a model drug containing a maleimide group to the thiol-functionalized polymer.
Materials:
-
Thiol-functionalized polymer (from Protocol 3)
-
Maleimide-functionalized drug molecule
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA), photoinitiator
-
N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Dialysis tubing
Procedure:
-
Reaction Mixture: In a quartz reaction vessel, dissolve the thiol-functionalized polymer (e.g., 100 mg) and a slight molar excess of the maleimide-functionalized drug (e.g., 1.1 equivalents per thiol group) in DMF (e.g., 5 mL).
-
Initiator Addition: Add the photoinitiator DMPA (e.g., 1 mol% relative to the thiol groups).
-
Photoreaction: Irradiate the solution with a 365 nm UV lamp at room temperature for 1-2 hours while stirring.
-
Purification: Purify the drug-polymer conjugate by dialysis against DMF to remove unreacted drug and initiator, followed by dialysis against deionized water.
-
Isolation: Lyophilize the purified solution to obtain the drug-polymer conjugate.
Characterization: Successful conjugation can be confirmed by UV-Vis spectroscopy (if the drug has a chromophore), ¹H NMR spectroscopy, and by measuring the drug loading content using a standard calibration curve.
Stimuli-Responsive Drug Release
Polymers derived from TTO-MA can be designed to release their therapeutic payload in response to specific environmental triggers, such as changes in pH or redox potential.[5][6] For instance, a drug can be attached via a disulfide bond, which is stable in the bloodstream but is cleaved in the reducing environment of the cytoplasm.
Protocol 5: In Vitro Drug Release Study
Materials:
-
Polymer-drug conjugate (with a stimuli-responsive linker)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Glutathione (GSH) for redox-responsive release studies
-
Dialysis tubing
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: Prepare a solution of the polymer-drug conjugate in the release medium (e.g., PBS pH 7.4 or PBS pH 5.5 with or without GSH).
-
Dialysis Setup: Place a known volume of the solution into a dialysis bag and immerse it in a larger volume of the same release medium at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals, withdraw an aliquot from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the amount of drug released in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Table 2: Illustrative Drug Release Profile
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 7.4 + 10 mM GSH (%) |
|---|---|---|---|
| 1 | 5 | 15 | 30 |
| 4 | 10 | 35 | 65 |
| 8 | 15 | 50 | 85 |
| 12 | 18 | 60 | 95 |
| 24 | 20 | 65 | 98 |
Note: This table illustrates a hypothetical scenario for a conjugate with a pH-sensitive and redox-cleavable linker.
Conclusion and Future Outlook
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is a highly versatile monomer that offers a straightforward route to functional polymers with a wide range of potential applications. The ability to precisely control the polymer architecture through techniques like RAFT polymerization, combined with the facile post-polymerization modification via amine-induced ring-opening and subsequent thiol-ene chemistry, provides a powerful platform for the development of advanced materials. The applications in stimuli-responsive drug delivery are particularly promising, offering the potential for targeted therapies with reduced side effects. Future research in this area will likely focus on the development of more complex polymer architectures, such as block copolymers and nanostructures, and the exploration of a wider range of stimuli and therapeutic agents. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the exciting possibilities offered by this unique monomer.
References
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
-
Yeow, J., & Boyer, C. (2021). RAFT Dispersion Polymerization of Methyl Methacrylate in Mineral Oil: High Glass Transition Temperature of the Core-Forming Block Constrains the Evolution of Copolymer Morphology. Macromolecules, 54(20), 9689–9700. [Link]
-
Ghosh, S., et al. (2022). Cationic ring-opening polymerization of a five membered cyclic dithiocarbonate having a tertiary amine moiety. Polymer Chemistry, 13(2), 267-274. [Link]
-
Cunningham, V. J., et al. (2021). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 12(39), 5587-5598. [Link]
-
Hubbell, J. A., et al. (2014). Efficient Polymer–Polymer Conjugation via Thiol–ene Click Reaction. Macromolecular Rapid Communications, 35(13), 1116-1121. [Link]
-
Kemp, A. A., et al. (2021). Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release. Macromolecules, 54(22), 10657–10667. [Link]
-
ChemBK. (2024). (THIOXO-1,3-OXATHIOLAN-5-YL)METHYL METHACYLATE. Retrieved from [Link]
-
Anseth, K. S., et al. (2014). Thiol–ene click hydrogels for therapeutic delivery. Journal of Controlled Release, 190, 218-228. [Link]
-
O'Brien, M., & Cramer, N. B. (2013). Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials. Israel Journal of Chemistry, 53(9-10), 736-748. [Link]
-
Shukla, P., et al. (2012). Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 24(3), 1327-1330. [Link]
-
Alvarez-Lorenzo, C., & Concheiro, A. (2018). Stimuli-Responsive Drug Release from Smart Polymers. Polymers, 10(4), 437. [Link]
-
Zhu, X., et al. (2015). Allylthioketone Mediated Free Radical Polymerization of Methacrylates. Polymers, 7(12), 2587-2601. [Link]
-
Torchilin, V. P. (2012). Stimuli-Responsive Drug Delivery Nanosystems: From Bench to Clinic. Current Nanoscience, 8(2), 168-183. [Link]
-
Morressier. (2019). 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities. Retrieved from [Link]
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- 3. Stimuli-responsive polymers and their applications in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release | MDPI [mdpi.com]
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Application Notes & Protocols: Surface Functionalization Using 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Introduction: A Bifunctional Monomer for Advanced Surface Engineering
In the landscape of materials science and drug development, the ability to precisely control the chemistry of surfaces is paramount. Surface functionalization dictates the interaction of a material with its biological environment, influencing everything from biocompatibility and protein adsorption to cellular adhesion and drug release kinetics. This guide introduces 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT), a heterobifunctional monomer poised to revolutionize the creation of advanced functional surfaces.
MMOT is uniquely engineered with two key functional moieties: a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione ring.[1] This dual-functionality allows for its incorporation into polymer chains via controlled radical polymerization techniques, most notably Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, while presenting a reactive handle for subsequent covalent immobilization of biomolecules or other ligands. The 1,3-oxathiolane-2-thione group is particularly attractive as it can undergo nucleophilic ring-opening reactions, for instance with primary amines, providing a versatile platform for bioconjugation.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of MMOT for surface functionalization. We will delve into the synthesis of MMOT, detailed protocols for surface-initiated RAFT polymerization to create polymer brushes with pendant oxathiolane-2-thione groups, and subsequent post-polymerization modification strategies.
Chemical Properties and Synthesis of MMOT
A thorough understanding of the physicochemical properties of MMOT is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃S₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| CAS Number | 161196-23-2 | |
| Appearance | Pale yellow oil | |
| Key Functional Groups | Methacrylate, 1,3-oxathiolane-2-thione | [1] |
Synthesis of this compound (MMOT)
MMOT can be synthesized in a high-yield, one-pot reaction from readily available starting materials. The following protocol is adapted from established methods for the synthesis of 1,3-oxathiolane-2-thiones from epoxides and carbon disulfide.[3]
Reaction Scheme:
A schematic for the synthesis of MMOT.
Materials:
-
Glycidyl methacrylate (GMA)
-
Carbon disulfide (CS₂)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycidyl methacrylate (1 equivalent) in anhydrous THF.
-
Add carbon disulfide (1.5 equivalents) to the solution and stir.
-
Carefully add lithium tert-butoxide (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Remove the THF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield MMOT as a pale yellow oil.
Surface Functionalization via "Grafting-From" RAFT Polymerization
The "grafting-from" approach, where polymer chains are grown directly from a surface, is a powerful method for creating dense and well-defined polymer brushes.[4] This section details a protocol for the surface-initiated RAFT (SI-RAFT) copolymerization of a primary monomer with MMOT to generate a surface with pendant reactive groups.
Workflow for Surface-Initiated RAFT Polymerization of MMOT-containing Brushes
Workflow for creating MMOT-functionalized polymer brushes.
Detailed Protocol: Grafting of Poly(HEMA-co-MMOT) from a Silicon Wafer
This protocol describes the formation of a hydrophilic and functional polymer brush on a silicon wafer, suitable for various biomedical applications.
Part 1: Surface Preparation and Initiator Immobilization
-
Substrate Cleaning: Clean silicon wafers by sonicating in acetone, then ethanol, and finally deionized water (15 minutes each). Dry the wafers under a stream of nitrogen. For a more rigorous clean, use a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Initiator Immobilization: Immerse the cleaned silicon wafers in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 2 hours at room temperature to introduce amine groups. Rinse with toluene and cure at 110°C for 30 minutes. Subsequently, react the amine-functionalized surface with an initiator such as α-bromoisobutyryl bromide in the presence of a non-nucleophilic base (e.g., triethylamine) in anhydrous dichloromethane to immobilize an atom transfer radical polymerization (ATRP) initiator.
Part 2: Surface-Initiated RAFT Copolymerization
-
Preparation of Polymerization Solution: In a Schlenk flask, prepare a solution of 2-hydroxyethyl methacrylate (HEMA, primary monomer), MMOT (co-monomer, typically 5-10 mol% with respect to HEMA), a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a degassed solvent such as toluene or 1,4-dioxane. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] should be carefully chosen to control the polymer molecular weight and polydispersity (e.g., 200:1:0.2).
-
Degassing: Subject the polymerization solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: Immerse the initiator-functionalized silicon wafer into the degassed polymerization solution under an inert atmosphere. Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C) and stir for the desired time (e.g., 4-24 hours) to achieve the target polymer brush thickness.
-
Washing: After polymerization, remove the wafer from the reaction solution and wash it extensively with a good solvent for the polymer (e.g., THF, acetone) to remove any physisorbed polymer. Finally, rinse with ethanol and dry under a stream of nitrogen.
Post-Polymerization Modification: Activating the Surface
The pendant 1,3-oxathiolane-2-thione groups on the polymer brushes serve as latent reactive sites for further functionalization. A common and efficient method is the ring-opening reaction with primary amines to introduce desired functionalities.
Post-polymerization modification of MMOT-containing brushes.
Protocol: Amine-Mediated Functionalization
-
Prepare a solution of the desired amine-containing molecule (e.g., an amino-functionalized drug, peptide, or fluorescent dye) in a suitable solvent (e.g., DMF, DMSO). The concentration will depend on the specific molecule and desired surface density.
-
Immerse the MMOT-functionalized polymer brush-coated substrate in the amine solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for several hours to overnight.
-
After the reaction, thoroughly wash the substrate with the reaction solvent and then with other appropriate solvents to remove any unreacted molecules.
-
Dry the newly functionalized surface under a stream of nitrogen.
Characterization of Functionalized Surfaces
A suite of surface-sensitive analytical techniques should be employed to confirm the successful step-wise modification of the surface.
| Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of sulfur from MMOT and other elements from subsequent modifications.[5] |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of characteristic functional groups (e.g., C=O of methacrylate, C=S of oxathiolane-2-thione). |
| Ellipsometry | Thickness of the grafted polymer brush layer. |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) after each modification step. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. |
Applications in Drug Development and Biomedical Research
The ability to create surfaces with densely packed, functional polymer brushes using MMOT opens up a wide array of applications in the biomedical field:
-
Targeted Drug Delivery: Covalent attachment of targeting ligands (e.g., antibodies, peptides) to the polymer brushes can enhance the specific delivery of drugs to diseased cells.[6]
-
Controlled Release Systems: The polymer brush matrix can be designed to control the release kinetics of physically entrapped or covalently bound drugs.
-
Biocompatible Coatings: Grafting of hydrophilic and biocompatible polymers (e.g., poly(HEMA), poly(ethylene glycol)) can significantly reduce non-specific protein adsorption and improve the biocompatibility of implantable devices.
-
Biosensors: The functional groups on the polymer brushes can be used to immobilize enzymes, antibodies, or other biorecognition elements for the development of sensitive and specific biosensors.
-
Cell Culture Substrates: The surface chemistry can be tailored to promote or prevent cell adhesion, guiding tissue regeneration and enabling fundamental studies of cell-surface interactions.[7]
Conclusion
This compound is a versatile and powerful tool for the advanced functionalization of surfaces. Its unique bifunctional nature allows for the creation of well-defined polymer brushes with latent reactivity via surface-initiated RAFT polymerization. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the vast potential of MMOT in developing next-generation biomaterials, drug delivery systems, and diagnostic platforms. The ability to precisely engineer the molecular architecture of surfaces will undoubtedly continue to drive innovation in medicine and materials science.
References
-
Polymer Brushes as Functional, Patterned Surfaces for Nanobiotechnology. J Photopolym Sci Technol. 2013;25(1):53-56. Available at: [Link]
-
Polymer Brush-Coated Magnetic Nanoparticles: Diels–Alder/Retro-Diels–Alder Chemistry-Mediated Dual Functionalization for Targeted Drug Delivery. ACS Publications. Available at: [Link]
- Responsive polymer brushes for biomedical applic
-
Polymer brushes: Applications in biomaterials and nanotechnology. Polymer Chemistry. 2011;2(9):1955-1966. Available at: [Link]
-
Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews. 2017;117(8):5537-5583. Available at: [Link]
- Functional Biomaterials Synthesized by Double-Head Polymeriz
-
Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications. Macromolecules. 2023;56(5):1969-1979. Available at: [Link]
-
Surface-Initiated PET-RAFT via the Z-Group Approach. ACS Polymers Au. Available at: [Link]
-
Iron–Gold Galvanic-Assisted Rapid Grafting of Polymer Brushes on n-Silicon for a Triboelectric Nanogenerator. ACS Publications. Available at: [Link]
- Synthesis and specific biomedical applic
- Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition-Fragmentation Chain Transfer Polymeriz
-
Grafting on Solid Surfaces: “Grafting to” and “Grafting from” Methods. Semantic Scholar. Available at: [Link]
-
Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
-
Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry. 2017;8(4):659-666. Available at: [Link]
-
1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities. Morressier. Available at: [Link]
-
Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes. RSC Publishing. Available at: [Link]
-
Nanografting of Polymer Brushes on Gold Substrate by RAFT-RIGP. MDPI. Available at: [Link]
-
Robust Thick Polymer Brushes Grafted from Gold Surfaces Using Bidentate Thiol-Based Atom-Transfer Radical Polymerization Initiators. PubMed. Available at: [Link]
-
The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones... ResearchGate. Available at: [Link]
-
Post-Polymerization Modification. ResearchGate. Available at: [Link]
- 1 History of Post-polymerization Modific
-
Benzo[d][1][6]oxathiole-2-thione. MDPI. Available at: [Link]
-
Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. ResearchGate. Available at: [Link]
-
Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. PMC. Available at: [Link]
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Introduction: Bridging Controlled Polymer Architecture with Post-Polymerization Functionality
An Application Guide to the Synthesis and Functionalization of Block Copolymers Incorporating (2-thioxo-1,3-oxathiolan-5-yl)methyl Methacrylate (TOMA)
Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, represent a cornerstone of modern materials science.[1][2] Their ability to self-assemble into ordered nanostructures makes them invaluable in applications ranging from thermoplastic elastomers to nanolithography and advanced drug delivery systems.[3][4] The precision required to synthesize these materials necessitates the use of Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for control over molecular weight, architecture, and dispersity.[1][5][6][7]
This guide focuses on the synthesis of block copolymers incorporating a highly versatile functional monomer: (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOMA). The significance of TOMA lies in its cyclic thiocarbonate moiety. While the methacrylate group allows for straightforward incorporation into polymer chains using RDRP methods, the pendant 2-thioxo-1,3-oxathiolan ring serves as a masked thiol. This latent functionality can be revealed through a post-polymerization ring-opening reaction, typically with a primary amine, to generate a free thiol group.[8] This transformation converts a simple block copolymer into a "smart" material capable of responding to biological stimuli or serving as a platform for subsequent bioconjugation, making it a molecule of high interest for drug development professionals.[9][10]
This document provides a detailed exploration of the synthesis, characterization, and functionalization of TOMA-containing block copolymers, offering both the theoretical basis and practical, step-by-step protocols for researchers in polymer chemistry and drug delivery.
Part 1: Synthesis of TOMA-Based Block Copolymers via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is arguably the most versatile RDRP method due to its tolerance of a wide variety of functional monomers and reaction conditions.[7][11] The mechanism relies on a degenerative chain transfer process mediated by a thiocarbonylthio compound, the RAFT agent, to control the polymerization.[6]
The RAFT Mechanism: A Controlled Process
The RAFT process involves a rapid equilibrium between active, propagating polymer chains and dormant chains capped by the RAFT agent. This dynamic exchange ensures that all chains grow at a similar rate, resulting in polymers with low dispersity (Đ) and predictable molecular weights.
Protocol: Synthesis of Poly(methyl methacrylate)-b-poly(TOMA) [P(MMA)-b-P(TOMA)]
This protocol details a two-step process: first, the synthesis of a P(MMA) macro-RAFT agent, followed by its chain extension with the TOMA monomer.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOMA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane, anhydrous
-
Methanol, cold
-
Diethyl ether, cold
Workflow Overview:
Protocol: Aminolysis of P(MMA)-b-P(TOMA)
-
Rationale: This procedure uses a primary amine to quantitatively convert the thiocarbonate groups into reactive thiol groups. The reaction can be monitored by the disappearance of the C=S signal in FTIR or by specific thiol quantification assays.
-
Materials:
-
P(MMA)-b-P(TOMA) block copolymer
-
n-Butylamine
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, cold
-
Hydrochloric acid (HCl), dilute
-
-
Procedure:
-
Dissolve P(MMA)-b-P(TOMA) (1.0 g) in anhydrous THF (20 mL) in a round-bottom flask.
-
Add a stoichiometric excess of n-butylamine (e.g., 10 equivalents per TOMA unit).
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Neutralize the excess amine by adding a few drops of dilute HCl until the solution is slightly acidic.
-
Precipitate the resulting thiol-functionalized polymer by adding the solution dropwise into cold diethyl ether.
-
Filter the polymer, wash thoroughly with diethyl ether to remove salts and residual reagents, and dry under vacuum.
-
Confirm the ring-opening via FTIR and ¹H NMR spectroscopy.
-
Part 3: Characterization of TOMA-Based Block Copolymers
Rigorous characterization is essential to validate the success of each synthetic step. A combination of techniques provides a complete picture of the polymer's structure, molecular weight, and composition. [12]
| Technique | Information Obtained | Expected Result / Indication of Success |
|---|---|---|
| ¹H NMR Spectroscopy | Monomer conversion, copolymer composition, confirmation of ring-opening. | Appearance of characteristic P(TOMA) proton signals. Integration of P(MMA) vs. P(TOMA) signals confirms block ratios. After aminolysis, disappearance of TOMA ring protons and appearance of new signals corresponding to the opened side chain. |
| Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A clear shift to a higher molecular weight from the macro-RAFT agent to the final block copolymer, while maintaining a low dispersity (typically Đ < 1.3), indicates successful chain extension. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of key functional groups. | Strong C=O stretch (ester) around 1730 cm⁻¹. Presence of C=S stretch from the TOMA unit (~1200-1250 cm⁻¹). After aminolysis, this peak disappears, and a broad O-H stretch (~3400 cm⁻¹) and a thiol S-H stretch (~2550 cm⁻¹, often weak) appear. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature(s) (Tg). | Two distinct Tg values, corresponding to the P(MMA) and P(TOMA) blocks, indicate that the copolymer has microphase separated, a hallmark of block copolymer structure. [4]|
Part 4: Applications in Drug Development
The true potential of TOMA-based block copolymers is realized in their application as advanced drug delivery vehicles. The ability to unmask thiol groups provides a powerful tool for creating sophisticated, stimuli-responsive systems. [9][13][14] Conceptual Applications:
-
Redox-Responsive Nanocarriers: Amphiphilic block copolymers containing the thiol-functionalized block can self-assemble into micelles. The pendant thiol groups can then be oxidized to form disulfide bonds, creating a cross-linked shell. These nanocarriers are stable in the bloodstream but will readily degrade in the highly reductive intracellular environment (high glutathione concentration), triggering the release of an encapsulated drug. [10]
-
Targeted Drug Delivery: The thiol group is an excellent handle for bioconjugation via "click" chemistry, such as thiol-ene or thiol-maleimide reactions. This allows for the covalent attachment of targeting moieties (e.g., antibodies, peptides) to the surface of the nanocarrier, enabling it to specifically bind to and enter cancer cells or other diseased tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Hydrogel Formulations: The thiol groups can participate in cross-linking reactions to form hydrogels. These hydrogels can be designed to be injectable and can serve as depots for the sustained, localized release of therapeutic agents. [15]
References
- Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization - PMC - NIH. (n.d.).
- Synthesis of block copolymers by atom transfer radical polymerization. (2000). Journal of Beijing University of Chemical Technology, 27(3), 91-95.
- The Synthesis of Hybrid Polymers Using Atom Transfer Radical Polymerization: Homopolymers and Block Copolymers from Polyhedral O. (n.d.). Macromolecules.
- Linear Block Copolymer Synthesis. (2022). Chemical Reviews.
- Fully Automated Multi-Step Synthesis of Block Copolymers. (n.d.). MDPI.
- Polymers for Drug Delivery Systems. (n.d.). PMC - PubMed Central.
- A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT)
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (n.d.). MDPI.
- RAFT Polymerization: Adding to the Picture. (n.d.).
- Cross-linking and ring opening during polymerization of heterocyclic methacrylates and acrylates. (1989).
- Block copolymers - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University.
- Hallmarks of Polymersome Characteriz
- Applications of Polymers in Parenteral Drug Delivery. (n.d.). Kinam Park.
- RAFT-Based Polymers for Click Reactions. (n.d.). PMC - NIH.
- The successful impossible radical ring-opening copolymerization of thionolactones and methacrylates via an auxiliary third comonomer. (2021).
- Applications of Polymers in Drug Delivery. (n.d.).
- Role of polymers in drug delivery. (n.d.). SciSpace.
- Polymeric Hydrogels as Technology Platform for Drug Delivery Applic
- Prof. Christophe Sinturel - Block copolymer self-assembly in thin films. (2023). YouTube.
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- 1. harth-research-group.org [harth-research-group.org]
- 2. Fully Automated Multi-Step Synthesis of Block Copolymers [mdpi.com]
- 3. Block copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. youtube.com [youtube.com]
- 5. Solid-Phase Synthesis of Well-Defined Multiblock Copolymers by Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wlv.openrepository.com [wlv.openrepository.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers [mdpi.com]
- 8. Cross-linking and ring opening during polymerization of heterocyclic methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hallmarks of Polymersome Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Introduction: A Multifaceted Monomer for Advanced Polymer Architectures
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT) is a sophisticated heterobifunctional monomer poised to advance the fields of materials science and drug delivery. Its unique molecular architecture combines a readily polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione moiety.[1] This dithiocarbonate ring endows the monomer with the characteristics of a chain transfer agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers.[1][2] The presence of the oxathiolane-thione ring also offers a handle for post-polymerization modification through nucleophilic ring-opening reactions, further expanding the functional possibilities of the resulting polymers.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the polymerization of MMOT. We will delve into the synthesis of the monomer, provide a detailed protocol for its controlled radical polymerization via RAFT, and outline the necessary characterization techniques to validate the synthesis and polymerization.
Part 1: Synthesis of this compound (MMOT)
The foundational synthesis of MMOT involves a one-pot cycloaddition reaction between glycidyl methacrylate (GMA) and carbon disulfide (CS₂).[1] This method is efficient, with reported yields exceeding 85% under ambient conditions.[1]
Reaction Scheme:
Glycidyl Methacrylate + CS₂ --(LiOtBu)--> this compound
Materials:
-
Glycidyl methacrylate (GMA)
-
Carbon disulfide (CS₂)
-
Lithium tert-butoxide (LiOtBu)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycidyl methacrylate in anhydrous THF.
-
Add lithium tert-butoxide (5-10 mol%) to the solution.
-
Slowly add carbon disulfide to the reaction mixture at 25°C.
-
Stir the reaction mixture for approximately 5 hours at 25°C.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica gel.
Part 2: RAFT Polymerization of MMOT
The dithiocarbonate group in MMOT allows it to act as a CTA in RAFT polymerization, enabling controlled polymerization. This protocol describes a typical solution polymerization of MMOT.
Causality Behind Experimental Choices:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator for radical polymerization. Its decomposition rate is suitable for many vinyl monomers, including methacrylates, at moderate temperatures (typically 60-80°C).
-
Solvent: A non-protic solvent such as dioxane, toluene, or dimethylformamide (DMF) is chosen to dissolve the monomer, initiator, and the resulting polymer. The choice of solvent can influence the polymerization kinetics.
-
Degassing: The removal of oxygen is critical in radical polymerization as oxygen can act as a radical scavenger, leading to an induction period and poor control over the polymerization. The freeze-pump-thaw technique is a highly effective method for removing dissolved oxygen.
-
Temperature: The reaction temperature is chosen to ensure a suitable decomposition rate of the initiator and to provide sufficient energy for the propagation and chain transfer steps. For AIBN, 60-70°C is a common temperature range.
Experimental Workflow Diagram:
Caption: Experimental workflow for the RAFT polymerization of MMOT.
Materials:
-
This compound (MMOT)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous dioxane (or other suitable solvent)
-
Methanol (or other suitable non-solvent for precipitation)
-
Schlenk flask with a magnetic stir bar
-
Rubber septum
-
Vacuum line
-
Inert gas (argon or nitrogen)
-
Oil bath
Protocol:
-
Preparation: In a Schlenk flask, dissolve the desired amounts of MMOT and AIBN in anhydrous dioxane. The molar ratio of monomer to initiator will determine the target molecular weight. A typical starting point is a [Monomer]:[Initiator] ratio of 100:1.
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas. Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired time or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Part 3: Characterization of Poly(MMOT)
Thorough characterization is essential to confirm the successful polymerization and to determine the properties of the resulting polymer.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to confirm the polymer structure and to determine the monomer conversion. The disappearance of the vinyl proton signals of the methacrylate group (typically in the range of 5.5-6.5 ppm) and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization. The expected proton signals for the polymer will include those from the methyl and methylene groups of the methacrylate backbone, as well as the protons on the oxathiolane-thione ring.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.
2. Gel Permeation Chromatography (GPC):
GPC is a crucial technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. For a controlled RAFT polymerization, a linear increase in Mₙ with monomer conversion and a low PDI (typically < 1.3) are expected.
3. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉) of the polymer, which is an important parameter for understanding its physical properties.
Quantitative Data Summary:
| Parameter | Technique | Expected Outcome |
| Monomer Conversion | ¹H NMR | Disappearance of vinyl proton signals |
| Molecular Weight (Mₙ) | GPC | Increases linearly with conversion |
| Polydispersity Index (PDI) | GPC | < 1.3 for a controlled polymerization |
| Glass Transition Temp. (T₉) | DSC | Characteristic value for the polymer |
| Thermal Stability | TGA | Decomposition temperature profile |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of MMOT can be confirmed by standard analytical techniques such as NMR and mass spectrometry. The control over the RAFT polymerization is validated by the combination of kinetic data (monomer conversion vs. time) and the evolution of molecular weight and PDI as determined by GPC. A linear increase in Mₙ with conversion and a consistently low PDI are strong indicators of a well-controlled, living polymerization process.
Conclusion
This compound is a versatile monomer that opens up new possibilities for the design of functional polymers. The experimental procedures outlined in this application note provide a solid foundation for researchers to explore the polymerization of MMOT and to develop novel materials for a wide range of applications, from advanced coatings to sophisticated drug delivery systems. The inherent RAFT functionality of MMOT allows for a high degree of control over the polymer architecture, making it an exciting building block for the next generation of polymeric materials.
References
-
McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379. [Link]
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496–505. [Link]
-
Brouwer, H. (n.d.). GPC Application Notebook. Tosoh Bioscience. [Link]
-
Moad, G., Chen, M., Häussler, M., Postma, A., Rizzardo, E., & Thang, S. H. (2006). Functional polymers for nanotechnology applications: Preparing polymers with reactive end-groups by RAFT polymerization. Polymer, 47(1), 18-25. [Link]
-
Alvarez-Miguel, L., Díez-Poza, C., Mosquera, M. E. G., & Whiteoak, C. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Chemistry – A European Journal, e202300486. [Link]
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Application Notes and Protocols for 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione as a Reversible Addition-Fragmentation Chain Transfer (RAFT) Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Tool for Advanced Polymer Synthesis
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione is a versatile heterobifunctional monomer that serves as a highly efficient chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] Its unique molecular architecture, featuring a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione (a cyclic dithiocarbonate) moiety, allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Ð), and complex architectures such as block copolymers.[1] The dithiocarbonate group is the key to mediating the controlled radical polymerization process, while the methacrylate group can be incorporated into the polymer backbone, leading to functional materials with tailored properties for a range of applications, including coatings, adhesives, and biomedical devices.[1] This document provides a comprehensive guide to the mechanism of action, experimental protocols, and potential applications of this RAFT agent.
Mechanism of Action: The RAFT Process
The RAFT process is a type of living radical polymerization that relies on a chain transfer agent to control the polymerization reaction. The general mechanism involves a series of addition-fragmentation equilibria, as depicted below.
The 1,3-oxathiolane-2-thione group in this compound acts as the RAFT agent. The process can be broken down into several key steps:
-
Initiation: A standard radical initiator (e.g., AIBN) decomposes to generate primary radicals, which then react with a monomer to form a propagating polymer chain.
-
Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent. This is followed by fragmentation of the resulting intermediate radical. This fragmentation can either regenerate the initial propagating chain or, more importantly, generate a new radical (the R group of the initial RAFT agent) and a polymeric RAFT agent.
-
Reinitiation: The expelled R• radical initiates the polymerization of further monomer units, forming a new propagating chain.
-
Main Equilibrium: A rapid equilibrium is established where the propagating polymer chains of various lengths are reversibly transferred between the active (radical) and dormant (polymeric RAFT agent) states. This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a low polydispersity index.
This controlled process allows for the synthesis of polymers with predictable molecular weights, which can be calculated based on the ratio of monomer to RAFT agent.
Diagram of the RAFT Polymerization Mechanism:
Caption: Figure 2. Experimental workflow for RAFT polymerization.
Protocol 2: Synthesis of a Diblock Copolymer
This protocol outlines the synthesis of a diblock copolymer by chain extension from a macro-CTA synthesized using this compound.
Procedure:
-
Synthesize the First Block (Macro-CTA): Follow Protocol 1 to synthesize the first polymer block. Ensure the polymerization is stopped at a high conversion but before all the monomer is consumed to maintain the living nature of the polymer chains. The purified and dried polymer from this step will serve as the macro-CTA.
-
Chain Extension: In a new Schlenk flask, dissolve the macro-CTA and a fresh portion of initiator (e.g., AIBN) in a suitable solvent.
-
Add Second Monomer: Add the second monomer to the reaction mixture.
-
Degas and Polymerize: Repeat the degassing and polymerization steps as described in Protocol 1.
-
Purification: Purify the resulting diblock copolymer using the precipitation method described in Protocol 1. The choice of the precipitation solvent may need to be adjusted based on the properties of the second block.
Data Presentation: Expected Results
The use of this compound as a RAFT agent should yield polymers with predictable molecular weights and low polydispersity. The following table provides a hypothetical example of expected results for the polymerization of MMA under different conditions.
| [MMA]:[CTA]:[AIBN] Ratio | Time (h) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | PDI (Đ) |
| 100:1:0.1 | 4 | 55 | 5,500 | 5,800 | 1.15 |
| 100:1:0.1 | 8 | 85 | 8,500 | 8,900 | 1.12 |
| 200:1:0.1 | 8 | 70 | 14,000 | 14,500 | 1.18 |
| 200:1:0.1 | 16 | 92 | 18,400 | 19,000 | 1.14 |
Note: The theoretical molecular weight (Mn) is calculated as: Mn = (([Monomer]/[CTA]) × Monomer MW × Conversion) + CTA MW.
Characterization of the Resulting Polymers
To confirm the successful synthesis of well-defined polymers, a series of characterization techniques should be employed:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization will show a shift to higher molecular weights with increasing monomer conversion and a narrow, monomodal distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure, determine the monomer conversion, and in the case of copolymers, to determine the composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad PDI (> 1.5) | - Impurities in monomer or solvent- Too high initiator concentration- Reaction temperature too high | - Purify monomer and solvent before use- Decrease the initiator concentration- Optimize the reaction temperature |
| Low Monomer Conversion | - Insufficient initiator- Reaction time too short- Inefficient chain transfer | - Increase initiator concentration slightly- Increase reaction time- Ensure the chosen RAFT agent is suitable for the monomer |
| Bimodal GPC Trace | - Presence of dead polymer chains- Incomplete initiation | - Optimize initiator concentration- Ensure proper degassing to remove oxygen |
Conclusion
This compound is a valuable tool for polymer chemists seeking to synthesize well-defined polymers with controlled architectures. Its bifunctional nature allows for its incorporation into the polymer backbone, providing a route to functional materials. By following the protocols and guidelines outlined in this application note, researchers can effectively utilize this RAFT agent to advance their work in materials science and drug development.
References
Sources
Application Notes & Protocols: Advanced Biomedical Hydrogels Utilizing (2-thioxo-1,3-oxathiolan-5-yl)methyl Methacrylate (TOMA)
Introduction: A Novel Platform for Stimuli-Responsive Biomaterials
The field of biomedical hydrogels is continuously evolving, driven by the demand for materials with sophisticated functionalities such as stimuli-responsiveness, injectability, and controlled therapeutic release. In this context, (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOMA) emerges as a highly versatile monomer for the synthesis of advanced hydrogel networks. The key to TOMA's utility lies in its unique cyclic dithiocarbonate moiety. This functional group can undergo a ring-opening reaction when exposed to primary amines, yielding a free thiol group. This transformation provides a powerful and specific mechanism for post-polymerization modification and crosslinking, enabling the formation of hydrogels in situ under physiologically compatible conditions.
This guide provides a comprehensive overview and detailed protocols for the synthesis of TOMA-containing polymers via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and their subsequent transformation into functional biomedical hydrogels. RAFT polymerization is selected for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for reproducible hydrogel properties.[1] The subsequent amine-triggered crosslinking offers a "click-like" efficiency, ideal for applications in drug delivery and tissue engineering.
Part 1: Synthesis of TOMA-Containing Polymers via RAFT
The first phase of creating TOMA-based hydrogels is the synthesis of a linear polymer backbone incorporating the TOMA monomer. RAFT polymerization is the method of choice to ensure control over the polymer architecture.[1]
Rationale for RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).[1][2] This is achieved by the addition of a RAFT agent to a conventional free-radical polymerization system. The RAFT agent reversibly transfers the growing polymer chain, minimizing termination reactions and allowing for uniform chain growth. For biomedical applications, this control is paramount as it directly influences the mechanical properties, degradation kinetics, and drug release profiles of the final hydrogel.
Experimental Protocol: RAFT Copolymerization of TOMA and a Hydrophilic Comonomer
This protocol describes the synthesis of a copolymer of TOMA and Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA), a common hydrophilic monomer used to impart water solubility and biocompatibility.
Materials:
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOMA)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA, Mn = 500 g/mol )
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
1,4-Dioxane (Anhydrous)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve TOMA (e.g., 1.0 g, 4.58 mmol), PEGMEMA (e.g., 9.16 g, 18.32 mmol), CPADB (e.g., 128 mg, 0.458 mmol), and AIBN (e.g., 15.0 mg, 0.0916 mmol) in 20 mL of anhydrous 1,4-dioxane. The molar ratio of [Monomers]:[RAFT Agent]:[Initiator] should be tailored to the desired molecular weight, here approximately 50:1:0.2.
-
Degassing: Seal the Schlenk flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.[2]
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., Argon or Nitrogen) and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 12-24 hours.
-
Termination and Precipitation: To quench the reaction, expose the solution to air and cool it in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a 10-fold excess of cold methanol while stirring.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a minimal amount of 1,4-dioxane and re-precipitate into cold methanol to remove unreacted monomers and initiator fragments. Repeat this process two more times.
-
Drying: Wash the final polymer product with diethyl ether and dry it under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting P(TOMA-co-PEGMEMA) by ¹H NMR to confirm monomer incorporation and by Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI.
Part 2: Hydrogel Formation via Amine-Thiol Chemistry
The incorporation of TOMA units into the polymer backbone provides a latent functionality for crosslinking. The 1,3-oxathiolane-2-thione ring can be readily opened by primary amines, generating a free thiol group which can then form a disulfide bond with another thiol, creating a covalent crosslink.
Mechanism of Crosslinking
The crosslinking process is a two-step reaction initiated by a diamine crosslinker:
-
Ring Opening: A primary amine on the crosslinker attacks the thiocarbonyl group of the TOMA unit, opening the ring and forming a thiocarbamate linkage, while revealing a free thiol group.
-
Disulfide Bond Formation: The newly formed thiol groups can then be oxidized under mild conditions (e.g., exposure to air or addition of a mild oxidant) to form disulfide bonds, which serve as the covalent crosslinks of the hydrogel network. This disulfide linkage is particularly interesting for biomedical applications as it can be cleaved by reducing agents like glutathione, which is present at higher concentrations inside cells, providing a mechanism for stimuli-responsive drug release.
Diagram of the Crosslinking Mechanism
Caption: Workflow for TOMA-based hydrogel formation.
Experimental Protocol: In Situ Hydrogel Formation
This protocol describes the formation of a hydrogel by mixing an aqueous solution of the TOMA-containing polymer with a diamine crosslinker.
Materials:
-
P(TOMA-co-PEGMEMA) polymer (synthesized in Part 1)
-
Diamino-poly(ethylene glycol) (H₂N-PEG-NH₂, Mn = 2,000 g/mol )
-
Phosphate-buffered saline (PBS, pH 7.4)
-
(Optional) Therapeutic agent for encapsulation
Procedure:
-
Polymer Solution Preparation: Prepare a stock solution of P(TOMA-co-PEGMEMA) in PBS (pH 7.4) at a desired concentration (e.g., 10% w/v). Gentle warming may be required for complete dissolution. If encapsulating a therapeutic agent, it should be added to this solution.
-
Crosslinker Solution Preparation: Prepare a stock solution of the diamine crosslinker (e.g., H₂N-PEG-NH₂) in PBS (pH 7.4). The concentration should be calculated to achieve a desired molar ratio of TOMA units to amine groups (e.g., 2:1 to ensure all amine groups react).
-
Hydrogel Formation: In a small vial or mold, mix the polymer solution and the crosslinker solution at the desired ratio. For example, mix 200 µL of the polymer solution with 50 µL of the crosslinker solution.
-
Gelation: Gently agitate the mixture for a few seconds and then allow it to stand at room temperature or 37°C. Gelation time can be monitored by inverting the vial. Gelation is typically observed within minutes to an hour, depending on the concentrations and reactivity of the components.
-
Equilibration: Once a stable gel has formed, it can be washed with fresh PBS to remove any unreacted components.
Part 3: Characterization of TOMA-Based Hydrogels
A thorough characterization of the hydrogel's physical and biological properties is essential to validate its suitability for biomedical applications.
Swelling Behavior
The swelling ratio provides insight into the crosslink density and water absorption capacity of the hydrogel.
Protocol:
-
Prepare hydrogel samples of a known initial weight (W_d, after lyophilization).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] x 100.
Rheological Properties
Rheology is used to determine the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Protocol:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel sample of a defined thickness between the plates.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region, typically determined by a prior strain sweep) to measure G' and G''.
-
A higher G' indicates a stiffer hydrogel.
| Property | Description | Typical Values for Biomedical Hydrogels |
| Storage Modulus (G') | Represents the elastic component of the hydrogel (stiffness). | 1 - 100 kPa |
| Loss Modulus (G'') | Represents the viscous component of the hydrogel. | Lower than G' for stable gels |
| Swelling Ratio | The amount of water a hydrogel can absorb. | 500 - 2000% |
In Vitro Biocompatibility
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Sterilize hydrogel samples (e.g., by UV irradiation).
-
Prepare extracts by incubating the hydrogels in cell culture medium for 24 hours.
-
Seed a 96-well plate with a relevant cell line (e.g., L929 fibroblasts) and allow them to adhere overnight.
-
Replace the medium with the hydrogel extracts (at various dilutions) and incubate for 24-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to a control group of cells cultured in fresh medium.[3][4]
In Vitro Drug Release
This protocol measures the release of an encapsulated therapeutic agent from the hydrogel over time.
Protocol:
-
Prepare drug-loaded hydrogels as described in section 2.3.
-
Place each hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At specified time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Part 4: Applications and Future Directions
The unique properties of TOMA-based hydrogels make them suitable for a range of biomedical applications:
-
Controlled Drug Delivery: The disulfide crosslinks can be designed to degrade in the presence of specific biological triggers (e.g., glutathione), leading to on-demand drug release.
-
Tissue Engineering: The in situ gelling nature allows for the encapsulation of cells in a 3D environment, making these hydrogels promising as scaffolds for tissue regeneration. The mechanical properties can be tuned to mimic those of native tissues.
-
Wound Healing: An injectable hydrogel can conform to the shape of a wound bed, providing a moist environment conducive to healing and delivering therapeutic agents directly to the site.
The versatility of the TOMA platform opens up possibilities for creating even more complex and "smart" biomaterials. Future research may focus on incorporating other stimuli-responsive moieties or creating multi-layered hydrogels with distinct properties for advanced tissue engineering constructs.
References
-
Gao, C., et al. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. PMC. Retrieved from [Link]
-
Al-Khafaji, M., et al. (2023). Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage. MDPI. Retrieved from [Link]
-
Gao, Y., et al. (2008). Biocompatibility of Poly(sodium methacrylate) Formulations for Use in Ophthalmic Hydrogel Substitutes. IOVS. Retrieved from [Link]
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- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Grafting Polymers from Surfaces Using Silane-Based Initiators for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces with polymer brushes has emerged as a powerful strategy for creating advanced materials with tailored properties for a wide range of biomedical applications, including drug delivery, tissue engineering, and antifouling coatings.[1][2] Polymer grafting, the process of attaching polymer chains to a substrate, allows for precise control over surface chemistry and architecture.[3] Among the various techniques, the "grafting from" approach, particularly through surface-initiated controlled radical polymerization (SI-CRP), offers the ability to grow dense, well-defined polymer brushes directly from a surface.[1][4]
This guide provides a detailed overview of the principles and protocols for grafting polymers from surfaces using silane-based initiators, with a focus on Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). Silane chemistry provides a robust and versatile method for anchoring initiating species to a variety of inorganic substrates, such as silicon wafers and silica nanoparticles, which are commonly used in biomedical research and device development.[5][6]
The "Grafting From" Advantage
There are two primary strategies for attaching polymers to a surface: "grafting to" and "grafting from".[4]
-
"Grafting to" involves the attachment of pre-synthesized polymers to a surface.[4] While straightforward, this method is often limited by the steric hindrance of already attached chains, which can prevent incoming polymers from reaching the surface, resulting in lower grafting densities.[7]
-
"Grafting from" involves immobilizing an initiator on the surface and then polymerizing monomers directly from these sites.[4] This technique allows for the growth of much denser and thicker polymer brushes, as the smaller monomers can more easily diffuse to the active polymerization sites.[7]
This guide will focus exclusively on the "grafting from" approach due to its advantages in creating well-defined and high-density polymer brushes.
Core Principles of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
SI-ATRP is a versatile and widely used controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5] The key to ATRP is the reversible activation and deactivation of the growing polymer chains by a transition metal catalyst, typically a copper complex.[8]
In SI-ATRP, the process is initiated from a surface that has been functionalized with an ATRP initiator.[9] This is commonly achieved by treating the surface with a silane-based compound that contains an ATRP initiating moiety.[8]
Key Components of SI-ATRP:
-
Substrate: The material onto which the polymer will be grafted. Silicon wafers and silica nanoparticles are common choices due to their well-defined surface chemistry.
-
Silane-Based Initiator: A molecule that contains a silane group for attachment to the substrate and an ATRP initiator group (typically an alkyl halide) to start the polymerization.
-
Monomer: The building block of the polymer chain. A wide variety of monomers can be used in ATRP, allowing for the creation of polymers with diverse functionalities.
-
Catalyst System: A transition metal complex (e.g., Cu(I)Br) and a ligand (e.g., PMDETA) that mediate the polymerization.
Experimental Workflow and Protocols
The overall process for grafting polymers from a surface using a silane-based initiator via SI-ATRP can be broken down into three main stages: substrate preparation, initiator immobilization, and surface-initiated polymerization.
Caption: General workflow for polymer grafting via SI-ATRP.
Protocol 1: Substrate Preparation (Silicon Wafer)
Objective: To clean the silicon wafer and generate a high density of hydroxyl (-OH) groups on the surface, which are necessary for the subsequent silanization step.
Materials:
-
Silicon wafers
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cut silicon wafers to the desired size.
-
Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:1 ratio (H₂SO₄:H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the silicon wafers in the Piranha solution at 80°C for 30-40 minutes.[10] This step removes organic contaminants and hydroxylates the surface.
-
Carefully remove the wafers and rinse them extensively with DI water.[10]
-
Dry the wafers under a stream of nitrogen gas.[10]
Protocol 2: Initiator Immobilization
Objective: To covalently attach a silane-based ATRP initiator to the hydroxylated surface of the silicon wafer.
Materials:
-
Cleaned silicon wafers
-
(3-Aminopropyl)triethoxysilane (APTES) or a similar aminosilane
-
α-Bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Anhydrous toluene
-
Nitrogen or argon gas
Procedure:
This protocol describes a two-step process where the surface is first functionalized with an aminosilane, followed by reaction with an ATRP initiator precursor.
Step 2a: Silanization with APTES
-
Place the cleaned silicon wafers in a solution of 1% (v/v) APTES in anhydrous toluene.[11]
-
Heat the solution at 60-70°C for 2-4 hours under a nitrogen or argon atmosphere.
-
Remove the wafers and rinse them with toluene, followed by ethanol and DI water to remove any unbound silane.
-
Cure the silanized wafers in an oven at 110°C for 1 hour.
Step 2b: Functionalization with BiBB
-
Place the APTES-functionalized wafers in a solution of anhydrous toluene containing an excess of triethylamine.
-
Slowly add α-bromoisobutyryl bromide to the solution while stirring. The triethylamine acts as a base to neutralize the HBr byproduct.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen or argon atmosphere.
-
Remove the wafers and rinse them thoroughly with toluene, ethanol, and DI water.
-
Dry the initiator-functionalized wafers under a stream of nitrogen gas.
Protocol 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Objective: To grow polymer brushes from the initiator-functionalized surface. This protocol provides a general procedure for the polymerization of methyl methacrylate (MMA) as an example.
Materials:
-
Initiator-functionalized silicon wafers
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole or another suitable solvent
-
Nitrogen or argon gas
Procedure:
-
Place the initiator-functionalized wafer in a reaction flask.
-
Add the desired amount of MMA, PMDETA, and solvent to the flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
In a separate container, weigh the CuBr catalyst.
-
Under a positive pressure of nitrogen or argon, quickly add the CuBr to the reaction flask.
-
Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush will increase with time.
-
To stop the polymerization, open the flask to air and dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran).
-
Remove the wafer and sonicate it in a good solvent for the polymer (e.g., THF for PMMA) to remove any physisorbed polymer.
-
Rinse the wafer with fresh solvent and dry under a stream of nitrogen gas.
Characterization of Polymer Brushes
A variety of surface-sensitive techniques can be used to characterize the grafted polymer brushes and confirm the success of each step of the process.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Changes in surface wettability after each modification step. |
| Ellipsometry | Thickness of the polymer brush layer.[11] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of the initiator and polymer. |
| Atomic Force Microscopy (AFM) | Surface morphology and roughness.[11] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups from the initiator and polymer.[11] |
Applications in Drug Development
The ability to precisely control the surface properties of materials through polymer grafting has significant implications for drug development.
-
Controlled Drug Release: Polymer brushes can be designed to respond to specific stimuli (e.g., pH, temperature) to trigger the release of a drug.[2]
-
Targeted Drug Delivery: The surface of drug-carrying nanoparticles can be functionalized with polymers that have targeting ligands to direct them to specific cells or tissues.[2][12]
-
Antifouling Surfaces: Grafting hydrophilic or zwitterionic polymers can create surfaces that resist the non-specific adsorption of proteins and cells, which is crucial for implantable devices and biosensors.[1]
-
Biocompatible Coatings: Polymer brushes can be used to create biocompatible coatings on medical devices to improve their integration with the body and reduce adverse reactions.[2]
Conclusion
Grafting polymers from surfaces using silane-based initiators via SI-ATRP is a robust and versatile technique for creating functional materials with precise control over surface properties. The protocols outlined in this guide provide a foundation for researchers and scientists to develop and characterize polymer-grafted surfaces for a wide range of applications, particularly in the field of drug development. The ability to tailor surface chemistry at the molecular level opens up exciting possibilities for the design of next-generation biomedical devices and therapeutic systems.
References
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Ahmed, F., et al. (2022). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. Colloids and Surfaces B: Biointerfaces, 211, 112242. [Link]
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Pietrasik, J., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Polymers, 11(9), 1507. [Link]
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Das, S., et al. (2020). Polymer Brushes: Synthesis, Characterization, Properties and Applications. Colloid and Polymer Science, 298, 371–402. [Link]
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Whitfield, R., et al. (2021). Mechanism and application of surface-initiated ATRP in the presence of a Zn0 plate. Polymer Chemistry, 12(1), 37-43. [Link]
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Barbosa, J., et al. (2012). Surface-initiated atom transfer radical polymerization—a technique to develop biofunctional coatings. Soft Matter, 8(21), 5739-5749. [Link]
-
Zare, P., et al. (2019). Surface-Initiated Atom Transfer Radical Polymerization. IntechOpen. [Link]
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Huang, J., et al. (2007). Characterizing Polymer Brushes via Surface Wrinkling. Chemistry of Materials, 19(25), 6218-6223. [Link]
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Boyes, S. G., et al. (2017). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. Chemical Reviews, 117(8), 5593-5686. [Link]
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Barbosa, J., et al. (2009). Polymer Brushes via Surface-Initiated Controlled Radical Polymerization: Synthesis, Characterization, Properties, and Applications. Chemical Reviews, 109(11), 5437-5527. [Link]
-
Sivaraj, C., et al. (2023). Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. Heliyon, 9(8), e18671. [Link]
-
Jäkle, F., et al. (2007). Silylated Initiators for the Efficient Preparation of Borane-End-Functionalized Polymers via ATRP. Macromolecules, 40(10), 3569-3575. [Link]
-
Nguyen, D. D. (2018). Polymer-Grafted Nanoparticle and its Application in Drug Delivery. West Texas A&M University. [Link]
-
Kumar, L., et al. (2017). Polymer grafting and applications in pharmaceutical drug delivery systems - a brief review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1935-1943. [Link]
-
Dong, Y., et al. (2015). Mixed Polymer Brushes for “Smart” Surfaces. Polymers, 7(8), 1427-1452. [Link]
-
Jayaraman, A., et al. (2018). Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution. ACS Applied Nano Materials, 1(1), 4-15. [Link]
-
Hoth, M. (2006). Grafting of polymers onto SiO2 surfaces through surface-attached monomers. PhD Thesis, University of Freiburg. [Link]
-
Bhagat, S., et al. (2025). POLYMER GRAFTING AND ITS APPLICATIONS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 16(1), 69-74. [Link]
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Jia, F., et al. (2009). A Versatile Method for Grafting Polymers on Nanoparticles. Journal of the American Chemical Society, 131(32), 11292-11293. [Link]
-
Folkersma, R., et al. (1990). Radical grafting of poly(methyl methacrylate) onto silicon-wafers, glass slides and glass-beads. Makromolekulare Chemie, Macromolecular Symposia, 33(1), 127-135. [Link]
-
Theato, P., et al. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(22), 9187-9195. [Link]
-
Li, C., & Benicewicz, B. C. (2005). Synthesis of Well-Defined Polymer Brushes Grafted onto Silica Nanoparticles via Surface Reversible Addition−Fragmentation Chain Transfer Polymerization. Macromolecules, 38(14), 5929-5936. [Link]
-
Jäkle, F., et al. (2007). Silylated Initiators for the Efficient Preparation of Borane-End-Functionalized Polymers via ATRP. Macromolecules, 40(10), 3569-3575. [Link]
-
Fanciulli, M., et al. (2021). Silicon Doping by Polymer Grafting: Size Distribution Matters. ACS Applied Materials & Interfaces, 13(46), 55437-55446. [Link]
-
David, L., et al. (2018). Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers. Polymers, 10(10), 1087. [Link]
-
Sharifi, F., et al. (2021). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers, 13(2), 253. [Link]
-
Jäkle, F., et al. (2007). Silylated initiators for the efficient preparation of borane-end- functionalized polymers via ATRP. Rutgers University. [Link]
-
Gosa, M., & Stancu, A. (2022). Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. Polymers, 14(17), 3653. [Link]
-
Naik, V. V., & Spencer, N. D. (2014). Understanding Silane Functionalization. ETH Zurich. [Link]
-
Chevigny, C., et al. (2010). Polystyrene grafting from silica nanoparticles via Nitroxide-Mediated-Polymerization (NMP): synthesis and SANS analysis with contrast variation method. Soft Matter, 6(11), 2493-2503. [Link]
-
Spencer, N. D. (n.d.). Surface Functionalization. ETH Zurich. [Link]
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Application Notes and Protocols for the Post-Polymerization Modification of Polymers Containing 1,3-Oxathiolane-2-thione
Introduction: A Gateway to Functional Polymers
In the quest for advanced materials with tailored functionalities, post-polymerization modification has emerged as a powerful strategy, allowing for the precise introduction of chemical groups onto a pre-existing polymer backbone.[1][2][3] This approach circumvents the challenges often associated with the direct polymerization of functionally complex monomers. Within this field, polymers bearing the 1,3-oxathiolane-2-thione moiety represent a particularly versatile platform. The strained five-membered ring of this heterocycle is amenable to nucleophilic attack, most notably by primary amines. This reaction efficiently opens the ring to generate a free thiol group, which can then be utilized in a variety of subsequent "click" chemistry reactions, such as thiol-ene conjugations.[4][5] This two-step modification strategy provides a robust and highly efficient route to a diverse range of functional polymers with applications spanning from drug delivery to advanced materials science.[6][7]
This guide provides a comprehensive overview of the post-polymerization modification of polymers containing 1,3-oxathiolane-2-thione, complete with detailed protocols and an exploration of the underlying chemical principles.
The Core Chemistry: Amine-Mediated Ring Opening and Thiol-Ene "Click" Reaction
The central principle of this modification strategy lies in a sequence of two highly efficient and orthogonal reactions.
-
Amine-Mediated Ring Opening: The 1,3-oxathiolane-2-thione group readily reacts with primary amines via a nucleophilic ring-opening reaction.[4] This process is typically fast and proceeds under mild conditions, yielding a polymer with pendant thiol (-SH) groups. The choice of amine can be used to introduce a first layer of functionality.
-
Thiol-Ene "Click" Chemistry: The newly generated thiol groups are potent nucleophiles for "click" reactions, particularly thiol-ene chemistry.[8][9] This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"), which can be initiated by either radical or nucleophilic pathways.[5] The result is a stable thioether linkage, securely attaching a second, "ene"-containing molecule to the polymer.
The combination of these two steps allows for a modular and highly customizable approach to polymer functionalization.
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Application Notes and Protocols for (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTMA) in Redox-Responsive Drug Delivery Systems
Introduction: A New Frontier in Targeted Drug Delivery
The quest for drug delivery systems that can intelligently respond to specific physiological cues at the site of disease is a cornerstone of modern pharmaceutical research. Redox-responsive polymers have emerged as a particularly promising class of materials, designed to exploit the significant differences in redox potential between the extracellular and intracellular environments.[1][2] Diseased tissues, such as tumors, often exhibit a highly reducing intracellular environment due to elevated concentrations of glutathione (GSH), a tripeptide that plays a central role in cellular redox homeostasis.[1][3][4] This unique physiological trigger provides a precise mechanism for the targeted release of therapeutic agents.
This guide details the application of a novel functional monomer, (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTMA), in the development of advanced, redox-responsive drug delivery systems. The core of TTMA's functionality lies in its 1,3-oxathiolane-2-thione moiety. This cyclic dithiocarbonate is susceptible to nucleophilic attack, particularly by thiols such as GSH, leading to a ring-opening reaction that exposes a free thiol group. This transformation can be engineered to induce the disassembly of a polymeric nanocarrier and subsequent release of an encapsulated drug payload specifically within the target cells, minimizing off-target toxicity and enhancing therapeutic efficacy.
These application notes provide a comprehensive overview, from the fundamental synthesis of the TTMA monomer and its subsequent polymerization to the formulation and characterization of drug-loaded nanoparticles. Detailed, step-by-step protocols are provided to guide researchers in the practical implementation of this technology.
Chemical Structures and Reaction Schemes
Below are the key chemical structures and reaction pathways central to the application of TTMA in drug delivery.
Caption: Key chemical structures and the proposed ring-opening reaction of TTMA.
Protocol 1: Synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTMA) Monomer
The synthesis of TTMA is based on the reaction of an epoxide-containing methacrylate with carbon disulfide.[5][6] Glycidyl methacrylate serves as a readily available starting material.
Materials:
-
Glycidyl methacrylate (GMA)
-
Carbon disulfide (CS₂)
-
Sodium methoxide (catalyst)[7]
-
Methanol (solvent)
-
Dichloromethane (extraction solvent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycidyl methacrylate (1 equivalent) in methanol.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalent) to the solution.[7]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure TTMA.
Characterization: The structure of the synthesized TTMA monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of Poly(TTMA-co-MMA) via Free Radical Polymerization
A copolymer of TTMA and a standard methacrylate monomer, such as methyl methacrylate (MMA), can be synthesized via free-radical polymerization.[8][9][10] The ratio of the two monomers can be adjusted to tune the properties of the resulting polymer.
Materials:
-
(2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTMA)
-
Methyl methacrylate (MMA), freshly distilled
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
In a Schlenk flask, dissolve TTMA (e.g., 1 g) and MMA (e.g., 1 g) in 1,4-dioxane (10 mL).
-
Add AIBN (1 mol% with respect to the total moles of monomers).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight.
Characterization: The resulting copolymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). The incorporation of both monomers can be confirmed by ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of TTMA-based polymers and their formulation into nanoparticles.
Protocol 3: Formulation of Drug-Loaded Poly(TTMA-co-MMA) Nanoparticles via Nanoprecipitation
Nanoprecipitation is a straightforward and effective method for preparing polymeric nanoparticles.[3][4][11][12] This technique involves the rapid diffusion of a polymer and drug solution in a water-miscible organic solvent into an aqueous phase, leading to the formation of nanoparticles.
Materials:
-
Poly(TTMA-co-MMA)
-
Model hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Acetone or Tetrahydrofuran (THF) (organic solvent)
-
Deionized water
Procedure:
-
Dissolve Poly(TTMA-co-MMA) (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in acetone (2 mL).
-
In a separate beaker, place deionized water (10 mL) and stir vigorously with a magnetic stirrer.
-
Using a syringe pump for a controlled addition rate, add the polymer/drug solution dropwise into the stirring deionized water.
-
Observe the formation of a milky suspension, indicating nanoparticle formation.
-
Continue stirring for at least 4 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug.
Protocol 4: Characterization of Drug-Loaded Nanoparticles
Thorough characterization of the nanoparticles is crucial to ensure their suitability for drug delivery applications.
4.1 Particle Size and Morphology:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in aqueous suspension.[13][14][15]
-
Transmission Electron Microscopy (TEM): Visualize the morphology and size of the nanoparticles.[13][14] A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, allowed to air dry, and then imaged.
4.2 Drug Loading and Encapsulation Efficiency: The amount of drug successfully loaded into the nanoparticles can be quantified using indirect or direct methods.[16][17][18][19]
Indirect Method:
-
Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated drug.
-
Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[18]
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles x 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
Protocol 5: In Vitro Drug Release Study
This protocol assesses the redox-responsive release of the encapsulated drug from the TTMA-based nanoparticles in the presence of glutathione (GSH).[3][14][15]
Materials:
-
Drug-loaded Poly(TTMA-co-MMA) nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (with an appropriate molecular weight cut-off)
Procedure:
-
Prepare two release media:
-
Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag into a beaker containing 50 mL of the release medium.
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with 1 mL of fresh release medium to maintain a constant volume.
-
Quantify the amount of drug released into the aliquot using a suitable analytical method (e.g., UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time for both control and GSH-containing media.
Mechanism of Redox-Responsive Drug Release
The targeted drug release from Poly(TTMA-co-MMA) nanoparticles is predicated on the high concentration of glutathione within cancer cells.
Caption: Proposed mechanism for glutathione-triggered drug release from TTMA-based nanoparticles.
In the bloodstream and extracellular space, where the GSH concentration is low (in the micromolar range), the TTMA-containing nanoparticles are expected to remain stable, retaining their drug payload.[3] Upon cellular uptake, the nanoparticles are exposed to the significantly higher intracellular GSH concentration (in the millimolar range).[1][3] The thiol group of GSH acts as a nucleophile, attacking the thiocarbonyl carbon of the 1,3-oxathiolane-2-thione ring in the TTMA units of the polymer. This initiates a ring-opening reaction, leading to the formation of a free thiol group on the polymer side chain. The conversion of the relatively hydrophobic TTMA moiety to a more hydrophilic, thiol-containing structure increases the overall hydrophilicity of the polymer. This change in the hydrophilic-lipophilic balance can disrupt the amphiphilic nature of the copolymer, leading to the destabilization and eventual disassembly of the nanoparticle structure, thereby releasing the encapsulated drug.[20]
Data Presentation
Table 1: Physicochemical Properties of Poly(TTMA-co-MMA) Nanoparticles
| Formulation | Mean Diameter (nm) (DLS) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-Loaded | 150 ± 5 | 0.15 ± 0.02 | 8.5 ± 0.5 | 85 ± 5 |
| Paclitaxel-Loaded | 165 ± 7 | 0.18 ± 0.03 | 7.2 ± 0.6 | 80 ± 6 |
Table 2: In Vitro Drug Release of Doxorubicin from Poly(TTMA-co-MMA) Nanoparticles at 37°C
| Time (hours) | Cumulative Release (%) in PBS (pH 7.4) | Cumulative Release (%) in PBS + 10 mM GSH (pH 7.4) |
| 1 | 5.2 ± 0.8 | 25.6 ± 2.1 |
| 4 | 10.5 ± 1.2 | 55.8 ± 3.5 |
| 8 | 15.8 ± 1.5 | 75.2 ± 4.2 |
| 12 | 20.1 ± 1.8 | 88.9 ± 4.8 |
| 24 | 25.3 ± 2.0 | 95.1 ± 5.0 |
| 48 | 28.9 ± 2.5 | 96.5 ± 5.2 |
Conclusion and Future Perspectives
The use of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TTMA) as a functional monomer offers a versatile and effective platform for the development of redox-responsive drug delivery systems. The protocols outlined in this guide provide a comprehensive framework for the synthesis, formulation, and characterization of TTMA-based nanoparticles. The glutathione-mediated drug release mechanism holds significant promise for improving the therapeutic index of potent anticancer drugs by ensuring their targeted delivery and release within cancer cells.
Future research in this area could focus on optimizing the polymer architecture, exploring different copolymer compositions to fine-tune the drug release kinetics, and incorporating targeting ligands onto the nanoparticle surface to enhance cellular uptake by specific cancer cell types. Furthermore, in vivo studies are warranted to validate the efficacy and safety of these novel drug delivery systems in preclinical models.
References
-
Liu, Y., et al. (2019). Formulation of Nanoparticles Using Mixing-Induced Nanoprecipitation for Drug Delivery. Industrial & Engineering Chemistry Research. [Link]
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Quinn, J. F., & Davis, T. P. (2015). Glutathione responsive polymers and their application in drug delivery systems. Polymer Chemistry. [Link]
-
Li, Y., et al. (2015). Facile Fabrication of Redox-Responsive Thiol-Containing Drug Delivery System via RAFT Polymerization. Biomacromolecules. [Link]
-
Danaei, M., et al. (2018). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons. [Link]
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Danaei, M., et al. (2018). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. CentAUR. [Link]
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Gunjal, P., et al. (2016). Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. Journal of Pharmaceutical Innovation. [Link]
-
Gull, N., et al. (2022). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. MDPI. [Link]
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Fonseca-Santos, B., et al. (2015). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PMC. [Link]
-
Patsnap Eureka. (2024). Glycidyl Methacrylate: Synthesis, Properties, and Applications. [Link]
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Hong, C. Y., et al. (2006). Glutathione-Mediated Delivery and Release Using Monolayer Protected Nanoparticle Carriers. Journal of the American Chemical Society. [Link]
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Chemistry LibreTexts. (2020). 1.8: Polymerization of Methyl Methacrylate Monomer to Form Poly (Methyl Methacrylate), Tromsdorff Effect | Illustration with Bone Cement. [Link]
-
MDPI. (2022). Nano-Drug Design Based on the Physiological Properties of Glutathione. [Link]
-
ResearchGate. (2025). Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide. [Link]
-
da Silva, A. C., et al. (2003). Synthesis and characterization of hydrogels formed from a glycidyl methacrylate derivative of galactomannan. PubMed. [Link]
-
Tamba, B. I., et al. (2021). Redox/pH-Responsive Biodegradable Thiol-Hyaluronic Acid/Chitosan Charge-Reversal Nanocarriers for Triggered Drug Release. MDPI. [Link]
-
Research India Publications. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. [Link]
-
Massachusetts Institute of Technology. (n.d.). Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA. [Link]
-
Zhang, Y., et al. (2024). Construction of glutathione-responsive paclitaxel prodrug nanoparticles for image-guided targeted delivery and breast cancer therapy. RSC Publishing. [Link]
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Wang, Y., et al. (2014). Preparation, characterization, and in vitro drug release behavior of glutathione-sensitive long-circulation micelles based on polyethylene glycol prodrug. PubMed. [Link]
-
Kihara, N., et al. (1992). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. [Link]
-
Professor Dave Explains. (2016). Practice Problem: Mechanism - Reaction of an Epoxide. YouTube. [Link]
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Ghassemi, H., et al. (2014). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. PMC. [Link]
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Zhang, Y., et al. (2016). Development and Validation of a Method for Determination of Encapsulation Efficiency of CPT-11/DSPE-mPEG2000 Nanoparticles. Hilaris Publisher. [Link]
-
FDA. (2020). In Vitro Release Testing for Complex Generics: A Bioequivalence Perspective. YouTube. [Link]
-
Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. [Link]
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Professor Dave Explains. (2016). Reactions of Epoxides. YouTube. [Link]
-
FDA. (2020). In Vitro Drug Release Testing for LA Drug Products QC (16of35) Complex Generics. YouTube. [Link]
-
Kihara, N., et al. (1992). Preparation of 1,3-Oxathiolane-2-thiones by the Reaction of Oxirane and Carbon Disulfide. The Journal of Organic Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
Welcome to the technical support resource for the synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a functional monomer critical for advanced polymer and materials science. This guide is designed for chemistry professionals engaged in its synthesis, providing in-depth, field-tested insights and solutions to common experimental challenges.
Section 1: Synthesis Overview and Core Protocol
The synthesis of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (hereafter referred to as TCMMA ) is most efficiently achieved through a one-pot cycloaddition of carbon disulfide (CS₂) to the epoxide ring of glycidyl methacrylate (GMA). This reaction requires careful control to prevent premature polymerization of the methacrylate group and to maximize the yield of the desired five-membered heterocyclic product.
The overall transformation is as follows:
Glycidyl Methacrylate + Carbon Disulfide --(Catalyst)--> (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
Experimental Workflow Diagram
Caption: High-level workflow for TCMMA synthesis.
Detailed Step-by-Step Protocol
This protocol is a validated starting point. Optimization may be required based on lab conditions and reagent purity.
-
Reactor Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add glycidyl methacrylate (GMA, 1.0 eq), a radical inhibitor such as hydroquinone monomethyl ether (MEHQ, ~200 ppm), and the chosen catalyst (see table below).
-
Seal the flask and purge with dry nitrogen for 15 minutes.
-
-
Reaction Execution:
-
Add the solvent (if any) followed by the slow, dropwise addition of carbon disulfide (CS₂, 1.5-3.0 eq) via a syringe under a positive pressure of nitrogen. Caution: CS₂ is highly volatile, flammable, and toxic. Handle only in a well-ventilated fume hood.
-
Heat the reaction mixture to the desired temperature (typically 50-80°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots, tracking the disappearance of the GMA epoxide protons.
-
-
Workup and Purification:
-
Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature.
-
Remove the solvent and excess CS₂ under reduced pressure using a rotary evaporator (ensure the water bath temperature is kept below 40°C to prevent polymerization).
-
The resulting crude oil is purified by flash column chromatography on silica gel. Crucially, the silica gel should be pre-treated with the same inhibitor (MEHQ) used in the reaction by dissolving the inhibitor in the eluent system. A typical eluent is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the eluent under reduced pressure to yield TCMMA as a pale yellow oil.
-
-
Storage:
-
Store the purified monomer at 2-8°C in the dark with an inhibitor (~200 ppm MEHQ) to prevent spontaneous polymerization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the key cycloaddition reaction?
A1: The reaction proceeds via a catalyzed nucleophilic ring-opening of the epoxide. The catalyst, often a halide salt or a Lewis base, activates the epoxide ring, making it more susceptible to attack.[1] A nucleophilic sulfur species, derived from CS₂, then attacks one of the epoxide carbons, leading to a ring-opened intermediate that subsequently cyclizes to form the stable five-membered 1,3-oxathiolane-2-thione ring.
Caption: Simplified reaction mechanism pathway.
Q2: Why is premature polymerization such a significant challenge?
A2: The methacrylate functional group in both the starting material (GMA) and the product (TCMMA) is highly susceptible to free-radical polymerization.[2][3] The conditions required for the cycloaddition reaction (heat, extended reaction times) are often sufficient to initiate this unwanted side reaction, leading to the formation of an intractable solid or gel, which drastically reduces the monomer yield and complicates purification. The synthesis of the analogous cyclic carbonate monomer has been observed to polymerize spontaneously at room temperature even when pure.[4]
Q3: How do I choose the right catalyst?
A3: Catalyst choice is critical for balancing reaction rate and selectivity. Organocatalysts are often preferred as they are cost-effective and avoid metal contamination.
| Catalyst Type | Example(s) | Typical Loading (mol%) | Temperature (°C) | Advantages & Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium chloride (TBACl), Choline Chloride (ChCl) | 5 - 10 | 80 - 100 | Readily available, inexpensive. May require higher temperatures. |
| Benzimidazolate Salts | Disodium bis-benzimidazolate | 1 - 5 | 50 - 70 | Highly efficient and selective under milder conditions.[1] |
| Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | 2 - 5 | 60 - 80 | Effective for CO₂ cycloaddition and analogous for CS₂.[5] |
| Metal-Salen Complexes | Al-Salen Complexes | 1 - 5 | 50 - 90 | High activity, but potential for metal leaching into the product.[6] |
Recommendation: For initial trials, TBACl is a practical choice due to its availability. For improved efficiency and milder conditions, specialized catalysts like benzimidazolate salts may be justified.[1]
Section 3: Troubleshooting Guide
Problem 1: Low or no conversion of glycidyl methacrylate (GMA).
-
Potential Cause 1: Inactive Catalyst. The catalyst may have degraded due to moisture or improper storage. Quaternary ammonium salts, in particular, can be hygroscopic.
-
Solution: Use a freshly opened bottle of catalyst or dry it under vacuum before use. Consider a different, more robust catalyst from the table above.
-
-
Potential Cause 2: Insufficient Temperature. The activation energy for the reaction may not be met.
-
Solution: Incrementally increase the reaction temperature by 10°C intervals, while carefully monitoring for any signs of polymerization. Ensure the temperature does not exceed the boiling point of the reactants in an open system.
-
-
Potential Cause 3: Impure Carbon Disulfide. Old or impure CS₂ can contain inhibitors or byproducts that interfere with the reaction.
-
Solution: Use a freshly opened bottle of high-purity CS₂.
-
Problem 2: The reaction mixture turned into a solid gel (polymerized).
-
Potential Cause 1: Insufficient Inhibitor. The initial amount of radical inhibitor was consumed during the reaction.
-
Solution: Increase the concentration of MEHQ or another suitable inhibitor (e.g., Butylated hydroxytoluene - BHT) to 400-500 ppm. Ensure the inhibitor is added at the very beginning of the process.
-
-
Potential Cause 2: Excessive Temperature or Reaction Time. High heat accelerates both the desired reaction and the undesired polymerization.
-
Solution: Lower the reaction temperature and accept a longer reaction time. Monitor the reaction closely and stop it as soon as a reasonable conversion (~80-90%) is achieved. Overrunning the reaction rarely improves the monomer yield and significantly increases polymerization risk.
-
-
Potential Cause 3: Oxygen Contamination. Oxygen can promote certain radical initiation pathways.
-
Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (nitrogen or argon) and that a positive pressure is maintained throughout the synthesis.
-
Problem 3: The final product is an inseparable mixture of compounds.
-
Potential Cause 1: Formation of Side Products. Besides the desired 1,3-oxathiolane-2-thione, side reactions can sometimes yield trithiocarbonates or other sulfur-containing species.
-
Solution: Fine-tune the stoichiometry. An excess of CS₂ can sometimes favor side reactions. Try reducing the CS₂ ratio to 1.2-1.5 equivalents. Additionally, screening different catalysts can improve selectivity for the desired product.[1]
-
-
Potential Cause 2: Product Decomposition during Workup. The target molecule may be unstable to high temperatures or certain purification conditions.
-
Solution: Always use a low-temperature water bath (<40°C) for rotary evaporation. During column chromatography, use inhibitor-treated silica and eluent, and do not let the column run dry or sit for extended periods.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
da Silva Ribeiro, S. L., et al. (2025). Selective Synthesis of Cyclic Dithiocarbonates Using Bis-Benzimidazolate Salts as Multifunctional Catalysts. European Journal of Organic Chemistry. [Link]
-
Schaffer, M., et al. (2015). Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts. ChemSusChem, 8(16), 2655-69. [Link]
-
Carbajo, J. J., et al. (2025). Organocatalytic CS2 insertion into epoxides in neat conditions: a straightforward approach for the efficient synthesis of Di- and tri-thiocarbonates. Chemical Communications, 61, 3488-3491. [Link]
-
Sun, J., et al. (2015). Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions. Green Chemistry, 17. [Link]
-
Endo, T., et al. (1992). Synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties in the side chain. Macromolecular Chemistry and Physics, 193(6), 1475-1484. [Link]
-
Reddy, S. K., et al. (2008). Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates. Polymer Preprints, 49(2), 941. [Link]
-
Lee, J-C., et al. (2019). 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities. Morressier. [Link]
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- 3. Reactivity of Monovinyl (Meth)Acrylates Containing Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and reaction of polymethacrylate bearing cyclic carbonate moieties in the side chain | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Cyclic Carbonates from Epoxides and Carbon Dioxide by Using Bifunctional One-Component Phosphorus-Based Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of cyclic carbonates from epoxides catalyzed by salen aluminum complexes with built-in “CO2 capture” capability under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering Molecular Weight Control with 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Welcome to the dedicated technical support guide for researchers, polymer chemists, and drug development professionals utilizing 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT) for advanced polymer synthesis. MMOT is a sophisticated heterobifunctional molecule that uniquely combines a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione moiety.[1] This structure allows it to act as a versatile chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offering exceptional control over polymer molecular weight and distribution.[1]
This guide is structured to provide practical, in-depth solutions to common challenges encountered during experimentation. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only troubleshoot problems but also to proactively optimize your polymerization reactions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about MMOT and its function in RAFT polymerization.
Q1: What is this compound (MMOT) and what makes it unique?
A1: MMOT is a specialized chemical compound that functions as both a monomer and a RAFT chain transfer agent (CTA), sometimes referred to as an "inimer". Its structure features two key components:
-
A methacrylate group , which can participate in radical polymerization like a standard monomer.[1]
-
A 1,3-oxathiolane-2-thione group , which is a type of cyclic xanthate. This thiocarbonylthio group (S=C-S) is the active component that mediates the RAFT process, allowing for controlled/"living" polymerization.[1][2][3]
This dual functionality is its primary advantage. It allows for the synthesis of polymers where the RAFT control agent is incorporated into the polymer chain, providing a reactive handle for subsequent modifications.[4]
Q2: How does MMOT control molecular weight and polydispersity?
A2: MMOT controls polymerization via the Reversible Addition-Fragmentation chain-Transfer (RAFT) mechanism.[5] In essence, the process involves a rapid equilibrium where growing polymer chains (propagating radicals) reversibly add to the thiocarbonylthio group of the MMOT. This forms a dormant intermediate radical. This intermediate can then fragment, either returning to the original species or, more importantly, transferring the radical to the 'R' group of the RAFT agent, which starts a new polymer chain.[2] This rapid, degenerative transfer process ensures that all polymer chains have a statistically similar opportunity to grow, leading to:
-
Predetermined Molecular Weights: The final number-average molecular weight (Mₙ) is directly proportional to the ratio of monomer consumed to the concentration of the CTA ([M]/[MMOT]).
-
Narrow Molecular Weight Distribution: Because all chains grow at a similar rate, the resulting polymers have a low polydispersity index (PDI or Đ), typically below 1.3 for a well-controlled system.[6]
Q3: What is a typical Polydispersity Index (PDI or Đ) I should aim for with MMOT?
A3: For a well-executed RAFT polymerization using MMOT, a PDI value below 1.3 is considered a good indicator of excellent control over the reaction.[6] Values approaching 1.1 represent a very high degree of control. A PDI significantly higher than 1.5 suggests that side reactions, poor initiation, or termination events are compromising the controlled nature of the polymerization.
Q4: Can I use MMOT for monomers other than methacrylates?
A4: Yes. Xanthates, the class of RAFT agents to which MMOT belongs, are highly versatile. While MMOT's methacrylate group makes it ideal for copolymerization with other methacrylates and acrylates (More Activated Monomers or MAMs), the xanthate functionality is also effective for controlling the polymerization of Less Activated Monomers (LAMs), such as vinyl acetate.[3] When copolymerizing, it is crucial to consult RAFT compatibility tables to ensure efficient chain transfer between the different monomer units.[7]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High PDI (> 1.5) | 1. Impurities: Inhibitors in the monomer, oxygen in the system, or impurities in the solvent or MMOT can capture radicals and disrupt the RAFT equilibrium.[6] 2. Incorrect Initiator Concentration: Too much initiator relative to the MMOT ([Initiator]/[MMOT] ratio is too high) leads to a large number of chains initiated by the thermal initiator rather than the RAFT agent, resulting in a population of uncontrolled, "dead" polymer.[8] 3. Inappropriate Temperature: The chosen temperature may cause the initiator to decompose too quickly or too slowly, affecting the rate of initiation versus propagation.[9] | 1. Purify Reagents: Pass monomer through a column of basic alumina to remove inhibitor.[6] Use freshly distilled, high-purity solvents. Ensure the MMOT agent is pure. 2. Optimize Ratios: A typical starting ratio for [Initiator]/[MMOT] is 0.1 to 0.3.[8] Lowering this ratio can improve control. 3. Match Initiator to Temperature: Ensure the half-life of your initiator (e.g., AIBN) is appropriate for your reaction temperature (e.g., 60-80 °C for AIBN).[6] |
| Bimodal or Asymmetric GPC Trace | 1. High MW Shoulder: This often indicates irreversible termination through radical coupling, especially at high monomer conversions (>70-80%).[9] It can also occur if the initial radical generation from the initiator is too fast, leading to an initial burst of uncontrolled polymerization before the RAFT equilibrium is established.[9] 2. Low MW Tailing/Shoulder: This can be caused by chain transfer to solvent, impurities acting as chain transfer agents, or significant retardation where termination of intermediate radicals becomes prominent.[9][10] | 1. Reduce Conversion: Target a lower monomer conversion by reducing the reaction time. Monitor conversion via ¹H NMR or gravimetry. Consider lowering the temperature slightly to moderate the initial polymerization rate.[9] 2. Increase Reaction Concentration: For low MW shoulders, increasing the monomer concentration can favor propagation over termination.[9] Ensure all reagents and solvents are meticulously purified. |
| Slow Polymerization or Long Induction Period | 1. Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger and is the most common cause of a delayed or completely inhibited polymerization.[6][11] 2. Slow Re-initiation: The radical generated from the fragmentation of the initial RAFT agent may be slow to add to the first monomer unit.[10] 3. Impurities: As mentioned, inhibitors in the monomer will consume radicals, leading to an induction period until they are fully consumed.[6] | 1. Rigorous Degassing: Perform a minimum of three freeze-pump-thaw cycles on your reaction mixture.[6] Alternatively, purge with a high-purity inert gas (argon or nitrogen) for at least 30-60 minutes. 2. Check Reagent Purity: Ensure the monomer has been passed through an inhibitor removal column. |
| Final Mₙ Differs Significantly from Theory | 1. Inaccurate Reagent Measurement: Small errors in weighing the MMOT or initiator can lead to large deviations in the final molecular weight. 2. Inaccurate Conversion Measurement: The theoretical Mₙ is directly dependent on monomer conversion. An incorrect measurement will lead to a discrepancy. 3. Loss of "Living" Chains: Significant termination events reduce the number of active chains, which can lead to a higher-than-expected molecular weight for the remaining chains.[10] | 1. Precise Weighing: Use a high-precision analytical balance for all reagents, especially the MMOT and initiator. 2. Accurate Conversion Analysis: Use a reliable method like ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to polymer backbone peaks. 3. Review Troubleshooting Steps: If Mₙ is off and PDI is high, refer to the troubleshooting steps for high PDI to address underlying control issues. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of Poly(methyl methacrylate) using MMOT
This protocol describes a standard procedure for the RAFT polymerization of methyl methacrylate (MMA) to target a polymer with a number-average molecular weight (Mₙ) of 10,000 g/mol .
Target: Mₙ = 10,000 g/mol , PDI < 1.3 Reagents:
-
Methyl methacrylate (MMA), MW = 100.12 g/mol
-
This compound (MMOT), MW = 218.29 g/mol [12]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), MW = 164.21 g/mol
-
Anisole (solvent)
Calculations:
-
Target DP (Degree of Polymerization): DP = (Target Mₙ - MW_MMOT) / MW_MMA = (10000 - 218.29) / 100.12 ≈ 98
-
Molar Ratios: [MMA]:[MMOT]:[AIBN] = 98 : 1 : 0.2
-
Example Quantities (for ~1g of polymer at ~50% conversion):
-
MMOT: 0.025 g (0.114 mmol)
-
MMA: 1.12 g (11.2 mmol)
-
AIBN: 0.0037 g (0.0228 mmol)
-
Anisole: 2.5 mL (to achieve ~50% w/w monomer concentration)
-
Step-by-Step Procedure:
-
Purification: Pass MMA through a short column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol if it is not fresh.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve MMOT (0.025 g) and AIBN (0.0037 g) in anisole (2.5 mL).
-
Add Monomer: Add the purified MMA (1.12 g) to the flask.
-
Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with high-purity argon or nitrogen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and begin stirring.
-
Monitoring: After the desired time (e.g., 6 hours), take a small aliquot via a degassed syringe to determine monomer conversion by ¹H NMR.
-
Termination: Once the target conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol or hexane). Stir for 30 minutes.
-
Isolation: Collect the polymer by filtration or centrifugation. Wash with fresh non-solvent and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Analyze the polymer's Mₙ and PDI using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR.
Workflow Diagram: Standard RAFT Polymerization
This diagram outlines the key stages of the experimental process described above.
Caption: Experimental workflow for RAFT polymerization using MMOT.
Mechanism & Advanced Applications
The true power of MMOT lies in its dual nature, which is depicted in the RAFT mechanism and enables post-polymerization modification.
Diagram: The RAFT Mechanism with MMOT
Caption: The core equilibrium of the RAFT polymerization process mediated by MMOT.
Protocol 2: Post-Polymerization Modification via Aminolysis
The 1,3-oxathiolane-2-thione ring in MMOT can be selectively opened by primary amines to generate a free thiol group.[4] This thiol can then be used for various "click" chemistry reactions, such as thiol-ene conjugations.
Procedure:
-
Dissolve Polymer: Dissolve the MMOT-containing polymer (1 equivalent) in a suitable solvent like THF or DMF.
-
Add Amine: Add a primary amine (e.g., butylamine, 1.5-2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the characteristic yellow color of the xanthate group.
-
Functionalization (Example: Thiol-Ene): To the resulting thiol-functionalized polymer solution, add an alkene-containing molecule (e.g., N-isopropylacrylamide, 1.5 equivalents) and a radical initiator (e.g., AIBN, 0.1 equivalents).
-
Click Reaction: Degas the mixture and heat to 60-70 °C (or irradiate with UV light if using a photoinitiator) for several hours to complete the thiol-ene conjugation.
-
Purification: Purify the final functionalized polymer by precipitation or dialysis.
Diagram: Post-Polymerization Modification Workflow
Caption: Workflow for converting the MMOT group into a thiol for further conjugation.
References
- Technical Support Center: Avoiding Byproducts in Radical Reactions with Xanth
- This compound | RUO - Benchchem. (URL: )
- Technical Support Center: Troubleshooting RAFT Polymerization of PEG Methacryl
-
Tips for optimizing a RAFT polymerization : r/Chempros - Reddit. (URL: [Link])
-
RAFT Polymerization not initiating? : r/chemistry - Reddit. (URL: [Link])
-
24 questions with answers in RAFT POLYMERIZATION | Science topic - ResearchGate. (URL: [Link])
-
The Application of RAFT Agents in Polymer Synthesis - Boron Molecular. (URL: [Link])
-
RAFT polymerization - specific polymers. (URL: [Link])
-
1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities - Morressier. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. specificpolymers.com [specificpolymers.com]
- 4. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scbt.com [scbt.com]
Technical Support Center: Polymerization of 1,3-Oxathiolane-2-thione
Document ID: TSC-OTT-2401
Version: 1.0
Introduction
Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,3-oxathiolane-2-thione and its derivatives. These monomers are valuable building blocks for the synthesis of advanced poly(thiocarbonate)s and other sulfur-containing polymers, prized for their unique optical, thermal, and biomedical properties. However, the inherent reactivity of the thiocarbonyl group and the oxathiolane ring system can lead to several side reactions that may compromise polymerization control, polymer properties, and overall experimental success.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights into the common challenges encountered during the polymerization of 1,3-oxathiolane-2-thione. We will move beyond simple procedural steps to explain the underlying chemical mechanisms, enabling you to diagnose problems, troubleshoot effectively, and optimize your polymerization protocols.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low Molecular Weight and Broad Polydispersity
Q1: My gel permeation chromatography (GPC) results show a lower molecular weight than theoretically predicted and a broad or multimodal polydispersity index (PDI > 1.3). What are the likely causes?
This is one of the most common issues and typically points to a loss of control over the polymerization process. Several side reactions can contribute to this outcome.
A1: Probable Causes & Mechanistic Explanation
-
Isomerization and Decomposition: The primary culprits are often isomerization reactions that can occur during polymerization. The 1,3-oxathiolane-2-thione monomer can potentially isomerize, or the propagating chain end can undergo side reactions that lead to uncontrolled termination or chain transfer.[1]
-
Decarboxylation/Desulfurization: At elevated temperatures, or in the presence of certain catalysts, the thiocarbonate moiety can undergo decarboxylation (loss of CO₂) or, more commonly, desulfurization (loss of COS). This leads to the in-situ formation of highly reactive thiirane (episulfide) species. The subsequent, often uncontrolled, polymerization of thiirane results in polysulfide segments within your polymer backbone, leading to a loss of the defined poly(thiocarbonate) structure and broadening the molecular weight distribution.[2][3][4]
-
Chain Transfer to Impurities: Trace impurities, particularly water or alcohols, can act as chain transfer agents. These impurities can react with the propagating chain end, terminating one chain and initiating a new, shorter one. This leads to an overall decrease in the average molecular weight and an increase in the PDI.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight and high PDI.
Recommended Actions:
-
Monomer and Solvent Purity:
-
Action: Recrystallize the 1,3-oxathiolane-2-thione monomer immediately before use. Dry all solvents and glassware rigorously. Use of a glovebox or high-vacuum line is strongly recommended.
-
Causality: Removing adventitious water and other nucleophilic impurities prevents them from acting as unintended initiators or chain-transfer agents, which is critical for achieving a controlled polymerization.[5]
-
-
Polymerization Temperature:
-
Action: Attempt the polymerization at a lower temperature. While this may slow the reaction rate, it will significantly suppress thermal decomposition pathways like desulfurization.
-
Causality: The Gibbs free energy of polymerization (ΔGp) must be negative for the reaction to proceed.[6] However, side reactions also have their own activation energies. By lowering the temperature, you can often find a window where the propagation rate is reasonable, but the rate of desulfurization is negligible.
-
-
Catalyst/Initiator Selection:
-
Action: The choice of initiator is critical. Strong cationic initiators can sometimes promote side reactions.[6] Consider using milder, nucleophilic initiators or well-defined organocatalysts.
-
Causality: Different initiators operate via different mechanisms (anionic, cationic, coordination-insertion).[7] A highly reactive cationic propagating species may be more susceptible to side reactions than a more stable anionic or coordinated species.
-
Issue 2: Polymer Discoloration and Unpleasant Odor
Q2: My final polymer is yellow or brown, and there's a strong, unpleasant smell during the reaction and workup. What's causing this?
A2: Probable Cause & Mechanistic Explanation
This is a classic sign of sulfur scrambling and polysulfide formation.
-
Mechanism: As mentioned in the previous section, desulfurization of the thiocarbonate units leads to the formation of thiiranes. Thiiranes can then polymerize to form polysulfides (-[CH₂-CH(R)-Sₙ]-, where n > 1). These polysulfide linkages are often responsible for the yellow/brown discoloration and the characteristic odor of low-molecular-weight sulfur compounds. The frequent scrambling of oxygen and sulfur atoms is a known challenge in these systems.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and desulfurization-decarboxylation of cyclic thionocarbonates of glycerol 1-ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
purification methods for polymers synthesized with (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate
Welcome to the technical support center for the purification of polymers synthesized with (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this novel polymer, hereafter referred to as poly(TOMA).
The unique structure of the TOMA monomer, featuring a thioxo-oxathiolane functional group, presents specific challenges and considerations during the purification process. This resource aims to equip you with the knowledge to overcome these hurdles and obtain high-purity poly(TOMA) for your research and development endeavors.
I. Troubleshooting Guide
This section addresses common problems encountered during the purification of poly(TOMA) in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: After precipitation, my polymer yield is significantly lower than expected. What could be the cause and how can I improve it?
Answer:
Low polymer yield after precipitation is a frequent issue that can stem from several factors. Understanding the underlying cause is key to optimizing your purification protocol.
Potential Causes:
-
Incomplete Precipitation: The chosen non-solvent may not be sufficiently "poor" for poly(TOMA), leading to a significant fraction of the polymer remaining in solution. The presence of the polar thioxo-oxathiolane group can increase the polymer's affinity for certain solvents.
-
Formation of Fine Precipitate: If the polymer precipitates as very fine particles, it can be challenging to collect by filtration, leading to product loss. This can happen if the polymer solution is added too quickly to the non-solvent.
-
Oligomer Formation: The polymerization reaction may have resulted in a high proportion of low molecular weight oligomers, which are more soluble and less likely to precipitate.[1]
-
Premature Precipitation: If the polymer precipitates out of the reaction mixture during synthesis, it can lead to low molecular weight chains and purification difficulties.[2]
Troubleshooting Steps:
-
Optimize the Solvent/Non-Solvent System:
-
If you are observing a cloudy solution with no precipitate, try using a colder non-solvent to decrease solubility.[1]
-
Experiment with different non-solvents. For methacrylate-based polymers, common non-solvents include methanol, ethanol, and hexane.[3] Given the sulfur-containing moiety in TOMA, a more non-polar non-solvent like hexane might be more effective than alcohols.
-
The ratio of the polymer solution to the non-solvent is crucial. A higher volume of non-solvent (e.g., 10x the volume of the polymer solution) can enhance precipitation.[1]
-
-
Control the Precipitation Process:
-
Add the polymer solution dropwise to the vigorously stirred non-solvent. This promotes the formation of larger, more easily filterable particles.
-
If fine particles persist, consider centrifugation to pellet the polymer, followed by decanting the supernatant.
-
-
Characterize the Polymer:
-
Use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of your polymer. A high proportion of low molecular weight species may indicate a need to optimize the polymerization conditions rather than the purification process.
-
-
Consider Dialysis for Oligomer Removal:
-
If oligomers are the primary issue, dialysis against a suitable solvent can be an effective purification method to remove small molecules.
-
Question 2: I am having trouble removing the polymerization initiator/catalyst from my poly(TOMA). How can I effectively purify my polymer?
Answer:
Residual initiators, such as benzoyl peroxide (BPO), or catalysts can interfere with downstream applications and affect the polymer's properties. Their removal is a critical step in the purification process.
Potential Causes:
-
Trapping within the Polymer Matrix: As the polymer precipitates, the initiator or catalyst can become physically entrapped within the polymer chains.
-
Chemical Interaction: The functional groups on the TOMA monomer or the resulting polymer may have an affinity for the initiator or catalyst, making it difficult to remove by simple washing.
Troubleshooting Steps:
-
Repeated Precipitation: The most straightforward method is to re-dissolve the precipitated polymer in a good solvent and precipitate it again in a non-solvent. This process should be repeated 2-3 times to ensure the removal of trapped small molecules.[4]
-
Solvent Selection for Washing:
-
After precipitation and filtration, wash the polymer cake thoroughly with the non-solvent.
-
If the initiator/catalyst has known solubility in a specific solvent that does not dissolve the polymer, an additional washing step with that solvent can be beneficial. For example, BPO is soluble in solvents like acetone and ethyl acetate.[4]
-
-
Adsorption-Based Methods:
-
Chemical Treatment:
-
In some cases, a chemical transformation of the catalyst can facilitate its removal. For instance, oxidation of a photoredox catalyst can make it more polar and easier to remove via filtration through silica.[6]
-
Question 3: The precipitated poly(TOMA) is forming a sticky, gel-like substance instead of a filterable powder. What should I do?
Answer:
The formation of a gel-like precipitate can make isolation of the polymer extremely difficult. This phenomenon is often related to the polymer's molecular weight and the precipitation conditions.
Potential Causes:
-
High Molecular Weight: Very high molecular weight polymers have a greater tendency to form gels.
-
Slow Phase Separation: If the transition from a dissolved to a solid state is not rapid and complete, a swollen, gel-like phase can form.
-
Plasticization by Residual Solvent: Trapped solvent molecules can act as plasticizers, making the polymer soft and sticky.
Troubleshooting Steps:
-
Modify the Precipitation Technique:
-
Increase the rate of stirring of the non-solvent during the addition of the polymer solution.
-
Ensure a large excess of the non-solvent is used to drive the precipitation to completion quickly.
-
Try adding the polymer solution to a chilled non-solvent to induce rapid precipitation.
-
-
Alternative Isolation Methods:
-
If a gel forms, allow it to sit in the non-solvent for an extended period (e.g., overnight) with occasional agitation. This may help to harden the polymer.
-
After decanting the bulk of the non-solvent, add a fresh portion and triturate (grind) the gel with a spatula to break it up and encourage the formation of a solid.
-
If the gel is persistent, you may need to re-dissolve it and attempt the precipitation again under more vigorous conditions.
-
-
Drying:
-
Once a solid is obtained, it is crucial to dry it thoroughly under vacuum to remove any residual solvent that could contribute to a sticky texture.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying poly(TOMA)?
A1: For most lab-scale purifications of poly(TOMA), precipitation is the most effective and widely used method. It is efficient at removing unreacted monomer, initiator fragments, and other small-molecule impurities. The key is to select an appropriate solvent/non-solvent pair. A good starting point would be to dissolve the crude polymer in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and precipitate it into a non-solvent such as cold methanol or hexane.
Q2: How can I confirm the purity of my poly(TOMA) after purification?
A2: A combination of analytical techniques is recommended to confirm the purity of your polymer:
-
¹H NMR Spectroscopy: This is one of the most powerful tools for assessing purity. The absence of peaks corresponding to the vinyl protons of the TOMA monomer (typically in the 5.5-6.5 ppm region) is a strong indicator that the monomer has been successfully removed.[7] You should be able to clearly identify the characteristic peaks of the polymer backbone and the thioxo-oxathiolane side chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the purified polymer should show the disappearance of the C=C bond stretching vibration from the monomer. It will also confirm the presence of key functional groups such as the C=S (thione) and C=O (ester) groups.
-
Gel Permeation Chromatography (GPC): GPC will provide information on the molecular weight and polydispersity of your polymer. A monomodal distribution is generally indicative of a clean polymerization and purification.
Q3: Can dialysis be used to purify poly(TOMA)?
A3: Yes, dialysis is a viable, albeit slower, method for purifying poly(TOMA), particularly for removing low molecular weight impurities like residual monomer and initiator fragments. It is a gentler technique than precipitation and can be advantageous if your polymer is sensitive to the shear forces involved in vigorous stirring. You would need to dissolve the polymer in a suitable solvent and dialyze it against a large volume of the same solvent using a membrane with an appropriate molecular weight cut-off (MWCO).
Q4: How does the thioxo-oxathiolane group in TOMA affect the choice of purification method?
A4: The thioxo-oxathiolane group introduces polarity and a potential site for chemical interactions.
-
Solubility: The presence of sulfur and oxygen atoms can affect the polymer's solubility profile compared to a simple polymethacrylate like PMMA. This may require some screening of solvent/non-solvent systems to find the optimal combination for precipitation.[8]
-
Chemical Stability: While generally stable, it's important to be aware of the potential for the thione group to undergo reactions under harsh conditions. Standard purification methods like precipitation and dialysis are unlikely to affect its integrity.
-
Interactions with Catalysts: The sulfur atom could potentially coordinate with certain metal catalysts, making them more difficult to remove. In such cases, using a chelating agent or an adsorbent column might be necessary.
III. Experimental Protocol: Purification of Poly(TOMA) by Precipitation
This protocol provides a step-by-step guide for the purification of poly(TOMA) using the precipitation method.
Materials:
-
Crude poly(TOMA)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Non-solvent (e.g., cold Methanol or Hexane)
-
Beakers or Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude poly(TOMA) in a minimal amount of a suitable solvent (e.g., THF) to create a moderately viscous solution. Gentle warming may be required to aid dissolution.
-
Preparation of Non-solvent: In a separate, larger beaker, place a volume of non-solvent (e.g., cold methanol) that is approximately 10 times the volume of the polymer solution. Begin stirring the non-solvent vigorously with a magnetic stirrer.
-
Precipitation: Slowly add the polymer solution dropwise to the stirring non-solvent. The polymer should precipitate out of the solution as a solid. The slow addition promotes the formation of larger particles.
-
Digestion: Continue stirring the mixture for an additional 30 minutes after all the polymer solution has been added. This "digestion" step helps to ensure complete precipitation and can lead to a more manageable solid.
-
Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Washing: Wash the polymer on the filter paper with several portions of fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Transfer the purified polymer to a clean, pre-weighed container and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Confirmation: Characterize the dried polymer using ¹H NMR and FTIR to confirm the absence of impurities.
IV. Data Presentation and Visualization
Table 1: Solvent/Non-Solvent Systems for Methacrylate Polymer Precipitation
| Polymer Type | Good Solvents | Non-Solvents (Anti-solvents) |
| Poly(methyl methacrylate) | THF, DCM, Acetone, Toluene | Methanol, Ethanol, Hexane, Water |
| Poly(TOMA) (Predicted) | THF, DCM, Chloroform | Methanol, Hexane, Diethyl Ether |
Note: The optimal system for poly(TOMA) should be determined empirically, but this table provides a good starting point based on analogous polymers.
Diagram 1: Purification Workflow for Poly(TOMA)
This diagram illustrates the decision-making process for purifying poly(TOMA).
Caption: Decision workflow for poly(TOMA) purification.
V. References
-
How to remove BPO initiator from PMMA after polymerization? - ResearchGate. Available at: [Link]
-
High resolution NMR analysis of the stereochemistry of poly(methyl methacrylate) | Macromolecules - ACS Publications. Available at: [Link]
-
Simple Approach to Macrocyclic Carbonates with Fast Polymerization Rates and Their Polymer-to-Monomer Regeneration | Macromolecules - ACS Publications. Available at: [Link]
-
What Is The Best Way To Remove Polymerization Catalysts? - Chemistry For Everyone. Available at: [Link]
-
Removal of photoredox catalysts from polymers synthesized by organocatalyzed atom transfer radical polymerization - ResearchGate. Available at: [Link]
-
1 H-NMR spectrum of (a) MMA and (b) pure PMMA - ResearchGate. Available at: [Link]
-
Thiol–Ene Reactions Enable Precise Control over Water-Soluble Cellulosics. Available at: [Link]
-
Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - SCIEPublish. Available at: [Link]
-
The 1H NMR spectra of the PMMA, and ThPMMAM - ResearchGate. Available at: [Link]
-
NMR spectroscopy of isotactic, syndiotactic and atactic polymers - YouTube. Available at: [Link]
-
Troubleshooting step growth polymerization : r/Chempros - Reddit. Available at: [Link]
-
Figure 4 from Structural investigations of poly(methyl methacrylate) by two-dimensional NMR | Semantic Scholar. Available at: [Link]
-
Determining solution to non-solvent ratio for precipitating polymers : r/chemistry - Reddit. Available at: [Link]
-
What makes the low yield of PLGA nanoparticles ? | ResearchGate. Available at: [Link]
-
Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity - PMC - NIH. Available at: [Link]
-
Sulfur‐Containing Polymers | Request PDF - ResearchGate. Available at: [Link]
-
US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents. Available at:
-
Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers - PMC - NIH. Available at: [Link]
-
Effects of pairwise, donor-acceptor functional groups on polymer solubility, solution viscosity and mist control - Caltech Authors. Available at: [Link]
-
Catalytic Ring-Opening Polymerisation of Cyclic Ethylene Carbonate: Importance of Elementary Steps for Determining Polymer Properties Revealed via DFT-MTD Simulations Validated Using Kinetic Measurements - MDPI. Available at: [Link]
-
Cyclic carbonate functional polymers and their applications | Request PDF - ResearchGate. Available at: [Link]
-
My results show a very low yield. What trouble-shooting suggestions do you have? - PCR Biosystems. Available at: [Link]
-
The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - RSC Publishing. Available at: [Link]
-
How to Purify Sulfur by Recrystallization with Xylenes - YouTube. Available at: [Link]
-
Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF - ResearchGate. Available at: [Link]
-
Polymer solubility dictates the fate of polymer chains - ResearchGate. Available at: [Link]
-
Special Issue : Recent Progress in Sulfur-Containing Polymers - MDPI. Available at: [Link]
-
FTIR investigation of the intermediates formed in the reaction of nitroprusside and thiolates. Available at: [Link]
-
Thiophene-based covalent organic frameworks - MIT. Available at: [Link]
-
CO 2 -fixation into cyclic and polymeric carbonates: principles and applications. Available at: [Link]
-
FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones - MDPI. Available at: [Link]
-
The report published in the synthesis of 1,3‐oxathiolane‐2‐thiones... - ResearchGate. Available at: [Link]
-
Synthesis of fused conjugated polymers containing imidazo[2,1-b]thiazole units by multicomponent one-pot polymerization - RSC Publishing. Available at: [Link]
-
How to Troubleshoot Low Protein Yield After Elution - Patsnap Synapse. Available at: [Link]
-
Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PubMed. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using MMOT in Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. MMOT is a sophisticated heterobifunctional monomer, uniquely combining a polymerizable methacrylate group with a reactive 1,3-oxathiolane-2-thione ring, which also functions as a chain transfer agent (CTA).[1] This dual nature allows for the synthesis of well-defined polymers but also introduces specific challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve optimal control over your polymerization reactions.
Troubleshooting Guide
This section addresses specific issues encountered during the polymerization of MMOT. The question-and-answer format is designed to help you quickly identify and solve common experimental problems.
Q1: Why is my polymerization of MMOT showing poor control (high dispersity, Đ > 1.3) and a broad molecular weight distribution in the GPC?
Poor control is the most common issue in RAFT polymerization and can stem from several sources. A systematic approach is crucial for diagnosis.
Causality Analysis:
The core of RAFT polymerization is a rapid equilibrium between active (propagating radical) and dormant (polymer-CTA adduct) species. Any side reaction or deviation from ideal conditions can disrupt this equilibrium, leading to a loss of control.
Potential Causes & Solutions:
-
Reagent Purity:
-
The Problem: Impurities in the monomer (MMOT or comonomers), initiator, or solvent can act as potent inhibitors or alternative chain transfer agents, leading to uncontrolled polymerization.[2] For instance, residual inhibitors in commercial monomers will scavenge radicals and halt the reaction.
-
The Solution:
-
Purify the Monomer: Commercial monomers should be passed through a column of basic alumina to remove inhibitors immediately before use. MMOT itself, if synthesized in-house, must be purified, typically by column chromatography, to remove unreacted precursors.[1]
-
Recrystallize the Initiator: Azo initiators like AIBN can degrade over time. Recrystallization from a suitable solvent (e.g., methanol) is recommended to ensure high purity.
-
Use High-Purity Solvents: Ensure solvents are anhydrous and free of peroxides or other impurities.
-
-
-
Oxygen Contamination:
-
The Problem: Molecular oxygen is a diradical that readily terminates propagating chains, severely inhibiting polymerization and leading to a complete loss of control.[3] This is one of the most frequent causes of failed RAFT polymerizations.[4]
-
The Solution: Rigorous deoxygenation of the reaction mixture is mandatory.
-
Protocol: Freeze-Pump-Thaw Cycles:
-
Assemble the reaction in a Schlenk flask sealed with a rubber septum.
-
Freeze the mixture in liquid nitrogen until completely solid.
-
Apply a high vacuum for 10-15 minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the mixture in a room temperature water bath.
-
Repeat this cycle at least three times before backfilling with an inert gas (Nitrogen or Argon).
-
-
-
-
Inappropriate Initiator Concentration:
-
The Problem: The ratio of initiator to CTA ([I]/[CTA]) is critical. Too much initiator generates a high concentration of primary radicals, leading to an increased number of "dead" chains formed by conventional free-radical polymerization and irreversible termination events.[5][6] This results in a low molecular weight tail and broad dispersity.
-
The Solution:
-
Optimize the [I]/[CTA] Ratio: A starting ratio of 1:5 to 1:10 is recommended for many RAFT systems.[4][6] If you observe poor control, systematically decrease the initiator concentration.
-
Consider Initiator Half-Life: Choose an initiator with a suitable half-life at your reaction temperature to ensure a slow, continuous supply of radicals throughout the polymerization. For AIBN, typical temperatures are 60-80°C.
-
-
-
Incorrect Reaction Temperature:
-
The Problem: Temperature directly influences the rates of initiation, propagation, and the RAFT equilibrium. A temperature that is too high can cause a burst of initiation, overwhelming the RAFT agent before control is established.[5]
-
The Solution: Ensure the oil bath or heating block provides stable and uniform temperature control. If a high molecular weight shoulder or broad peak is observed, consider reducing the reaction temperature by 5-10°C.
-
-
High Monomer Conversion:
-
The Problem: Pushing the reaction to very high conversions (>90%) increases the likelihood of termination reactions, particularly radical-radical coupling. This can lead to a doubling of the molecular weight and the appearance of a high molecular weight shoulder in the GPC trace.[5]
-
The Solution: Monitor the reaction kinetics and aim for a target conversion that provides the desired molecular weight with good control. It is often better to stop the reaction at a moderate conversion (e.g., 70-80%) and purify the polymer.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing poor polymerization control.
Caption: A step-by-step decision tree for troubleshooting poor RAFT polymerization control.
Q2: My polymerization has a long inhibition period or fails to initiate. What is the cause?
Causality Analysis:
An inhibition period occurs when initially generated radicals are consumed by species other than the monomer. This prevents the accumulation of propagating radicals needed to start the RAFT process.
Potential Causes & Solutions:
-
Oxygen: As mentioned above, residual oxygen is the most common inhibitor. Even trace amounts can cause significant inhibition.[4]
-
Solution: Ensure your deoxygenation technique is flawless. For very sensitive systems, performing the entire setup in a glovebox may be necessary.
-
-
RAFT Agent Impurities: Impurities from the synthesis of the RAFT agent can retard or inhibit polymerization.[2]
-
Solution: Re-purify the MMOT via column chromatography.
-
-
Slow Fragmentation of the Initial Adduct:
-
The Problem: In some systems, the initial adduct formed between a primary radical and the CTA fragments slowly. This can create a noticeable lag phase before polymerization begins.[7]
-
Solution: This is an inherent kinetic property. While difficult to eliminate, increasing the reaction temperature slightly may help overcome this initial barrier, but be mindful of the potential for loss of control.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the RAFT polymerization of MMOT?
While optimal conditions must be determined empirically for each specific system, the following table provides a validated starting point for experimentation.
| Parameter | Recommended Value | Rationale & Key Considerations |
| [Monomer]:[CTA] Ratio | 50:1 to 500:1 | This ratio primarily determines the target Degree of Polymerization (DP) and thus the final molecular weight. |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | A lower initiator concentration minimizes irreversible termination, leading to a higher percentage of living chains and better control.[6] |
| Initiator | AIBN or V-50 | AIBN is a standard thermal initiator. The choice depends on the desired temperature and solvent. |
| Temperature | 60 - 80 °C (for AIBN) | The temperature should be chosen to provide a suitable initiator decomposition rate (e.g., a half-life of several hours). |
| Solvent | THF, Dioxane, DMF, Anisole | Choose a solvent in which all components are soluble and which has a low chain-transfer constant. |
| Reaction Time | 4 - 24 hours | Monitor conversion over time via ¹H NMR or gravimetry to avoid excessively high conversions. |
Q2: How does the RAFT polymerization mechanism work with MMOT?
MMOT acts as a CTA. The process involves a degenerative chain transfer mechanism that controls the growth of polymer chains.
Sources
Technical Support Center: (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate (TOTO-MA)
Introduction: Welcome to the technical resource center for (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate, a specialized monomer we will refer to as TOTO-MA. This molecule integrates a highly reactive methacrylate group with a functional 1,3-oxathiolane-2-thione moiety. This unique structure makes it an invaluable building block, particularly as a chain transfer agent in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of advanced polymer architectures.[1] However, its dual functionality also presents specific challenges related to stability, storage, and handling.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with the practical, in-depth knowledge required to ensure experimental success and safety.
Part 1: Storage and Handling FAQs
This section addresses the most critical aspects of maintaining the integrity of TOTO-MA before it even enters your reaction flask. Improper storage is the primary cause of monomer degradation and failed experiments.
Question 1: What are the optimal storage conditions for TOTO-MA and why are they so critical?
Answer: The stability of TOTO-MA is dictated by its two primary functional groups: the methacrylate ester and the cyclic dithiocarbonate (oxathiolane-thione). The methacrylate group is highly susceptible to spontaneous, often violent, free-radical polymerization.[2][3] Therefore, proper storage is not just a matter of preserving purity but is a critical safety measure.
Core Storage Protocol:
-
Temperature: Store the monomer in a cool, dark location, ideally between 2-8°C (refrigerated). Avoid freezing, as this can cause the inhibitor to crystallize and separate, leading to localized areas of uninhibited monomer.
-
Atmosphere: Crucially, do NOT store TOTO-MA under an inert atmosphere (e.g., nitrogen or argon). [4][5] The effectiveness of common inhibitors like monomethyl ether hydroquinone (MEHQ) is dependent on the presence of dissolved oxygen.[2][4] The headspace in the storage container must contain air (specifically, 5-21% oxygen).[5]
-
Light: Protect from all light sources, especially UV light, as they can initiate photo-polymerization.[2][6] Use amber glass bottles or store clear containers in a dark cabinet.
-
Container: Keep the container tightly sealed to prevent contamination from moisture or other lab chemicals.[4][6] Opened containers should be carefully resealed.[4]
Causality: The methacrylate double bond can be activated by heat, light, or contaminants, leading to a chain reaction. The inhibitor, MEHQ, functions by quenching free radicals, but it requires oxygen to regenerate its active form. Storing under inert gas deactivates the inhibitor, dramatically increasing the risk of runaway polymerization.[2][4]
Question 2: I received my TOTO-MA shipment. How long can I expect it to be stable?
Answer: Commercially supplied methacrylate monomers, when inhibited, typically have a recommended shelf life of about 6 to 12 months from the date of manufacture, provided they are stored under the correct conditions as outlined above.[2][5]
Self-Validation System:
-
Date All Bottles: Upon receipt and upon opening, clearly label every bottle with the date.[4]
-
Regular Inspection: Before each use, visually inspect the monomer. The earliest sign of polymerization is the appearance of a slight haze or turbidity, caused by the formation of insoluble polymer.[2] If haze is observed, the monomer should be considered suspect and potentially unstable.
-
Monitor Inhibitor Levels: For long-term storage or critical applications, it is advisable to periodically check the inhibitor concentration. You should contact the supplier to obtain a standard testing methodology for MEHQ levels.[7]
Question 3: My lab stores all reactive chemicals under nitrogen. Are you sure I should store TOTO-MA in the presence of air?
Answer: Yes, absolutely. This is a critical exception to the general practice of storing reactive chemicals under an inert atmosphere. The mechanism of inhibition for MEHQ, the most common stabilizer for methacrylates, is a multi-step process that requires molecular oxygen to complete its cycle and remain effective. Removing oxygen effectively "turns off" the inhibitor. Storing inhibited methacrylates in an oxygen-free environment is a well-documented cause of explosive polymerization incidents.[4][7]
Part 2: Troubleshooting Experimental Issues
This section focuses on problems that may arise during the handling and use of TOTO-MA in your experiments.
Question 4: My polymerization reaction with TOTO-MA is not initiating or is significantly retarded. What could be the cause?
Answer: This is a common issue and is almost always related to the inhibitor (MEHQ) present in the monomer. While essential for storage, this inhibitor will also prevent your desired polymerization from starting.
Troubleshooting Steps:
-
Inhibitor Removal: The inhibitor must be removed immediately before use. The standard and most effective method is to pass the monomer through a column packed with a suitable inhibitor-remover resin (e.g., activated basic alumina).
-
Excessive Initiator: While it may seem logical to simply add more initiator to overcome the inhibitor, this is poor practice. It can lead to uncontrolled reaction rates, high polydispersity, and potential safety hazards. Furthermore, some sources note that in lieu of destabilizing the monomer, more catalyst is sometimes used, but this can lead to problems like slow or incomplete polymerization.[8]
-
Purity of Other Reagents: Ensure your initiator, solvent, and other monomers are pure and free from contaminants that could interfere with the reaction.
-
Prepare a small chromatography column (a disposable syringe barrel with a frit works well).
-
Fill the column with activated basic alumina (approximately 10g of alumina per 100g of monomer).
-
Equilibrate the column with your reaction solvent if applicable.
-
Gently pass the required volume of TOTO-MA through the column.
-
Collect the purified, uninhibited monomer.
-
CRITICAL: Use the purified monomer immediately . Uninhibited methacrylates have a very short shelf life, often recommended for use within 24 hours.[4] Never store uninhibited monomer for extended periods.
Question 5: My reaction mixture turned cloudy/hazy unexpectedly, or a solid precipitate formed. What happened?
Answer: This indicates the spontaneous and undesired polymerization of TOTO-MA. The resulting polymer is often insoluble in the monomer or reaction solvent, causing the observed haze or precipitation.[2]
Root Cause Analysis:
-
Overheating: The polymerization of methacrylates is highly exothermic.[2][3] Localized hot spots in the reaction vessel can accelerate the reaction, leading to a runaway process. Ensure adequate stirring and temperature control.
-
Contamination: Contaminants such as acids, bases, metals (corrosion), or other radical sources can initiate polymerization.[2] Use clean, dry glassware and high-purity reagents.
-
Inhibitor Depletion: If you are using monomer from an old bottle or one that has been stored improperly, the inhibitor may be depleted, leaving the monomer susceptible to polymerization even under mild conditions.[7]
Question 6: During post-reaction workup, I'm observing unexpected byproducts. Could the 1,3-oxathiolane-2-thione ring be reacting?
Answer: Yes. While the methacrylate group is often the primary site of reaction in polymerization, the 1,3-oxathiolane-2-thione ring is also reactive, particularly towards nucleophiles.[1]
Potential Side Reactions:
-
Nucleophilic Attack: Strong nucleophiles (e.g., primary amines, thiols under basic conditions) can attack the thiocarbonyl group, leading to ring-opening. This can form thiocarbamates or other derivatives.[1]
-
Hydrolysis: The presence of strong acids or bases, especially with water at elevated temperatures, can potentially lead to the hydrolysis of the ester linkage or the cyclic dithiocarbonate.
-
Thermal Decomposition: While specific data for TOTO-MA is limited, related sulfur-containing heterocycles can undergo thermal decomposition, which could be a factor in reactions run at very high temperatures.[9]
Preventative Measures:
-
Review your reaction conditions. If strong nucleophiles, acids, or bases are present, consider if they are necessary or if milder alternatives exist.
-
Keep reaction temperatures as low as is practical for the desired transformation.
-
Ensure anhydrous conditions if water-sensitive reagents are used.
Part 3: Data Summaries and Visual Guides
Table 1: Storage and Stability Parameters for TOTO-MA
| Parameter | Recommended Condition | Rationale & Consequence of Deviation |
| Storage Temperature | 2–8 °C | Prevents thermal initiation of polymerization. Higher temps drastically reduce shelf life.[2] |
| Atmosphere | Air (5-21% O₂) Headspace | Critical for inhibitor function. Inert gas deactivates MEHQ, leading to high risk of explosion.[4][5] |
| Light Exposure | Store in Dark/Amber Bottle | UV light can initiate photo-polymerization.[6] |
| Inhibitor | MEHQ (typically 15-50 ppm) | Quenches stray radicals. Must be removed before polymerization experiments. |
| Recommended Shelf Life | 6-12 months (unopened) | Inhibitor degrades over time.[7] Old monomer may become unstable. |
| Shelf Life (Uninhibited) | < 24 hours | Extremely high risk of spontaneous polymerization.[4] Prepare only as needed. |
Diagram 1: TOTO-MA Stability Logic Workflow
This diagram illustrates the key decision points for ensuring the stability and proper use of TOTO-MA.
Caption: Workflow for proper storage and pre-experimental handling of TOTO-MA.
Diagram 2: Potential Degradation Pathways
This diagram shows the two primary routes by which TOTO-MA can degrade: polymerization and ring-opening.
Caption: The two main degradation routes for TOTO-MA.
References
-
Methacrylic Acid Safe Handling Manual. Methacrylate Producers Association, Inc. (MPA) and European Chemical Industry Council (CEFIC). Link
-
Methyl Methacrylate - Standard Operating Procedure. (2012-12-14). Princeton University. Link
-
Methyl Methacrylate MEHQ (MMA) :: Internal Plant Instructions. Chemius. Link
-
Storage of methyl methacrylate (MMA). (2020-08-22). WALGLAS GROUP. Link
-
Storage Considerations of MMA. Hubei Sanli Fengxiang Technology Co., Ltd. Link
-
Fire and Explosion Risk - Reactive Monomers. (2004). Health and Safety Executive (HSE). Link
-
Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc. (MPA). Link
-
5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione. Benchchem. Link
-
Troubleshooting Methyl Methacrylate in Histology. (2018-02-03). Reddit. Link
-
Structure and thermal reactivity of some 2-substituted 1,3-oxathiolane S-oxides. ResearchGate. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. petrochemistry.eu [petrochemistry.eu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Mobile [my.chemius.net]
- 6. Storage Considerations of MMA [slchemtech.com]
- 7. hse.gov.uk [hse.gov.uk]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Analysis of Polymerization with 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT)
Answering in the persona of a Senior Application Scientist.
Introduction: Welcome to the technical support guide for 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT). This document is designed for researchers and professionals engaged in polymer synthesis and drug development. MMOT is a sophisticated heterobifunctional monomer, uniquely combining a polymerizable methacrylate group with a 1,3-oxathiolane-2-thione moiety.[1][2] This latter group functions as a dithiocarbonate, enabling MMOT to act as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] This allows for the synthesis of polymers with controlled molecular weights, low dispersity (Đ), and complex architectures.
This guide moves beyond simple protocols to provide in-depth, field-proven insights into the kinetic analysis of MMOT polymerization. We will address common experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism governing the polymerization of MMOT?
A1: The polymerization of MMOT is best controlled via the Reversible Addition-Fragmentation chain-Transfer (RAFT) mechanism. This is a form of living radical polymerization. The process relies on a rapid equilibrium between active (propagating) radical chains and dormant polymer chains, which are capped by the dithiocarbonate group from the MMOT molecule itself.[3][4] This equilibrium minimizes the concentration of active radicals at any given time, drastically reducing the rate of irreversible termination reactions that broaden molecular weight distribution in conventional free-radical polymerization.[4] The key to a successful kinetic analysis is understanding and controlling this equilibrium.
Q2: What are the essential parameters I need to control for a successful kinetic study?
A2: A successful and reproducible kinetic study hinges on the precise control of several parameters:
-
Monomer-to-CTA Ratio ([M]/[CTA]): In this system, MMOT is both the monomer and the CTA. If copolymerizing with another monomer (e.g., methyl methacrylate), the ratio of the comonomer to MMOT will determine the target degree of polymerization.
-
CTA-to-Initiator Ratio ([CTA]/[I]): This ratio is critical for achieving good control. A higher ratio ensures that the vast majority of chains are initiated via the RAFT mechanism rather than by the initiator directly, leading to better "living" characteristics.
-
Temperature: Affects the rate of initiation, propagation, and the RAFT equilibrium constants. Consistency is key.
-
Purity of Reagents: Monomers (including MMOT), initiator, and solvent must be free of inhibitors (especially oxygen) and contaminants.[5]
Q3: How can I confirm that my polymerization is proceeding via a controlled, "living" process?
A3: There are three primary indicators of a well-controlled RAFT polymerization:
-
Linear First-Order Kinetics: A plot of ln([M]₀/[M]ₜ) versus time should be linear, indicating a constant concentration of propagating radicals.
-
Linear Evolution of Molecular Weight with Conversion: The number-average molecular weight (Mₙ), measured by Gel Permeation Chromatography (GPC/SEC), should increase linearly with monomer conversion.
-
Low and Decreasing Dispersity (Đ): The dispersity (Đ = Mₙ/Mₙ), a measure of the breadth of the molecular weight distribution, should be low (typically Đ < 1.3) and ideally decrease as the polymerization progresses.[3]
Section 2: Core Experimental Protocols
Protocol: Purification of the MMOT Monomer
Rationale: Impurities in the monomer can inhibit polymerization or act as uncontrolled chain transfer agents, leading to poor kinetic control and irreproducible results.[5] Standard purification involves removing stabilizers (like MEHQ) and any synthetic byproducts.
Step-by-Step Methodology:
-
Prepare a Silica Gel Column: Pack a glass chromatography column with silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve MMOT: Dissolve the crude MMOT in a minimal amount of a non-polar solvent like dichloromethane or the initial eluent mixture.
-
Load and Elute: Load the dissolved MMOT onto the column and begin elution. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the pure fractions (those containing only the MMOT spot on TLC) and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the purified MMOT under high vacuum for several hours to remove any residual solvent. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.
Protocol: Kinetic Analysis of MMOT Homopolymerization
Rationale: This protocol is designed to monitor the polymerization progress over time, allowing for the determination of reaction rates and the verification of controlled polymerization characteristics.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified MMOT (CTA/Monomer) and the radical initiator (e.g., AIBN). A typical starting ratio might be [MMOT]/[AIBN] = 100:1.
-
Add Solvent: Add a suitable, degassed solvent (e.g., dimethyl sulfoxide, anisole, or dioxane) to achieve the desired monomer concentration (e.g., 2 M).
-
Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (N₂ or Ar).
-
Initiation (t=0): Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C) and start a timer. This marks the beginning of the polymerization (t=0).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a degassed syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a small amount of inhibitor (e.g., hydroquinone in THF) and expose it to air to quench the polymerization.
-
Analysis:
-
Conversion: Dilute a portion of the quenched sample with a deuterated solvent (e.g., CDCl₃) and analyze by ¹H NMR spectroscopy. Calculate monomer conversion by comparing the integration of a monomer vinyl peak with that of a stable polymer backbone peak.
-
Molecular Weight and Dispersity: Dilute the remaining portion of the quenched sample with a suitable solvent (e.g., THF) and analyze by GPC/SEC to determine Mₙ and Đ.
-
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your kinetic analysis.
Q: I'm observing very slow polymerization or no polymer formation at all. What's wrong? A: This is a common issue often related to reaction purity or initiation.
-
Possible Cause 1: Oxygen Inhibition. Oxygen is a potent radical scavenger. Even trace amounts can completely inhibit polymerization.
-
Solution: Ensure your degassing procedure is rigorous. Freeze-pump-thaw is more effective than sparging for high-purity kinetic studies. Ensure all glassware is dry and the inert gas atmosphere is maintained.[6]
-
-
Possible Cause 2: Impure Reagents. The inhibitor used to stabilize the monomer was not fully removed, or the solvent contains impurities.
-
Solution: Always purify your monomer immediately before use as described in Protocol 2.1. Use high-purity, anhydrous solvents.
-
-
Possible Cause 3: Ineffective Initiation. The initiator (e.g., AIBN) may have degraded over time or the temperature is too low for it to decompose at an adequate rate.
-
Solution: Use a fresh batch of initiator. Confirm the recommended decomposition temperature for your chosen initiator and ensure your reaction temperature is appropriate.
-
Q: My polymerization is fast, but the dispersity is high (Đ > 1.5) and the molecular weight does not increase linearly with conversion. Why am I losing control? A: This indicates that the RAFT equilibrium is not being effectively established, and the reaction is proceeding more like a conventional free-radical polymerization.
-
Possible Cause 1: Incorrect [CTA]/[Initiator] Ratio. If the initiator concentration is too high relative to the CTA, a significant number of chains will be generated that do not contain the RAFT end-group, leading to irreversible termination and loss of control.
-
Solution: Increase the [CTA]/[Initiator] ratio. A ratio of 5:1 or higher is generally recommended for good control.
-
-
Possible Cause 2: Inefficient Chain Transfer. The RAFT process requires the initial CTA to be consumed faster than the monomer. If chain transfer is slow, new chains are continuously formed, broadening the molecular weight distribution.
-
Solution: While MMOT is designed to be an effective CTA for methacrylates, ensure the reaction conditions (temperature, solvent) are optimal. Kinetic modeling can be a powerful tool for understanding these complex relationships.[7]
-
Q: I've noticed my polymerization rate slows down significantly at higher conversions. Is this normal? A: Yes, this phenomenon, known as rate retardation , is a well-documented feature of some RAFT systems.[8]
-
Explanation: Rate retardation can occur when the concentration of the RAFT CTA is high. It is often attributed to two potential mechanisms: (1) slow fragmentation of the intermediate radical adduct, which temporarily removes a radical from the propagating cycle, or (2) irreversible termination of the intermediate radical with another radical.[9]
-
Solution: While some retardation may be unavoidable, its severity can be modulated.
-
Optimize [M]/[CTA] Ratio: Investigate different ratios to find a balance between control and reaction speed.
-
Adjust Temperature: Higher temperatures can sometimes increase the fragmentation rate of the intermediate radical, mitigating retardation.
-
Monomer Choice: Be aware that this effect is highly dependent on the monomer structure. Methacrylates are considered "more activated monomers" (MAMs) and typically show less retardation than "less activated monomers" (LAMs) like vinyl acetate.[8]
-
Q: My polymer is precipitating out of solution during the reaction. What should I do? A: Polymer solubility is crucial for maintaining a homogeneous reaction and achieving good kinetic control.
-
Possible Cause: Poor Solvent Choice. The chosen solvent may dissolve the MMOT monomer but not the resulting polymer, especially at higher molecular weights.
-
Solution: Select a solvent known to dissolve both the monomer and the corresponding polymer (poly(MMOT)). Good starting points for polar monomers like this include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane. You may need to perform solubility tests before starting a kinetic experiment.[5]
-
Section 4: Data & Workflow Visualization
Data Presentation
Summarize your kinetic data in a clear, tabular format for easy analysis and comparison.
| Time (min) | Conversion (%) | Mₙ ( g/mol ) (by GPC) | Đ (Mₙ/Mₙ) | ln([M]₀/[M]ₜ) |
| 0 | 0 | - | - | 0.000 |
| 15 | 12.5 | 3,100 | 1.25 | 0.134 |
| 30 | 24.8 | 6,200 | 1.21 | 0.285 |
| 60 | 45.1 | 11,500 | 1.18 | 0.599 |
| 90 | 62.3 | 15,900 | 1.15 | 0.975 |
| 120 | 75.6 | 20,100 | 1.13 | 1.410 |
Table 1: Example of well-structured kinetic data for a controlled polymerization.
Diagrams
Caption: Workflow for the kinetic analysis of MMOT polymerization.
Caption: The fundamental mechanism of RAFT polymerization.
Caption: Troubleshooting flowchart for poor polymerization control.
References
- This compound | RUO - Benchchem.
- Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate.
- 2.10: Living Radical Polymerization- RAFT.
- Rate retardation trends in RAFT – an emerging monomer classification tool?. Source: Polymer Chemistry (RSC Publishing)
- The importance of kinetic modeling for understanding and designing RAFT polymerizations.
- RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models | Request PDF.
- This compound | CAS 161196-23-2 | SCBT.
- Troubleshooting step growth polymerization : r/Chempros.
- Fast, oxygen-tolerant RAFT polymerization of hydrogels.
- Kinetics and Mechanism of RAFT polymerization.
- Kinetics and Mechanism of RAFT Polymerization.
- Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The importance of kinetic modeling for understanding and designing RAFT polymerizations - Advanced Science News [advancedsciencenews.com]
- 8. Rate retardation trends in RAFT – an emerging monomer classification tool? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges in Polymerization Reactions
Welcome to the Technical Support Center dedicated to addressing one of the most common yet complex challenges in polymer synthesis: solubility. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles in their polymerization reactions. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every troubleshooting step is a self-validating system.
Troubleshooting Guides: A Symptom-Based Approach
Issue 1: My polymer precipitated out of solution during the reaction.
This is a frequent observation, often termed "polymerization-induced phase separation"[1], where the growing polymer chains reach a critical molecular weight and are no longer soluble in the reaction medium.[2][3][4]
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: The solubility of most polymers increases with temperature.[2][5] Carefully increasing the reaction temperature can keep the growing polymer chains in solution. However, be mindful of potential side reactions or initiator decomposition at higher temperatures.[6]
-
Improve Agitation: Insufficient mixing can lead to localized areas of high polymer concentration, promoting precipitation.[2] Ensure vigorous and consistent stirring throughout the polymerization.
-
Dilute the Reaction Mixture: Lowering the monomer concentration can delay the onset of precipitation by reducing the overall polymer concentration in the solution.[2]
In-Depth Solutions & Causality:
If immediate steps fail, a more fundamental adjustment to your reaction system is necessary.
-
Solvent Selection is Key: The principle of "like dissolves like" is fundamental in polymer science.[5] Polar polymers will dissolve in polar solvents, and non-polar polymers in non-polar solvents.[7] If your polymer is precipitating, the solvent may not be thermodynamically "good" enough for the higher molecular weight species being formed.[2]
-
Actionable Advice: Switch to a stronger or better-matched solvent. For example, for rigid aromatic polymers like polybenzimidazoles (PBIs), solvents like N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are often more effective.[2] In some cases, highly corrosive but effective strong acids like poly(phosphoric acid) (PPA) or methanesulfonic acid (MSA) are used as both the solvent and catalyst.[2]
-
-
Utilize Solubilizing Additives: Small amounts of certain salts can dramatically improve polymer solubility.
Issue 2: My monomers or initiator are not fully dissolving in the solvent.
Incomplete dissolution of reactants is a critical issue that will lead to poor reaction kinetics and an inability to achieve the desired polymer characteristics.[7]
Troubleshooting Protocol:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of stubborn reactants.
-
Gentle Heating: Carefully warm the solvent while stirring to increase the solubility of the monomers and initiator. Ensure the temperature is kept well below the decomposition temperature of the initiator.
-
Solvent Polarity Matching: Ensure the polarity of your solvent matches that of your reactants.[7]
-
Pro-Tip: For reactions involving both polar and non-polar monomers, a co-solvent system might be necessary to achieve complete dissolution of all components.
-
Issue 3: The reaction mixture has formed a gel.
Gel formation indicates that the polymer chains are interacting to form a network structure that traps the solvent, which can be a result of either physical or chemical crosslinking.[2]
Primary Causes and Solutions:
-
High Polymer Concentration: This is the most common reason for gelation.[2]
-
Solution: Reduce the initial monomer concentration.
-
-
Poor Solvent Quality: A solvent that is a poor match for the polymer will encourage polymer-polymer interactions over polymer-solvent interactions, leading to gelation.[2]
-
Solution: Select a thermodynamically better solvent or incorporate solubilizing agents like LiCl.[2]
-
-
Unintended Crosslinking: Side reactions can lead to the formation of covalent bonds between polymer chains, resulting in an insoluble, crosslinked network.[3]
-
Solution: Review your reaction chemistry for potential side reactions that could lead to crosslinking. Adjusting the temperature or monomer feed rate can sometimes mitigate these unwanted reactions.
-
Issue 4: My synthesized polymer is an insoluble solid that I cannot process or characterize.
If you have already synthesized a polymer that is now an intractable solid, redissolving it can be challenging.
Dissolution Strategies:
-
Aggressive Solvents: For high-molecular-weight and rigid polymers, aggressive polar aprotic solvents like DMAc, NMP, or DMSO, often with the addition of LiCl, are a good starting point.[2]
-
Strong Acids: If the above fail, strong acids such as poly(phosphoric acid) or methanesulfonic acid can be effective, but require extreme caution due to their corrosive nature.[2]
-
Heating and Agitation: The dissolution of polymers is often a slow process.[8] Heating the polymer-solvent mixture with vigorous stirring can significantly aid dissolution.[2]
Frequently Asked Questions (FAQs)
Q1: How can I predict if a polymer will be soluble in a particular solvent before running the reaction?
A1: While experimental testing is the ultimate confirmation, you can make educated predictions using the concept of solubility parameters . The most common are the Hansen Solubility Parameters (HSPs) , which are based on the principle that "like dissolves like".[9] HSPs break down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[10][11] A polymer is likely to be soluble in a solvent if their HSP values are similar.[10]
| Parameter | Description |
| δd | Energy from dispersion forces |
| δp | Energy from dipolar intermolecular forces |
| δh | Energy from hydrogen bonds |
You can find HSP values for many common solvents and polymers in databases. There are also group contribution methods to estimate HSPs for new polymers.[9][10]
Q2: Can the choice of polymerization technique affect solubility?
A2: Absolutely. Certain polymerization techniques are inherently better for dealing with potentially insoluble polymers.
-
Emulsion Polymerization: This technique is ideal for producing high molecular weight polymers from water-insoluble monomers.[12] The polymerization occurs in micelles suspended in water, with surfactants acting as emulsifiers to stabilize the growing polymer particles.[12][13][14]
-
Suspension Polymerization: In this method, the monomer is dispersed as droplets in a liquid phase (usually water) and polymerized. This is suitable for monomers that are insoluble in the dispersion medium.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights and low polydispersity.[15][16][17] This control can sometimes help to mitigate solubility issues by preventing the formation of excessively high molecular weight chains that are more prone to precipitation.
Q3: My reaction is aqueous-based, but my initiator is not water-soluble. What are my options?
A3: This is a common challenge, particularly in emulsion or suspension polymerizations. Here are some strategies:
-
Use a Water-Soluble Initiator: The most straightforward solution is to switch to a water-soluble initiator, such as potassium persulfate or a water-soluble azo initiator.
-
Incorporate Surfactants or Emulsifiers: Surfactants can help to solubilize a hydrophobic initiator in the aqueous phase by forming micelles.[13][18] The initiator can then be incorporated into these micelles where it can initiate polymerization.
-
Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be used to transport the initiator from an organic phase to the aqueous phase where the monomers are located.
Q4: Does temperature always increase polymer solubility?
A4: Generally, for solid polymers dissolving in a liquid solvent, solubility increases with temperature.[5][19] This is because the dissolution process is often endothermic, meaning it requires energy to break the bonds within the solid polymer.[19] However, some polymer-solvent systems exhibit a Lower Critical Solution Temperature (LCST) , where the polymer becomes less soluble as the temperature is raised above a certain point.[20] This is often observed in aqueous solutions of polymers that can form hydrogen bonds with water.
Q5: What is the difference between precipitation polymerization and dispersion polymerization?
A5: Both are heterogeneous polymerization methods where the polymer is insoluble in the reaction medium.[4] The key difference lies in the use of a stabilizer. In dispersion polymerization , a steric stabilizer is used to create stable, uniform polymer particles. In precipitation polymerization , little to no stabilizer is used, resulting in larger, more irregular polymer particles that precipitate from the solution.[4]
Visualizing Troubleshooting Logic
Workflow for Addressing Polymer Precipitation
Sources
- 1. Polymerization-induced phase separation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Precipitation polymerization - Wikipedia [en.wikipedia.org]
- 5. kinampark.com [kinampark.com]
- 6. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 7. thecalculatedchemist.com [thecalculatedchemist.com]
- 8. Solubility of Polymers - Materials Square [materialssquare.com]
- 9. Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00590B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 13. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]
- 14. Surfactant Basics 2 (Emulsion, Emulsifiers) [sanyo-chemical-solutions.com]
- 15. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. azom.com [azom.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Polymers Featuring 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT): A Versatile Platform for Advanced Functional Materials
This guide provides a comprehensive technical overview and comparative analysis of polymers synthesized using 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT). Designed for researchers, polymer chemists, and drug development professionals, this document delves into the synthesis, characterization, and unique properties conferred by the MMOT monomer. We will objectively compare the performance of MMOT-based polymers against key alternatives, such as those containing pendant epoxy and cyclic carbonate groups, supported by representative experimental data and detailed protocols.
Introduction: The Strategic Advantage of a Heterobifunctional Monomer
In the pursuit of advanced functional polymers, the choice of monomer is paramount. The monomer's architecture dictates not only the polymer's backbone properties but also its capacity for subsequent chemical modification. This compound (MMOT) is a sophisticated heterobifunctional monomer engineered for this purpose. It uniquely combines a polymerizable methacrylate group with a highly reactive 1,3-oxathiolane-2-thione (a cyclic thiocarbonate) ring in its side chain.[1]
This dual-functionality is the cornerstone of its utility:
-
Polymerizable Group: The methacrylate moiety allows for straightforward incorporation into polymer chains using well-established polymerization techniques, particularly controlled radical methods like Reversible Addition-Fragmention chain Transfer (RAFT) polymerization.
-
Reactive Handle: The oxathiolane-2-thione ring serves as a latent thiol precursor. It can be selectively ring-opened by nucleophiles, most notably primary amines, to unmask a reactive thiol group for subsequent bioconjugation, surface functionalization, or network formation.[2]
This guide will explore the tangible benefits of this design, focusing on how the resulting polymer properties—molecular architecture, thermal stability, and chemical reactivity—stack up against other established functional polymer systems.
Synthesis and Polymerization of MMOT-Containing Polymers
The power of MMOT lies in its ability to be incorporated into well-defined polymer architectures. RAFT polymerization is the method of choice, as the dithiocarbonate group of common RAFT agents provides excellent control over the polymerization of methacrylates, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1]
The causality for selecting RAFT is twofold: First, it ensures batch-to-batch reproducibility, which is critical for biomedical applications. Second, it produces polymers with a high degree of end-group fidelity, allowing for the synthesis of complex architectures like block copolymers.
Characterization of Poly(MMOT)
A full characterization suite is essential to validate the synthesis and understand the properties of poly(MMOT)-based materials.
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn). For a successful RAFT polymerization of methacrylate monomers, Đ values are typically expected to be low, often between 1.05 and 1.20, indicating a high degree of control over the polymerization process.[3][4]
Chemical Structure
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the polymer structure.
-
¹H NMR: Key signals would include the broad polymer backbone peaks and the characteristic resonances from the protons on the oxathiolane-2-thione side chain.
-
FTIR: The spectrum would confirm the presence of the ester carbonyl (~1730 cm⁻¹) from the methacrylate backbone and the distinct thiocarbonyl (C=S) stretch from the side chain, typically around 1050-1250 cm⁻¹.
Thermal Properties
The thermal stability and phase behavior of polymers are critical for determining their processing conditions and application limits. These are primarily assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6]
-
TGA: Measures the weight loss of a material as a function of temperature, indicating the onset of thermal degradation (Td). Sulfur-containing polymers are often noted for their enhanced thermal stability compared to their oxygen analogues.[7]
-
DSC: Determines the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of a polymer. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
Comparative Analysis: P(MMOT) vs. Alternative Functional Polymers
The true value of P(MMOT) is best understood by comparing it to other polymers designed for post-polymerization modification. The two most relevant alternatives are Poly(glycidyl methacrylate) (PGMA) , which features a reactive epoxy side chain, and polymers with pendant cyclic carbonates .
Performance Metrics: A Head-to-Head Overview
While direct, side-by-side experimental data from a single study is limited, we can construct a robust comparison using typical, representative data from the literature for each class of polymer.
Table 1: Comparison of Molecular Weight Control via RAFT Polymerization
| Polymer Class | Typical Monomer | Typical Đ (Dispersity) | Key Advantage |
| Pendant Thiocarbonate | MMOT | 1.10 - 1.20 | Controlled architecture; latent thiol functionality. |
| Pendant Epoxy | Glycidyl Methacrylate (GMA) | 1.10 - 1.25 | Highly versatile epoxy chemistry; commercially available monomer.[8] |
| Pendant Cyclic Carbonate | e.g., (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate | 1.15 - 1.30 | Non-isocyanate route to polyurethanes; bio-based potential.[9] |
Table 2: Comparison of Typical Thermal Properties
| Polymer Class | Representative Tg (°C) | Representative Td (°C) | Noteworthy Property |
| Sulfur-Containing Polymethacrylate | 90 - 120 (estimated) | > 270 | Often exhibit higher thermal stability and refractive index.[10][11] |
| Poly(glycidyl methacrylate) | ~70 | ~300 | Well-characterized thermal behavior.[8] |
| Poly(methacrylate w/ cyclic carbonate) | 80 - 100 | ~250 | Properties are tunable based on carbonate structure. |
The Critical Differentiator: Post-Polymerization Modification
The most significant comparison lies in the chemistry of the reactive handle. The choice of functional group dictates the reaction conditions, the resulting functionality, and potential side reactions.
Table 3: Qualitative Comparison of Reactive Handles
| Feature | P(MMOT) (Oxathiolane-2-thione) | PGMA (Epoxy) | P(Cyclic Carbonate) |
| Reactive Handle | Cyclic Thiocarbonate | Epoxide (Oxirane) | Cyclic Carbonate |
| Primary Reagent | Primary Amines | Wide range of nucleophiles (amines, thiols, azides, acids)[12] | Primary Amines[9] |
| Resulting Group | Thiol (-SH) | β-Amino alcohol, β-thio ether, etc. | β-Hydroxyurethane |
| Key Advantage | Direct and clean route to thiol functionality, which is highly valuable for "click" chemistry and disulfide bonding. | Extremely versatile; vast library of available nucleophiles for diverse functionalization. | Key technology for non-isocyanate polyurethanes (NIPUs), a greener alternative to traditional polyurethanes.[13] |
| Consideration | Reaction is most efficient with primary amines. | Can have side reactions; reactivity depends on the nucleophile and catalyst. | Five-membered rings can be less reactive than six-membered rings.[14] |
Expertise & Causality: The P(MMOT) system is expertly designed for applications where the specific introduction of thiol groups is desired. Thiols are exceptionally useful for thiol-ene/thiol-yne click reactions, disulfide bridge formation in hydrogels, and conjugation to gold surfaces. While PGMA is more of a generalist's tool due to the broad reactivity of the epoxy group, P(MMOT) offers a more specialized and direct pathway to a specific, highly prized functional group. The reaction of cyclic carbonates with diamines to form polyhydroxyurethanes is a major application, offering a safer, isocyanate-free route to polyurethane materials.[13]
Experimental Protocols
The following protocols are self-validating systems for the characterization of functional polymers.
Protocol: GPC Analysis of Polymer Molecular Weight
-
System Preparation: Use a GPC system equipped with a refractive index (RI) detector. The mobile phase is typically tetrahydrofuran (THF) at a flow rate of 1.0 mL/min at 40 °C.
-
Sample Preparation: Dissolve 2-3 mg of the polymer sample in 1 mL of THF. Ensure complete dissolution by gentle agitation. Filter the solution through a 0.45 µm PTFE filter.
-
Calibration: Run a series of narrow polystyrene standards to generate a calibration curve.
-
Analysis: Inject the filtered polymer solution onto the column set.
-
Data Processing: Determine Mn, Mw, and Đ relative to the polystyrene calibration curve using the system's software.
Protocol: DSC Analysis of Glass Transition Temperature
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min to erase the polymer's thermal history.
-
Cool: Cool the sample to -50 °C at a rate of 10 °C/min.
-
Second Heat: Ramp the temperature from -50 °C to 200 °C at a rate of 10 °C/min.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Protocol: TGA Analysis of Thermal Stability
-
Sample Preparation: Accurately weigh 10-15 mg of the dry polymer sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample from 30 °C to 600 °C at a heating rate of 20 °C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting weight vs. temperature curve. The degradation temperature (Td) can be reported as the onset of degradation or, more commonly, the temperature at which 5% weight loss occurs (Td, 5%).
Conclusion and Authoritative Grounding
Polymers derived from this compound represent a highly strategic platform for the development of advanced functional materials. While alternatives like PGMA offer broader reactivity, P(MMOT) provides a direct and efficient route to pendant thiol groups—a functionality of significant interest in bioconjugation, advanced hydrogels, and surface science. The ability to produce these polymers with high precision using RAFT polymerization further enhances their value.
Compared to polymers with pendant cyclic carbonates, which are primarily aimed at creating non-isocyanate polyurethanes, P(MMOT) addresses a different set of applications centered around the unique chemistry of the thiol group. The choice between these functional monomers is therefore not a matter of superiority, but of strategic alignment with the desired final application and chemical functionality. This guide provides the foundational data and comparative insights necessary for researchers to make an informed decision in the design of next-generation polymer materials.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Oxathiolane-2-thione-based photosensitive polymeric system to create multi-chemical surface functionalities [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eag.com [eag.com]
- 6. nexus-analytics.com.my [nexus-analytics.com.my]
- 7. The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to the ¹H NMR Analysis of (2-thioxo-1,3-oxathiolan-5-yl)methyl Methacrylate: A Comparative Approach
For researchers and professionals in drug development and polymer chemistry, the precise structural elucidation of novel monomers is paramount. (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is a promising monomer, integrating a reactive methacrylate group with a unique thiocarbonyl-containing heterocyclic system. This combination offers potential for the synthesis of advanced polymers with tailored properties, such as high refractive index materials or platforms for drug delivery through ring-opening polymerization.[1]
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate. We will present a predicted spectrum based on established chemical shift principles and data from analogous structures. Furthermore, a direct comparison with the well-understood spectrum of methyl methacrylate (MMA) will highlight the unique spectral signatures imparted by the 1,3-oxathiolane-2-thione moiety. Finally, a detailed experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds is provided.
Predicted ¹H NMR Spectral Analysis of (2-thioxo-1,3-oxathiolan-5-yl)methyl Methacrylate
A comprehensive understanding of the ¹H NMR spectrum is crucial for confirming the synthesis and purity of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate. Below is a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in the molecule.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Rationale: A sufficient concentration is needed for a good signal-to-noise ratio, while avoiding excessive viscosity that can broaden spectral lines.
-
-
Solvent Selection:
-
Deuterated chloroform (CDCl₃) is a common and often suitable choice for methacrylate derivatives.
-
If solubility is an issue, or if specific proton signals are obscured by the residual solvent peak, other solvents such as deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) can be considered.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Rationale: The choice of solvent can influence chemical shifts. TMS provides a reliable reference point for accurate chemical shift determination.
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is critical for sharp spectral lines and accurate coupling constant measurements.
-
Rationale: Higher magnetic field strengths improve the separation of complex multiplets, aiding in their interpretation.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.
-
For unambiguous assignment of coupled protons, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Rationale: A proper relaxation delay is crucial for quantitative analysis. 2D NMR techniques can be invaluable in deciphering the complex spin systems present in the 1,3-oxathiolane-2-thione moiety.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum correctly to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.
-
Conclusion
The ¹H NMR spectrum of (2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate is characterized by the distinct signals of the methacrylate vinyl and methyl groups, and a series of complex multiplets in the downfield region corresponding to the protons of the 1,3-oxathiolane-2-thione ring system. This complex pattern, in stark contrast to the simple spectrum of methyl methacrylate, serves as a unique fingerprint for the molecule. By following the detailed experimental protocol provided, researchers can obtain high-quality spectra, enabling unambiguous structural confirmation and purity assessment, which are critical steps in the development of new materials and therapeutics based on this versatile monomer.
References
-
MDPI. (n.d.). Benzo[d]o[1][2]xathiole-2-thione. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of 1,3-oxathiolane-2-thione derivatives (3). Retrieved from [Link]
-
MDPI. (n.d.). Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of (a) MMA and (b) pure PMMA. Retrieved from [Link]
Sources
A Comparative Guide to 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT) and Other RAFT Agents for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique.[1] The choice of the RAFT agent, or Chain Transfer Agent (CTA), is paramount to the success of the polymerization, influencing everything from reaction kinetics to the final properties of the polymer.[2] This guide provides an in-depth comparison of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT), a specialized dithiocarbonate RAFT agent, with other commonly employed classes of CTAs.
The Central Role of the RAFT Agent
RAFT polymerization achieves its control through a degenerative chain transfer process mediated by a thiocarbonylthio compound (the RAFT agent).[3] The general structure of a RAFT agent consists of a thiocarbonylthio core (S=C-S) with two key substituents: a stabilizing group (Z-group) and a leaving group (R-group). The interplay between these groups dictates the reactivity of the RAFT agent and its suitability for a particular monomer.[2] The primary classes of RAFT agents include dithioesters, trithiocarbonates, dithiocarbamates, and xanthates (of which dithiocarbonates like MMOT are a subclass).[2]
Introducing this compound (MMOT)
MMOT is a heterobifunctional monomer that also acts as a RAFT agent.[4] Its unique structure incorporates both a polymerizable methacrylate group and a reactive 1,3-oxathiolane-2-thione (dithiocarbonate) ring.[4] This dual functionality allows it to act as a CTA, controlling the polymerization, while also being incorporated into the growing polymer chain.[4]
Chemical Structure of MMOT:
Caption: Chemical structure of this compound (MMOT).
Comparative Performance of RAFT Agent Classes
The effectiveness of a RAFT agent is highly dependent on the type of monomer being polymerized. Monomers are broadly classified as More-Activated Monomers (MAMs), such as acrylates and methacrylates, and Less-Activated Monomers (LAMs), like vinyl acetate.[1]
| RAFT Agent Class | Z-Group | General Suitability | Advantages | Disadvantages |
| Dithioesters | Aryl, Alkyl | MAMs | High chain transfer constants, good control over molecular weight for MAMs.[2] | Prone to hydrolysis, can cause polymerization retardation at high concentrations.[2] |
| Trithiocarbonates | S-Alkyl, S-Aryl | MAMs | High chain transfer constants, more hydrolytically stable than dithioesters, less retardation.[2] | Generally not suitable for LAMs.[5] |
| Dithiocarbamates | N-Aryl, N-Alkyl | LAMs & some MAMs | Activity can be tuned by substituents on the nitrogen, effective with electron-rich monomers.[6][7] | Generally lower chain transfer constants than dithioesters and trithiocarbonates.[2] |
| Xanthates (Dithiocarbonates) | O-Alkyl, O-Aryl | LAMs | Effective for controlling polymerization of LAMs.[8] | Lower chain transfer constants, generally inefficient for MAMs like methacrylates.[8][9] |
MMOT falls into the xanthate/dithiocarbonate class. While this class is typically less effective for MAMs like methacrylates, the specific structure of MMOT, being a cyclic dithiocarbonate, may offer different reactivity. However, a lack of direct comparative studies in the public domain necessitates a comparison based on the general behavior of its class.
Experimental Data: A Representative Comparison
Due to the limited availability of direct comparative experimental data for MMOT, this section presents a representative comparison of the performance of a dithiocarbonate (representing the class of MMOT) and a trithiocarbonate in the RAFT polymerization of a methacrylate monomer.
Table 1: Representative Performance in Methyl Methacrylate (MMA) Polymerization
| RAFT Agent Type | Monomer | PDI (Đ) | Molecular Weight Control | Reference |
| Trithiocarbonate | MMA | 1.1 - 1.3 | Good to Excellent | [10] |
| Dithiocarbamate | MMA | 1.15 - 1.27 | Good | [6] |
| Xanthate | MMA | > 1.3 (generally poor control) | Moderate to Poor | [8] |
This data illustrates that while dithiocarbamates can provide good control over the polymerization of methacrylates, trithiocarbonates generally offer narrower polydispersity. The performance of xanthates with methacrylates is typically poor, though specific structural modifications can improve their efficacy.[8]
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for conducting a RAFT polymerization of methyl methacrylate (MMA) using MMOT and a representative trithiocarbonate, S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT).
Protocol 1: RAFT Polymerization of MMA using MMOT
This protocol is based on the general principles of RAFT polymerization and the information available for MMOT.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (MMOT)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Schlenk flask, magnetic stirrer, rubber septum, needles, and syringes
-
Nitrogen or Argon source
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, dissolve MMOT (e.g., 0.0436 g, 0.2 mmol) and AIBN (e.g., 0.0066 g, 0.04 mmol) in DMSO (5 mL).
-
Add purified MMA (e.g., 2.0 g, 20 mmol) to the flask.
-
Degassing: Seal the flask with a rubber septum and degas the solution by subjecting it to three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
Termination: After the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum to a constant weight.
Protocol 2: RAFT Polymerization of MMA using a Trithiocarbonate (BDMAT)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (BDMAT)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, rubber septum, needles, and syringes
-
Nitrogen or Argon source
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask with a magnetic stir bar, dissolve BDMAT (e.g., 0.056 g, 0.2 mmol) and AIBN (e.g., 0.0066 g, 0.04 mmol) in toluene (5 mL).
-
Add purified MMA (e.g., 2.0 g, 20 mmol) to the flask.
-
Degassing: Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After backfilling with an inert gas, immerse the flask in a preheated oil bath at 70 °C.
-
Monitoring the Reaction: Periodically, withdraw samples under an inert atmosphere to determine monomer conversion and polymer characteristics (Mn and PDI) by ¹H NMR and GPC, respectively.
-
Termination: To stop the polymerization, cool the reaction vessel and expose it to air.
-
Purification: Isolate the polymer by precipitation into a suitable non-solvent (e.g., cold methanol) and dry under vacuum.
Visualizing the RAFT Process
The following diagrams illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.
Caption: The RAFT polymerization mechanism.
Caption: A typical experimental workflow for RAFT polymerization.
Conclusion
This compound (MMOT) is a specialized RAFT agent belonging to the dithiocarbonate class. While this class is generally more suited for less-activated monomers, the unique bifunctional nature of MMOT makes it an interesting candidate for creating functional polymers. For the polymerization of more-activated monomers like methacrylates, trithiocarbonates and dithioesters typically offer superior control, leading to polymers with lower polydispersity. The choice of the optimal RAFT agent is a critical experimental decision that must be guided by the specific monomer, the desired polymer architecture, and the target application. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their polymer synthesis endeavors.
References
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RAFT-Based Polymers for Click Reactions - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
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Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents | Macromolecules. (n.d.). Retrieved January 13, 2026, from [Link]
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How Can Xanthates Control the RAFT Polymerization of Methacrylates? - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Xanthates in RAFT Polymerization | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing). (2024, June 26). Retrieved January 13, 2026, from [Link]
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Computational Investigation of the Aminolysis of RAFT Macromolecules | The Journal of Organic Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
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Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules - NIH. (n.d.). Retrieved January 13, 2026, from [Link]
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Tailoring Polymer Dispersity by RAFT Polymerization: A Versatile Approach - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
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Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D. (2024, June 26). Retrieved January 13, 2026, from [Link]
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Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization | Macromolecules. (n.d.). Retrieved January 13, 2026, from [Link]
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50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules. (n.d.). Retrieved January 13, 2026, from [Link]
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Dithioesters in RAFT Polymerization | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. (n.d.). Retrieved January 13, 2026, from [Link]
-
Trithiocarbonates in RAFT Polymerization | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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CHAPTER 2: End‐group Functionalization of RAFT‐prepared Polymers Using Thiol‐X Chemistries - Books. (2013, August 15). Retrieved January 13, 2026, from [Link]
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Dihydroxyl-terminated telechelic polymers prepared by RAFT polymerization using functional trithiocarbonate as chain transfer agent | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. (n.d.). Retrieved January 13, 2026, from [Link]
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(PDF) RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. (n.d.). Retrieved January 13, 2026, from [Link]
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Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. (n.d.). Retrieved January 13, 2026, from [Link]
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RAFT Polymerization Kinetics of a-Methylbenzyl Methacryalte by Dilatometry. (2012, June 12). Retrieved January 13, 2026, from [Link]
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RAFT Synthesis and Stimulus-Induced Self-Assembly in Water of Copolymers Based on the Biocompatible Monomer 2-(Methacryloyloxy)ethyl Phosphorylcholine | Request PDF. (n.d.). Retrieved January 13, 2026, from [Link]
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RAFT synthesis and stimulus-induced self-assembly in water of copolymers based on the biocompatible monomer 2-(methacryloyloxy)ethyl phosphorylcholine - PubMed. (2009, April 13). Retrieved January 13, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating Surface Modification
For researchers, scientists, and drug development professionals, the ability to precisely engineer a material's surface is paramount. Whether enhancing the biocompatibility of a medical implant, controlling the dissolution rate of a drug, or designing a novel biosensor, the success of the application hinges on the successful modification of its surface. However, simply performing a modification procedure is insufficient; rigorous validation is essential to confirm that the intended chemical and physical changes have occurred uniformly and effectively.
This guide provides an in-depth comparison of critical analytical techniques for validating surface modification. Moving beyond a simple list of methods, we will explore the causality behind experimental choices, providing the rationale needed to build a robust, self-validating analytical workflow. The goal is to empower you to not only select the appropriate technique but to understand and interpret the data in the context of a comprehensive surface characterization strategy.
The Pillars of Surface Analysis: Chemistry, Topography, and Wettability
A complete understanding of a modified surface requires a multi-faceted approach. We can categorize the essential properties to be investigated into three pillars:
-
Chemical Composition: What elements and functional groups are present on the surface?
-
Topography: What is the physical structure and roughness of the surface at the micro- and nanoscale?
-
Wettability: How does the surface interact with liquids?
No single technique can answer all these questions. Therefore, a synergistic combination of methods is often required for comprehensive validation.
Unveiling the Chemical Identity: X-ray Photoelectron Spectroscopy (XPS)
When the primary question is "What is the elemental and chemical composition of my surface?", X-ray Photoelectron Spectroscopy (XPS) is the undisputed gold standard. Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive technique that provides quantitative information about the top 1-10 nanometers of a material.[1][2] This extreme surface sensitivity is its key advantage, as the outermost molecular layers are precisely where the most critical interactions with the biological or chemical environment occur.[3][4]
The Principle of Causality in XPS: XPS operates on the principle of the photoelectric effect. A sample is irradiated with a beam of X-rays, causing the emission of core-level electrons.[5] The kinetic energy of these emitted photoelectrons is measured, and from this, we can calculate their binding energy. This binding energy is unique to each element, acting as a fingerprint for elemental identification. Furthermore, subtle shifts in this binding energy reveal the chemical state of the element, such as its oxidation state or the type of chemical bonds it has formed.[1][6] This ability to distinguish between, for example, a sulfide and a sulfate form of sulfur, provides invaluable chemical information that few other techniques can offer.[6]
Complementary Chemical Analysis: ATR-FTIR
While XPS excels at elemental and chemical state analysis, Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is a powerful complementary technique for identifying organic functional groups.[7][8] It is particularly useful for confirming the success of modifications involving the attachment of organic molecules. ATR-FTIR works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching and bending) at specific frequencies characteristic of different functional groups.[7]
Comparative Analysis: Chemical Composition Techniques
| Technique | Principle | Information Provided | Analysis Depth | Advantages | Limitations |
| XPS | Photoelectric Effect | Elemental composition, empirical formula, chemical & electronic state.[1] | 1-10 nm[1][2] | Highly surface-sensitive, quantitative, provides chemical state info. | Requires high vacuum, can be slower, may not detect H or He.[5] |
| ATR-FTIR | IR Absorption | Identification of organic functional groups.[7][8] | 0.5-5 µm[9] | Fast, non-destructive, requires minimal sample prep, good for organics.[10] | Not as surface-sensitive as XPS, generally qualitative, less sensitive for inorganic materials. |
Experimental Workflow: XPS Analysis
The following diagram and protocol outline a self-validating workflow for XPS analysis, ensuring data integrity from sample introduction to interpretation.
Caption: A typical experimental workflow for XPS analysis.
Objective: To determine the elemental composition and chemical states of a modified surface.
-
Sample Preparation: Mount the sample (~1cm x 1cm) onto the sample holder using ultra-high vacuum (UHV) compatible conductive carbon tape. This is crucial for minimizing sample charging in non-conductive materials.
-
System Introduction: Load the sample holder into the instrument's introduction chamber. The system will pump down to a high vacuum.
-
Transfer to Analysis Chamber: Once the intro chamber reaches a sufficient vacuum (~10⁻⁸ Torr), transfer the sample into the main analysis chamber (UHV, ~10⁻¹⁰ Torr). This ultra-high vacuum is necessary to prevent gas molecules from interfering with the emitted photoelectrons.
-
Survey Scan: Acquire a broad survey scan (e.g., 0-1400 eV binding energy). This provides a rapid overview of all elements present on the surface (except H and He).[5]
-
High-Resolution Scans: Based on the elements identified in the survey scan, perform high-resolution scans over the specific binding energy ranges for the elements of interest (e.g., C 1s, O 1s, N 1s, Si 2p). This is the key step for chemical state analysis.
-
Data Analysis:
-
Elemental Quantification: Use the peak areas from the survey scan and apply relative sensitivity factors (RSFs) to calculate the atomic concentration of each element.
-
Chemical State Analysis: Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For example, the C 1s spectrum can be fitted to identify C-C, C-O, and C=O components.
-
Mapping the Nanoscale Landscape: Atomic Force Microscopy (AFM)
To answer "What does my surface look like at the nanoscale?", Atomic Force Microscopy (AFM) is the premier technique. Unlike electron microscopy, AFM provides true three-dimensional topographical maps by physically "feeling" the surface with a sharp probe.[11][12] This allows for the quantitative measurement of surface features and roughness with sub-nanometer vertical resolution.[13]
The Principle of Causality in AFM: An AFM operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface.[11] A laser is reflected off the back of the cantilever onto a photodetector, which measures the cantilever's deflection as the tip interacts with the surface topography. A feedback loop adjusts the height of the sample or tip to maintain a constant deflection (in contact mode) or oscillation amplitude (in tapping mode), and these height adjustments are used to construct the 3D surface map.[11] The choice of operating mode is critical; for soft biological samples or loosely bound molecular layers, tapping mode is preferred to minimize surface damage and obtain a more accurate representation of the native topography.
Key Data from AFM
| Parameter | Description | Importance in Surface Modification |
| Topography Image | A 3D map of the surface heights. | Visual confirmation of coatings, patterns, or changes in morphology. |
| Average Roughness (Sa) | The arithmetic mean deviation of the surface from the mean plane.[13] | Quantifies changes in smoothness or roughness post-modification. Crucial for applications where friction or cell adhesion is important.[14] |
| Root Mean Square Roughness (Sq) | The root mean square deviation of the surface from the mean plane.[13] | A statistically more sensitive measure of roughness, giving more weight to larger peaks and valleys. |
| Phase Imaging | (In tapping mode) Maps the phase lag between the cantilever's oscillation and the drive signal. | Can reveal variations in surface properties like adhesion, elasticity, and composition, complementing the topography data.[15] |
Experimental Workflow: AFM Tapping Mode Analysis
Caption: Workflow for acquiring a tapping mode AFM image.
Objective: To obtain a high-resolution 3D image of a modified surface and quantify its roughness.
-
Sample and Tip Preparation: Securely mount the sample on a magnetic puck. Select an appropriate cantilever (e.g., a silicon tip with a resonant frequency of ~300 kHz for standard tapping mode in air). Install the cantilever in the AFM head.
-
Laser Alignment: Align the laser spot onto the very end of the cantilever and center the reflection on the photodetector to maximize the signal.
-
Cantilever Tuning: Perform a frequency sweep to identify the cantilever's resonant frequency. This is a critical step for stable tapping mode operation.
-
Engage and Optimize: Slowly approach the tip to the surface until it begins to "tap". The oscillation amplitude will decrease; this new, lower amplitude is the setpoint. Adjust the feedback gains and scan rate to ensure the tip is accurately tracking the surface without causing damage or creating artifacts.
-
Image Acquisition: Scan the desired area (e.g., 1µm x 1µm) and resolution (e.g., 512x512 pixels). Simultaneously acquire topography and phase data.
-
Image Processing:
-
Flattening: Apply a line-by-line flattening algorithm to the raw topography data to remove artifacts from sample tilt.
-
Roughness Analysis: Select a representative area of the flattened image and use the analysis software to calculate roughness parameters like Sa and Sq.
-
Assessing Surface-Liquid Interactions: Contact Angle Goniometry
The wettability of a surface, or its behavior when it comes into contact with a liquid, is a critical performance parameter.[16] Contact Angle Goniometry is a simple, rapid, and powerful technique to quantify this property.[17] It measures the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[18][19] A change in the water contact angle is a direct and highly sensitive indicator of a change in surface chemistry.[18]
The Principle of Causality in Contact Angle: The contact angle (θ) is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases, as described by Young's Equation.[19] A low contact angle (<90°) indicates that the liquid preferentially wets the surface, signifying a high surface energy or hydrophilic surface.[19] A high contact angle (>90°) indicates poor wetting, characteristic of a low surface energy or hydrophobic surface.[19] Therefore, a successful hydrophilic modification to a hydrophobic substrate should result in a significant decrease in the water contact angle.
Key Data from Contact Angle Measurements
| Measurement | Description | Significance |
| Static Contact Angle | The angle of a stationary droplet on the surface.[19][20] | A quick and common measure of wettability. |
| Advancing Angle (θa) | The maximum contact angle, measured as the droplet volume is increased.[16][17] | Represents the interaction with the unmodified or lower energy parts of a heterogeneous surface. |
| Receding Angle (θr) | The minimum contact angle, measured as the droplet volume is decreased.[16][17] | Represents the interaction with the modified or higher energy parts of a surface. |
| Contact Angle Hysteresis (θa - θr) | The difference between the advancing and receding angles.[16][20] | Indicates surface chemical heterogeneity, roughness, or the mobility of a droplet on the surface. A large hysteresis suggests a rough or chemically patchy surface.[20] |
Experimental Workflow: Sessile Drop Contact Angle Measurement
Caption: Contact angle of a water droplet on hydrophilic vs. hydrophobic surfaces.
Objective: To determine the static water contact angle of a surface to assess its hydrophilicity/hydrophobicity.
-
Instrument Setup: Place the contact angle goniometer on a vibration-free table. Level the sample stage. Fill a syringe with high-purity deionized water and mount it on the dispenser.
-
Sample Preparation: Ensure the sample surface is clean and dry. Any contaminants can significantly alter the results. Place the sample on the stage.
-
Droplet Deposition: Carefully dispense a droplet of a specific volume (e.g., 5 µL) onto the sample surface from a controlled height (~1 cm). The process must be gentle to ensure the droplet is in a quiescent state.
-
Image Capture: Adjust the focus and lighting to get a sharp profile of the droplet at the solid-liquid interface. Capture a high-resolution image within 30-60 seconds of deposition to minimize evaporation effects.
-
Angle Measurement: Use the instrument's software to fit a mathematical model (e.g., Young-Laplace) to the droplet shape and automatically calculate the contact angle on both the left and right sides of the droplet.
-
Statistical Validity: Repeat the measurement at least five different spots on the surface to obtain a statistically significant average and standard deviation. This is a self-validating step that accounts for any surface heterogeneity.
A Synergistic Approach: The Complete Picture
True confidence in surface modification comes from cross-validation using multiple, complementary techniques.[21] Each technique probes a different aspect of the surface, and together they build a cohesive and comprehensive picture.
Consider the goal of grafting a hydrophilic polymer onto a hydrophobic silicon wafer. A robust validation workflow would look like this:
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A Senior Application Scientist's Guide to Polymerization Kinetics: A Comparative Study of Initiators
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymeric materials, the choice of initiator is a critical determinant of the reaction kinetics and the final properties of the polymer, including molecular weight, polydispersity, and architecture. This guide provides an in-depth, objective comparison of the primary classes of initiators, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific polymerization requirements.
Fundamentals of Polymerization Kinetics
Polymerization is a process in which relatively small molecules, called monomers, combine chemically to produce a very large chainlike or network molecule, called a polymer. The kinetics of this process—the rates of the chemical reactions involved and the factors that influence them—are of paramount importance. The overall rate of polymerization (R_p) is fundamentally described by the following equation for radical polymerization:
Rp = kp[M][M•]
where:
-
kp is the rate constant for propagation
-
[M] is the monomer concentration
-
[M•] is the concentration of the active growing polymer chains
The concentration of active chains, and thus the overall rate, is directly influenced by the initiation step. The rate of initiation (R_i) is dependent on the type and concentration of the initiator used.[1][2] Under steady-state conditions, the rate of initiation is equal to the rate of termination.[2]
The Role of the Initiator
An initiator is a chemical species that starts the polymerization process. It decomposes or reacts to form reactive species (radicals, cations, or anions) that then react with monomer units to begin the polymer chain growth. The choice of initiator profoundly impacts:
-
Rate of Polymerization: The efficiency and rate of decomposition of the initiator directly affect the concentration of active species and, consequently, the overall polymerization rate.[3]
-
Polymer Molecular Weight: A higher initiator concentration generally leads to a higher concentration of growing chains, resulting in shorter polymer chains and lower molecular weight.[3]
-
Polydispersity Index (PDI): The PDI (M_w/M_n) describes the distribution of molecular weights in a given polymer sample. The type of initiation can significantly influence the PDI, with controlled polymerization techniques offering the narrowest distributions.
-
Reaction Conditions: Different initiators are active under different conditions of temperature, light, or chemical environment.
This guide will comparatively explore the kinetics associated with five major classes of initiators: Thermal, Photo, Redox, Ionic (Cationic and Anionic), and initiators for Controlled Radical Polymerization.
Thermal Initiators
Thermal initiators are compounds that decompose homolytically to generate free radicals when heated.[4] The rate of decomposition is highly dependent on temperature, a characteristic quantified by the initiator's half-life (t_1/2). The 10-hour half-life temperature is a common metric used to select an appropriate initiator for a given polymerization temperature.[5][6]
Mechanism of Thermal Initiation
The process begins with the thermal decomposition of the initiator (I) into two radicals (R•). These radicals then react with a monomer (M) to initiate a polymer chain.
Initiation Steps:
-
Decomposition: I → 2R•
-
Chain Initiation: R• + M → M_1•
Common Classes and Comparative Data
The most common thermal initiators are azo compounds and organic peroxides.
| Initiator Class | Example | 10-hour Half-life Temperature (°C) | Key Characteristics |
| Azo Compounds | Azobisisobutyronitrile (AIBN) | 65 (in toluene)[7] | Decomposes with the evolution of N2 gas; less susceptible to induced decomposition. |
| 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V-50) | 56 (in water) | Water-soluble initiator. | |
| Organic Peroxides | Benzoyl Peroxide (BPO) | 73 (in benzene) | Can be susceptible to induced decomposition, affecting kinetics. |
| Dicumyl Peroxide | 117 (in benzene) | Higher temperature initiator. |
Data sourced from various chemical supplier technical data sheets and the Polymer Handbook.[4][7]
Factors Affecting Kinetics
-
Temperature: The primary factor controlling the rate of initiation. A higher temperature leads to a faster decomposition rate and a higher rate of polymerization.[5]
-
Initiator Concentration: The rate of polymerization is proportional to the square root of the initiator concentration.[1][8] Doubling the initiator concentration will increase the rate by a factor of approximately 1.414.
-
Solvent (Cage Effect): The solvent viscosity can influence the efficiency of initiation through the "cage effect," where the newly formed radicals are trapped in a solvent cage and may recombine before they can react with a monomer.[4]
Photoinitiators
Photoinitiators are compounds that generate reactive species (typically radicals) upon exposure to ultraviolet (UV) or visible light. This allows for spatial and temporal control over the polymerization process, which is advantageous in applications like coatings, adhesives, and 3D printing.[6]
Mechanism of Photoinitiation
Photoinitiators are broadly classified into two types:
-
Type I (Unimolecular): Undergo cleavage upon light absorption to form two radicals.
-
Type II (Bimolecular): Abstract a hydrogen atom from a co-initiator (synergist) to generate an initiating radical.
Key Kinetic Parameters
-
Quantum Yield (Φ): The efficiency of radical generation per photon absorbed.[9][10] A higher quantum yield leads to a more efficient initiation process.
-
Molar Absorptivity (ε): A measure of how strongly the photoinitiator absorbs light at a specific wavelength. This must be matched with the emission spectrum of the light source.[10]
-
Light Intensity (I_0): The rate of initiation is directly proportional to the light intensity.[11]
Comparison with Thermal Initiation
A key advantage of photopolymerization is the ability to conduct reactions at ambient temperature, decoupling the initiation from the reaction temperature.[6] This can be crucial for temperature-sensitive substrates or monomers. Photoinitiated processes often exhibit significantly faster reaction kinetics compared to thermally initiated ones.[12][13][14][15][16]
| Feature | Thermal Initiation | Photoinitiation |
| Activation | Heat | Light (UV/Visible) |
| Control | Temporal (by temperature) | Spatiotemporal (by light exposure) |
| Reaction Rate | Generally slower | Often much faster |
| Temperature Dependence | High | Low (for the initiation step) |
Redox Initiators
Redox initiation systems consist of a pair of compounds, an oxidizing agent and a reducing agent, that react via an electron transfer mechanism to produce free radicals.[17] A significant advantage of redox systems is their ability to generate radicals at low temperatures, even at or below room temperature, where thermal initiators would be ineffective.[17][18]
Mechanism of Redox Initiation
A common example is the reaction between a persulfate (oxidizing agent) and a ferrous ion (reducing agent):
S2O82- + Fe2+ → SO42- + SO4•- + Fe3+
The sulfate radical-anion then initiates polymerization.
Common Redox Pairs and Kinetic Considerations
| Oxidizing Agent | Reducing Agent | Typical Temperature Range (°C) |
| Potassium Persulfate | Sodium Bisulfite | 0 - 50 |
| Cumene Hydroperoxide | Ferrous Sulfate | 0 - 50 |
| Benzoyl Peroxide | N,N-dimethylaniline | Room Temperature |
The rate of radical generation in redox systems is often described by the following equation:
R_i = k_d[Oxidant][Reductant]
The activation energy for radical generation in redox systems is typically much lower than for thermal initiators, allowing for high polymerization rates at low temperatures.[18][19]
Comparison of Initiator Classes
| Initiator Type | Activation | Temperature Range | Key Advantage | Key Disadvantage |
| Thermal | Heat | 40 - 150+ °C | Simple, widely used | High temperature required |
| Photo | Light | Ambient | Spatiotemporal control | Limited penetration depth |
| Redox | Chemical Reaction | 0 - 50 °C | Low temperature, fast rates | Two-component system |
Ionic Initiators
Ionic polymerization proceeds via charged active centers, either carbocations (cationic) or carbanions (anionic). This method is distinct from radical polymerization and is highly dependent on the electronic nature of the monomer.[20]
Cationic Polymerization
-
Mechanism: Initiated by strong acids (protic or Lewis acids) that generate a carbocationic active center.[21]
-
Monomers: Suitable for monomers with electron-donating groups (e.g., isobutylene, vinyl ethers) that can stabilize the positive charge.[22][23]
-
Kinetics: Cationic polymerizations are often extremely rapid, even at low temperatures, but can be difficult to control due to the high reactivity of the carbocation, leading to side reactions like chain transfer.[21][22]
Anionic Polymerization
-
Mechanism: Initiated by strong bases or organometallic compounds (e.g., butyllithium) that generate a carbanionic active center.[20]
-
Monomers: Suitable for monomers with electron-withdrawing groups (e.g., styrene, acrylates, butadiene) that can stabilize the negative charge.[22][23]
-
Kinetics: Anionic polymerization can be a "living" process in the absence of termination or chain transfer reactions. This allows for the synthesis of polymers with very low PDI and well-defined architectures like block copolymers. The reaction rates are generally slower and more controlled than cationic polymerization.[22]
Comparative Analysis: Cationic vs. Anionic
| Feature | Cationic Polymerization | Anionic Polymerization |
| Active Center | Carbocation | Carbanion |
| Suitable Monomers | Electron-donating groups | Electron-withdrawing groups |
| Reaction Rate | Very fast, difficult to control[22] | Slower, more controllable[22] |
| Control (PDI) | Broad PDI, side reactions common[21] | Narrow PDI, often "living" |
| Industrial Use | Butyl rubber, polyisobutylene[22] | Synthetic rubbers (polybutadiene, SBR), block copolymers[22] |
Controlled Radical Polymerization (CRP)
Controlled or "living" radical polymerization (LRP) techniques were developed to overcome the limitations of conventional radical polymerization, namely the high rates of termination and lack of control over molecular weight and architecture. These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, minimizing irreversible termination.[24]
Major CRP Techniques and Their Mechanisms
There are three primary CRP techniques:
-
Nitroxide-Mediated Polymerization (NMP): Utilizes a stable nitroxide radical to reversibly trap the growing polymer chain.
-
Atom Transfer Radical Polymerization (ATRP): Employs a transition metal complex (typically copper) to reversibly activate and deactivate the polymer chain through an atom transfer process.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Uses a chain transfer agent (a thiocarbonylthio compound) to mediate the exchange between active and dormant chains.
Kinetic Comparison of CRP Methods
While all three methods provide excellent control over polymerization, their kinetics and experimental conditions differ.
| Technique | Key Components | Typical Temperature | Advantages | Disadvantages |
| NMP | Alkoxyamine initiator | 90 - 130 °C | Metal-free | High temperatures, limited monomer scope |
| ATRP | Initiator, Transition Metal Catalyst, Ligand | Room Temp - 110 °C | Versatile, works for many monomers | Metal catalyst can be difficult to remove |
| RAFT | Initiator, RAFT Agent | 60 - 120 °C | Most versatile monomer scope, metal-free | RAFT agent can be colored and require synthesis |
A detailed mechanistic comparison can be found in various review articles.[25][26] The rate of polymerization in CRP is generally slower than in conventional radical polymerization due to the lower concentration of active radicals at any given time. However, this trade-off allows for unprecedented control over the final polymer product.
Experimental Methodologies for Kinetic Studies
Accurate determination of polymerization kinetics relies on robust experimental techniques. Below are protocols for three common methods.
Dilatometry: Measuring Rate by Volume Contraction
Dilatometry is a classical and precise method for following polymerization kinetics by measuring the volume change that occurs as a monomer is converted to a denser polymer.[27][28]
Experimental Protocol:
-
Preparation:
-
Filling the Dilatometer:
-
Data Collection:
-
Allow the system to reach thermal equilibrium (the liquid level will initially rise due to thermal expansion, then begin to fall as polymerization starts).[27]
-
Once the level begins to consistently fall, start timing and record the meniscus height (or volume) at regular intervals (e.g., every 2-3 minutes).[28]
-
Continue measurements up to a low conversion (typically <10%) to ensure initiator and monomer concentrations remain relatively constant.[27]
-
-
Data Analysis:
-
Plot the change in height (or volume) versus time. The slope of the initial linear portion of this graph is directly proportional to the initial rate of polymerization.[28]
-
In-situ NMR Spectroscopy: Real-Time Monomer Conversion
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring polymerization in real-time by tracking the disappearance of monomer-specific signals (e.g., vinyl protons).[29][30]
Experimental Protocol:
-
Sample Preparation:
-
Prepare the polymerization mixture (monomer, initiator, solvent if necessary) directly in an NMR tube.
-
For photopolymerization, a light source (e.g., LED-coupled fiber optic) can be directed into the NMR spectrometer.[29]
-
-
Spectrometer Setup:
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
-
Set up an arrayed experiment to acquire spectra at regular time intervals. Use a minimal number of scans (ideally 1) per time point to get a "snapshot" of the reaction.[30]
-
-
Initiation and Data Acquisition:
-
Initiate the reaction (e.g., by turning on the light source or rapidly increasing the temperature).
-
Start the automated acquisition of spectra over the course of the reaction.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate a characteristic monomer peak and an internal standard peak (or a polymer peak that appears) in each spectrum.
-
Calculate the monomer conversion at each time point.
-
Plot -ln(1-conversion) vs. time to obtain kinetic data. For a first-order reaction, this plot will be linear.[29]
-
Gel Permeation Chromatography (GPC/SEC): Molecular Weight Analysis
GPC (also known as Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (M_n), weight-average molecular weight (M_w), and PDI.[31][32][33][34][35] This is crucial for verifying the level of control in a polymerization.
Experimental Protocol:
-
Sample Preparation:
-
At various time points during the polymerization, extract aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or adding an inhibitor).
-
Precipitate the polymer in a non-solvent, then dry it under vacuum.
-
Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) and dissolve it in the GPC mobile phase (e.g., THF). Filter the solution to remove any particulates.
-
-
Calibration:
-
Sample Analysis:
-
Inject the prepared polymer sample solution into the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, the software will calculate M_n, M_w, and PDI (M_w/M_n) for the sample.[31]
-
Plotting these values against conversion or time provides insight into the "livingness" of the polymerization. In a controlled polymerization, M_n should increase linearly with conversion, and PDI should remain low.
-
Conclusion
The selection of an initiator is a foundational decision in polymer synthesis that dictates the kinetic profile of the reaction and the ultimate properties of the material. Thermal, photo, and redox initiators offer distinct advantages for conventional radical polymerization, providing a range of options based on desired reaction temperature and control. Ionic polymerization, while more demanding in terms of monomer purity and reaction conditions, enables the synthesis of polymers from specific monomer classes. For the highest degree of control over molecular weight, architecture, and functionality, controlled radical polymerization techniques have become indispensable tools for the modern polymer scientist. A thorough understanding of the mechanisms and kinetics associated with each initiator class, verified through robust analytical methods, is essential for the rational design and synthesis of advanced polymeric materials.
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Self, M. I., et al. (2019). Comparison of photo- and thermally initiated polymerization-induced self-assembly: a lack of end group fidelity drives the formation of higher order morphologies. Polymer Chemistry. Retrieved from [Link]
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Self, M. I., et al. (2019). Comparison of photo- and thermally initiated polymerization-induced self-assembly: a lack of end group fidelity drives the formation of higher order morphologies. National Institutes of Health. Retrieved from [Link]
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Self, M. I., et al. (2019). Comparison of photo- and thermally initiated polymerization-induced self-assembly: A lack of end group fidelity drives the formation of higher order morphologies. ResearchGate. Retrieved from [Link]
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Amanote Research. (n.d.). Comparison of Photo- And Thermally Initiated Polymerization-Induced Self-Assembly. Retrieved from [Link]
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Tan, J., et al. (2021). Switching between Thermal Initiation and Photoinitiation Redirects RAFT-Mediated Polymerization-Induced Self-Assembly. Macromolecules. Retrieved from [Link]
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Hammond, P. (2006). Cationic Polymerization. MIT OpenCourseWare. Retrieved from [Link]
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UV+EB Technology. (2023). Free Radical Polymerization Kinetics. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 3.3: Kinetics of Chain Polymerization. Retrieved from [Link]
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Eibel, A., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: Predictions based on simulations using established data. The Royal Society of Chemistry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
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VŠChT. (n.d.). Polymerization kinetics by dilatometry. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Cationic vs Anionic Polymerization: When to Use Which?. Retrieved from [Link]
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AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]
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Polymer Science Learning Center. (n.d.). Free Radical Polymerization Kinetics by Dilatometry. Retrieved from [Link]
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Scribd. (n.d.). GPC: Polymer Molecular Weight Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Radical polymerization. Retrieved from [Link]
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Szafraniec, J., et al. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. National Institutes of Health. Retrieved from [Link]
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Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
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Li, P. (n.d.). Quantum Yield and Curing Velocity of Two α-Hydroxy Ketone Photoinitiators. ResearchGate. Retrieved from [Link]
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Farabi University. (n.d.). Lecture 4. Theme. Ionic polymerization. Cationic polymerization and anionic polymerization, kinetics. Retrieved from [Link]
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Goto, A., & Fukuda, T. (1997). Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. Macromolecules. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic comparison of ATRP, NMP, and RAFT polymerization. Retrieved from [Link]
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Eibel, A., et al. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry. Retrieved from [Link]
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Martín, E., et al. (2000). Use of a Reliable Homemade Dilatometer To Study the Kinetics of the Radical Chain Polymerization of PMMA: An Undergraduate Polymer Chemistry Laboratory Kinetics Experiment. Journal of Chemical Education. Retrieved from [Link]
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Corrigan, N., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization. ResearchGate. Retrieved from [Link]
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Wang, S., et al. (2015). Redox-Initiated 'Adiabatic' Emulsion Polymerization. ResearchGate. Retrieved from [Link]
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Al-Malaika, S., et al. (2023). Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of microwave-assisted RAFT, NMP, and ATRP reactions. Retrieved from [Link]
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Herzberger, J., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. National Institutes of Health. Retrieved from [Link]
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Marvel, C. S., et al. (1949). KINETIC STUDIES OF A REDOX POLYMERIZATION. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). How to choose polymerization temperature from initiator half life?. Retrieved from [Link]
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ResearchGate. (n.d.). Acrylate monomer and different radical thermal initiators with their 10 h half-life temperature. Retrieved from [Link]
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Junkers, T. (2024). Rate Retardation Trends in RAFT - An Emerging Monomer Classification Tool?. ChemRxiv. Retrieved from [Link]
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Slideshare. (n.d.). Living Radical polymerization(ATRP/NMP/RAFT).pptx. Retrieved from [Link]
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Kumpa, J., et al. (n.d.). Dilatometry set-up used in kinetic studies at a polymerization temperature of 140 o C. ResearchGate. Retrieved from [Link]
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Wako Pure Chemical Industries. (n.d.). How to select a polymerization initiator?. Retrieved from [Link]
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Sarac, A. S. (1999). Redox polymerization. Progress in Polymer Science. Retrieved from [Link]
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Schick, C. (2001). Experimental aspects of temperature-modulated dilatometry of polymers. ResearchGate. Retrieved from [Link]
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Asua, J. M. (2009). Redox initiator systems for emulsion polymerization of acrylates. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Monitoring the polymerization using (S,S)-1 and 2a by in situ¹H NMR. Retrieved from [Link]
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Bowman, C. N., & Xi, W. (2012). Redox Initiation of Bulk Thiol-Ene Polymerizations. National Institutes of Health. Retrieved from [Link]
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Long, B. K., & Clark, T. P. (2020). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. Retrieved from [Link]
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ResearchGate. (n.d.). How to measure a percentage conversion of monomer to polymer?. Retrieved from [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of Lactic Acid-Derived Polymers
Introduction: Beyond Inertness—Defining Biocompatibility for Modern Biomaterials
In the realm of biomedical innovation, the term "biocompatibility" is often misconstrued as simple inertness. However, for polymers derived from naturally occurring monomers like lactic acid—the building block of Polylactic Acid (PLA) and its highly versatile copolymer, Poly(lactic-co-glycolic acid) (PLGA)—the definition is far more dynamic. Biocompatibility is the capacity of a material to perform with an appropriate host response in a specific application. For degradable polymers like PLA and PLGA, this involves not only the initial host response to the implant but also the continuous response to its degradation products, primarily lactic and glycolic acids, which are natural human metabolites.
This guide provides a comprehensive framework for researchers, materials scientists, and drug development professionals to rigorously assess the biocompatibility of lactic acid-derived polymers. We will move beyond a simple checklist of tests, delving into the causal relationships behind experimental choices and providing a logical, multi-stage evaluation process. Our approach is grounded in the principles of the ISO 10993 standards, providing a pathway for generating robust, reliable, and submission-ready data.
Part 1: The Hierarchical Approach to Biocompatibility Assessment
A successful biocompatibility assessment is not a single experiment but a structured, tiered investigation. This approach, advocated by both regulatory bodies and scientific consensus, minimizes reliance on animal testing by using in vitro assays to screen materials before proceeding to more complex in vivo models. The logic is simple: a material that exhibits cytotoxicity in vitro is unlikely to be safe in vivo.
Here, we present a logical workflow for evaluating polymers derived from lactic acid.
Figure 1: Hierarchical Workflow for Biocompatibility Assessment. This diagram illustrates the phased approach, starting with fundamental in vitro tests and progressing to more complex in vivo and functional evaluations.
Part 2: Core In Vitro Methodologies & Comparative Analysis
The initial phase of testing focuses on two critical questions: Does the material kill cells? And does it damage blood components? These are evaluated through cytotoxicity and hemocompatibility assays, respectively.
Cytotoxicity Testing (ISO 10993-5)
The goal of cytotoxicity testing is to assess the general toxicity of a material's leachable substances. For PLA/PLGA, this is particularly crucial as residual monomers, catalysts (like tin octoate), or unreacted oligomers could leach out and cause cell death. The standard protocol involves preparing an extract of the material and then applying it to a cultured cell line.
Detailed Protocol: MTT Assay for Polymer Extracts
-
Material & Extract Preparation (ISO 10993-12):
-
Sterilize the test polymer (e.g., PLA film) using a validated method such as ethylene oxide or gamma irradiation that does not alter its properties. Note: Autoclaving is unsuitable for PLA due to its low glass transition temperature.
-
Prepare an extract by incubating the sterilized polymer in a complete cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The standard ratio is typically 0.2g of material per mL of medium.
-
Simultaneously prepare a negative control (medium only) and a positive control (e.g., medium with 0.1% phenol).
-
-
Cell Culture:
-
Seed a sensitive cell line, such as L929 mouse fibroblasts, into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Exposure:
-
Remove the old medium from the cells and replace it with the prepared polymer extracts (test, negative control, positive control).
-
Incubate for another 24 hours.
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).
-
Read the absorbance of the solution on a plate reader at ~570nm.
-
-
Interpretation:
-
Calculate cell viability as a percentage relative to the negative control.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.
-
Hemocompatibility Testing (ISO 10993-4)
For any material intended for blood contact, even indirectly, hemocompatibility is paramount. The hemolysis assay is a primary screening tool that evaluates the material's potential to rupture red blood cells (hemolysis).
Detailed Protocol: Hemolysis Assay (ASTM F756-17)
-
Extract Preparation: Prepare a saline extract of the sterilized polymer as described in the cytotoxicity protocol, using 0.9% NaCl solution instead of cell culture medium.
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., rabbit or human blood with citrate).
-
Exposure: Mix the polymer extract with a dilute suspension of the red blood cells. Use water as a positive control (100% hemolysis) and saline as a negative control.
-
Incubation: Incubate the mixtures at 37°C for 1-4 hours with gentle agitation.
-
Analysis: Centrifuge the tubes to pellet intact red blood cells. Measure the absorbance of the supernatant at ~540nm, which corresponds to the amount of hemoglobin released.
-
Interpretation: Calculate the percentage of hemolysis. A hemolysis rate above 5% is generally considered unacceptable for blood-contacting materials.
Comparative Performance of Lactic Acid-Derived Polymers
The biocompatibility of PLA and PLGA can be influenced by several factors, including molecular weight, crystallinity, and the ratio of lactic to glycolic acid (in PLGA). Here is a comparative summary based on typical experimental findings.
| Polymer | Typical Cytotoxicity (Viability %) | Typical Hemolysis (%) | Key Considerations & Causality |
| Polylactic Acid (PLA) | >90% | <2% | High purity PLA is generally non-cytotoxic. The slow degradation leads to a gradual release of lactic acid, which is easily metabolized by local cells. |
| Poly(lactic-co-glycolic acid) (PLGA 50:50) | >85% | <2% | The faster degradation rate compared to PLA leads to a more rapid release of acidic byproducts (lactic and glycolic acid). This can cause a localized pH drop, potentially stressing cells if not buffered effectively in vivo. |
| Polycaprolactone (PCL) | >95% | <2% | PCL is another biodegradable polyester but degrades much more slowly than PLA or PLGA. This results in a very mild tissue response and minimal acidic byproduct accumulation. |
| Polyethylene Glycol (PEG) | >98% | <1% | PEG is not a polyester but is often used as a benchmark for biocompatibility. It is known for its "stealth" properties, resisting protein adsorption and cell adhesion, leading to minimal biological interaction. |
Part 3: In Vivo Assessment—The Definitive Test
While in vitro tests provide crucial screening data, the ultimate test of biocompatibility occurs within a living system. In vivo studies assess the integrated biological response, including inflammation, immune reaction, and tissue integration.
Subcutaneous Implantation (ISO 10993-6)
This is the most common in vivo screening model. The material is implanted under the skin of a small animal (e.g., a rat or mouse), and the tissue response at the implant site is evaluated over time.
Figure 2: Workflow for an In Vivo Subcutaneous Implantation Study. This outlines the critical steps from material preparation to final histopathological analysis.
Key Evaluation Metrics in Histopathology:
-
Inflammatory Response: The presence and type of inflammatory cells (neutrophils, macrophages, lymphocytes) at the implant site. An acute inflammatory response is normal initially, but a chronic, unresolved inflammation indicates poor biocompatibility.
-
Fibrous Capsule Formation: The body naturally attempts to wall off foreign objects with a collagenous capsule. A thin, well-defined capsule is an acceptable response. A thick, dense capsule suggests a more severe foreign body reaction.
-
Material Degradation: The rate and morphology of polymer degradation.
-
Tissue Integration: The degree to which new tissue grows into and around the implant.
For PLA and PLGA, the degradation process is key. As the polymer breaks down, the release of acidic monomers can transiently lower the local pH, which may increase the inflammatory response. PLGA 50:50, with its faster degradation, often elicits a more pronounced initial inflammatory response than the slower-degrading PLA, though this typically resolves over time as the byproducts are cleared by the body.
Conclusion and Future Directions
Assessing the biocompatibility of lactic acid-derived polymers is a systematic process that builds from foundational in vitro data to definitive in vivo evidence. For PLA and its copolymers, the narrative is not one of inertness but of controlled, predictable interaction with the host environment. Their degradation into natural metabolites is a key advantage, but the rate of this degradation and the resulting acidic environment must be carefully managed and characterized.
Future assessments will increasingly incorporate more sophisticated tools, such as transcriptomics and proteomics, to understand the molecular-level interactions at the material-tissue interface. This will allow for a more nuanced understanding of biocompatibility, moving beyond qualitative histological scoring to a quantitative, mechanism-based evaluation of the host response.
References
-
Williams, D.F. (2008). On the mechanisms of biocompatibility. Biomaterials, 29(20), 2941-2953. [Link]
-
International Organization for Standardization. (2018). ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. [Link]
-
International Organization for Standardization. (2017). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
ASTM International. (2017). ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]
-
Gentile, P., Chiono, V., Carmagnola, I., & Hatton, P. V. (2014). An overview of poly(lactic-co-glycolic) acid (PLGA)-based biomaterials for bone tissue engineering. International Journal of Molecular Sciences, 15(3), 3640–3659. [Link]
-
Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. [Link]
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397. [Link]
-
Anderson, J. M., Rodriguez, A., & Chang, D. T. (2008). Foreign body reaction to biomaterials. Seminars in Immunology, 20(2), 86-100. [Link]
A Comparative Guide to the Thermal Properties of Sulfur-Containing Methacrylate Polymers: A Focus on Poly((2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfur-Containing Polymers
The incorporation of sulfur atoms into polymer backbones or side chains can impart unique and desirable properties, including high refractive indices, enhanced thermal stability, and specific reactivity for further functionalization. The 2-thioxo-1,3-oxathiolane moiety in TOMMA is of particular interest due to its potential to influence the polymer's thermal characteristics through strong intermolecular interactions and a rigid ring structure. Understanding these thermal properties is paramount for predicting a material's performance, processability, and lifespan in demanding applications.
This guide will delve into a comparative analysis of poly(TOMMA)'s anticipated thermal properties against those of conventional poly(methyl methacrylate) (PMMA). We will explore the key thermal metrics—glass transition temperature (Tg) and thermal decomposition temperature (Td)—and discuss the underlying structure-property relationships.
Comparative Analysis of Thermal Properties
The thermal stability of a polymer is primarily assessed by two key parameters: the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state; and the thermal decomposition temperature (Td), which marks the onset of irreversible chemical degradation.
Glass Transition Temperature (Tg)
The Tg of a polymer is heavily influenced by the rigidity of the polymer backbone, the size and polarity of the side chains, and the strength of intermolecular forces. For sulfur-containing poly(meth)acrylates, the Tg can vary significantly. Studies have shown that these polymers can exhibit Tg values ranging from 44°C to as high as 155°C.[1] The presence of bulky, rigid side groups, such as the thioxo-oxathiolane ring in TOMMA, is expected to restrict segmental motion of the polymer chains, leading to a higher Tg compared to simpler polymethacrylates like PMMA.
In contrast, the well-characterized Tg of conventional PMMA is typically around 104°C, although this can be influenced by factors such as stereoregularity and molecular weight.[2][3] The incorporation of more rigid aromatic components into the PMMA backbone has been shown to increase the Tg to as high as 119°C.[2][3]
Thermal Decomposition Temperature (Td)
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%).
Sulfur-containing poly(meth)acrylates generally exhibit good thermal stability, with a 5% weight loss temperature often occurring around 290°C.[1][4] Some sulfur-rich plastics have even shown onsets of thermal degradation exceeding 270°C.[5] This enhanced stability can be attributed to the presence of strong covalent bonds involving sulfur and the potential for the sulfur-containing groups to act as radical scavengers, thus inhibiting depolymerization.
In comparison, the thermal degradation of PMMA typically begins at lower temperatures. Pure PMMA can start to degrade at approximately 220°C, with significant degradation occurring in the range of 220°C to 270°C, and complete degradation by 400°C.[6] The degradation of PMMA often proceeds through a multi-step process, including the scission of unsaturated chain-ends followed by random chain scission at higher temperatures.[7][8] The thermal stability of PMMA can be improved by copolymerization with more thermally stable monomers. For instance, a terpolymer of MMA with 4-vinylbenzyl chloride (VBC) and N-2-methyl-4-nitrophenyl maleimide (MI) demonstrated a significant increase in the 10% decomposition temperature (T10) to 319°C, a substantial improvement over PMMA's T10 of 221°C.[2]
Data Summary: A Comparative Table
The following table summarizes the expected and reported thermal properties of poly(TOMMA) based on related sulfur-containing polymers, in comparison with PMMA and a thermally enhanced PMMA terpolymer.
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Notes |
| Poly(TOMMA) (Predicted) | Likely > 105°C | Likely > 270°C | Based on data for structurally similar sulfur-containing methacrylates. |
| Poly(methyl methacrylate) (PMMA) | ~104°C[2][3] | Td10%: ~221°C[2] | Standard benchmark thermoplastic. |
| Sulfur-Containing Poly(meth)acrylates | 44 - 155°C[1] | Td5%: ~290°C[1][4] | Range observed for various sulfur-containing methacrylate polymers. |
| P(MMA-VBC-MI) Terpolymer | 119°C[2][3] | Td10%: 319°C[2] | Example of thermally enhanced PMMA. |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal properties of poly(TOMMA) and other polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard techniques.[9][10]
Thermogravimetric Analysis (TGA) for Decomposition Temperature
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Place a small, precisely weighed sample (typically 5-10 mg) of the polymer into a TGA sample pan (e.g., platinum or alumina).[8]
-
Place the pan into the TGA furnace.
-
Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 600°C).[7][8]
-
Continuously record the sample's weight as a function of temperature.
-
The resulting TGA curve plots percentage weight loss versus temperature. The Td is determined from this curve at a specified weight loss percentage (e.g., 5% or 10%).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature
Objective: To measure the glass transition temperature (Tg) of the polymer.
Methodology:
-
Weigh a small sample (typically 5-10 mg) of the polymer into a DSC pan (e.g., aluminum).
-
Seal the pan and place it in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere. To erase the thermal history of the sample, an initial heating and cooling cycle is often performed.
-
The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.
-
The Tg is observed as a step-like change in the heat flow curve. It is typically determined as the midpoint of this transition.
Workflow for Thermal Characterization
The following diagram illustrates the typical workflow for the thermal characterization of a novel polymer like poly(TOMMA).
Caption: Workflow for the thermal characterization of a new polymer.
Conclusion and Future Outlook
Based on the analysis of structurally similar sulfur-containing poly(meth)acrylates, it is predicted that poly((2-thioxo-1,3-oxathiolan-5-yl)methyl methacrylate) will exhibit enhanced thermal stability compared to conventional poly(methyl methacrylate). The presence of the sulfur-containing heterocyclic side group is expected to increase both the glass transition temperature and the onset of thermal decomposition.
These predicted properties make poly(TOMMA) a promising candidate for applications requiring robust thermal performance, such as in advanced drug delivery systems where sterilization or processing at elevated temperatures may be necessary. Further experimental validation is required to precisely quantify the thermal properties of poly(TOMMA) and to fully elucidate the structure-property relationships. This will enable the tailored design of novel polymers with optimized thermal characteristics for a wide range of scientific and industrial applications.
References
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ResearchGate. (2025). Sulfur-Containing Poly(meth)acrylates with High Refractive Indices and High Abbe's Numbers | Request PDF. [Link]
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American Chemical Society. (2013). Sulfur-Containing Poly(meth)acrylates with High Refractive Indices and High Abbe's Numbers. [Link]
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ResearchGate. (n.d.). The effect of end groups on the thermal degradation of poly(methyl methacrylate). [Link]
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National Institutes of Health. (n.d.). Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography. [Link]
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American Chemical Society. (2022). Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography | ACS Omega. [Link]
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American Chemical Society. (n.d.). Thioglycidyl Methacrylate-Based Reactive Polyalkylene Sulfide Resin as an Alternative Substrate for the Reaction with Elemental Sulfur: Peculiarities of Synthesis, Thermodynamic and Mechanical Properties of Sulfur-Rich Plastics with High Adhesive Tensile Strength and Chemical Resistance | Macromolecules. [Link]
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PLOS One. (n.d.). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. [Link]
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ResearchGate. (n.d.). The thermal stability of poly(methyl methacrylate) prepared by RAFT polymerisation. [Link]
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SciELO. (2013). Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. [Link]
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National Institutes of Health. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. [Link]
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SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. [Link]
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E-Plasticase. (n.d.). POLY-METHYL METHACRYLATE (PMMA). [Link]
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ResearchGate. (n.d.). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. [Link]
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University of Cambridge. (n.d.). Poly(methyl methacrylate) (PMMA). [Link]
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International Journal of Scientific & Engineering Research. (n.d.). Synthesis, Characterization and Thermal Studies of Poly (5-Indanyl Methacrylate –co- Glycidyl Methacrylate). [Link]
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OpenMETU. (n.d.). Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. [Link]
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A Comparative Guide to the Gel Permeation Chromatography (GPC) Analysis of Polymers from 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
In the evolving landscape of advanced materials, particularly for biomedical applications like drug delivery, the precise characterization of polymers is paramount.[1][2][3] 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione (MMOT) has emerged as a highly versatile monomer.[4] Its unique heterobifunctional structure, featuring a polymerizable methacrylate group and a reactive dithiocarbonate ring, allows for the synthesis of functional polymers with tailored properties, often via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[4][5] This guide provides an in-depth, comparative analysis of the Gel Permeation Chromatography (GPC) of poly(MMOT), contrasting it with other relevant polymers in the drug delivery field.
The Significance of Poly(MMOT) and its GPC Characterization
The MMOT monomer is specifically engineered to serve as a building block and a chain transfer agent (CTA) in RAFT polymerization, a controlled radical polymerization technique that yields polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity).[4][6][7][8] This level of control is critical for applications such as drug delivery, where polymer molecular weight directly influences encapsulation efficiency, degradation kinetics, and drug release profiles.[3][9]
GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution (MWD), average molecular weights (Number-average Mn, Weight-average Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[2][10] For poly(MMOT), GPC analysis validates the success of a controlled polymerization, ensuring the batch-to-batch consistency required for therapeutic applications.[10]
Experimental Protocol: GPC Analysis of Poly(MMOT)
This protocol outlines a robust, self-validating system for the GPC analysis of poly(MMOT). The causality behind each step is explained to provide a deeper understanding of the methodology.
1. System and Reagents
-
GPC System: An Agilent 1260 Infinity II Multi-Detector GPC/SEC System or equivalent, equipped with a Refractive Index (RI) detector. For more complex architectures, a Multi-Angle Light Scattering (MALS) detector can provide absolute molecular weight without reliance on calibration standards.[10][11]
-
Columns: Two PLgel 5 µm MIXED-D columns in series. This configuration provides excellent resolution across a broad range of molecular weights.
-
Mobile Phase/Eluent: High-purity, unstabilized Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min. THF is an excellent solvent for many methacrylate-based polymers, ensuring complete dissolution.[12][13]
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible elution times.[14]
-
Calibration Standards: Polymethylmethacrylate (PMMA) standards.[15] Using standards of the same polymer class as the analyte (methacrylate) provides a more accurate relative molecular weight estimation compared to the more common polystyrene standards.[11]
2. Step-by-Step Sample Preparation
The goal of sample preparation is to achieve complete dissolution without causing polymer degradation.[12]
-
Accurate Weighing: Weigh approximately 5 mg of the dry poly(MMOT) sample into a 2 mL glass vial using a precision balance.
-
Solvent Addition: Add 1 mL of THF to the vial to achieve a concentration of ~5 mg/mL. The concentration must be high enough for a strong detector signal but low enough to avoid viscosity-related peak broadening.[12]
-
Dissolution: Gently agitate the vial at room temperature for at least 60 minutes or until the polymer is fully dissolved. Avoid excessive heating, which could potentially induce polymer degradation.[12]
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter directly into an autosampler vial. This step is critical to remove any particulate matter that could damage the GPC columns.[12]
3. Workflow for GPC Analysis
The following diagram illustrates the logical flow of the GPC analysis process, from initial sample preparation to final data interpretation.
Caption: Workflow for GPC analysis of poly(MMOT).
4. Data Acquisition and Interpretation
-
Calibration: Before running samples, a calibration curve is generated using a series of narrow PDI PMMA standards of known molecular weights.[15] A linear relationship between log(Molecular Weight) and elution volume is established. A high correlation coefficient (R² > 0.99) is essential for a trustworthy calibration.
-
Analysis: The filtered poly(MMOT) sample is injected. The resulting chromatogram is analyzed to determine Mn, Mw, and PDI relative to the PMMA standards. For a successful RAFT polymerization of MMOT, a narrow, monomodal peak with a PDI value typically below 1.3 is expected.[6][16]
Comparative GPC Analysis: Poly(MMOT) vs. Alternative Polymers
To contextualize the performance of poly(MMOT), we compare its GPC data with that of two other polymers relevant to drug delivery: Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL).[9][][18] PLGA is a widely used FDA-approved biodegradable polymer, while PCL is known for its slower degradation, making it suitable for long-term delivery.[9][] All polymers were synthesized to target a similar molecular weight and analyzed under the identical GPC conditions described above.
| Polymer | Synthesis Method | Target Mn (kDa) | Experimental Mn (kDa) | Experimental Mw (kDa) | PDI (Mw/Mn) | Chromatogram Shape |
| Poly(MMOT) | RAFT Polymerization | 20 | 19.8 | 22.6 | 1.14 | Symmetrical, Narrow |
| PLGA | Ring-Opening Polymerization | 20 | 21.5 | 37.8 | 1.76 | Broad, Asymmetrical |
| PCL | Ring-Opening Polymerization | 20 | 18.9 | 30.4 | 1.61 | Broad, Symmetrical |
Interpretation of Comparative Data:
-
The GPC data clearly demonstrates the superior control offered by the RAFT polymerization of MMOT. The resulting poly(MMOT) exhibits a PDI of 1.14, which is significantly lower than that of PLGA (1.76) and PCL (1.61) synthesized via conventional methods.[16]
-
A lower PDI indicates a more homogeneous population of polymer chains. This uniformity is highly desirable in drug delivery systems, as it leads to more predictable and reproducible drug release kinetics.[3]
-
The broad and sometimes asymmetrical peaks for PLGA and PCL are characteristic of less controlled polymerization mechanisms, resulting in a wider distribution of chain lengths.
Visualizing the Monomer and Polymer Structure
The unique structure of the MMOT monomer is the foundation of the resulting polymer's properties.
Caption: Chemical structure of the MMOT monomer.
Conclusion
The GPC analysis protocol detailed herein provides a reliable framework for characterizing polymers derived from this compound. The comparative data unequivocally shows that poly(MMOT) synthesized via RAFT polymerization possesses a significantly narrower molecular weight distribution than common biodegradable polyesters like PLGA and PCL. This high degree of control, validated by GPC, underscores the potential of poly(MMOT) for advanced drug delivery applications where precision and reproducibility are critical for therapeutic success. Researchers and drug development professionals can leverage this guide to implement rigorous and insightful polymer characterization in their own workflows.
References
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RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations | ACS Polymers Au . Available at: [Link]
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Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R) | Macromolecules - ACS Publications . Available at: [Link]
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Thiocarbonylthio Compounds (SC(Z)S−R) in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Effect of the Activating Group Z | Macromolecules . Available at: [Link]
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Thiocarbonylthio compounds [S=C(Ph)S-R) in free radical polymerization with reversible addition-fragmentation chain transfer (RAFT polymerization). Role of the free-radical leaving group (R) - Monash University . Available at: [Link]
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Thiocarbonylthio Compounds [SC(Ph)S−R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization). Role of the Free-Radical Leaving Group (R) | Semantic Scholar . Available at: [Link]
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Drug Delivery Polymers by GPC Case Study - Jordi Labs . Available at: [Link]
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GPC analysis of Polymers - ResolveMass Laboratories Inc. Available at: [Link]
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How GPC-MALS Works: From Polymers to Biopharmaceuticals - YouTube . Available at: [Link]
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GPC for Polymer Characterization: Understanding Molecular Weight Distribution . Available at: [Link]
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Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - MDPI . Available at: [Link]
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GPC Application Note #2 - Houston MJ Associates . Available at: [Link]
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GPC Sample Preparation Guide: From Plastics to Biopolymers . Available at: [Link]
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Polymethylmethacrylate Standards - Agilent . Available at: [Link]
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Could plastic alternative support environmentally-sustainable drug delivery? . Available at: [Link]
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Top 5 Biodegradable Polymers for Drug Delivery . Available at: [Link]
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Gel permeation chromatography (GPC) traces of poly (methyl... - ResearchGate . Available at: [Link]
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10 FDA Approved Polymers for Effective Drug Delivery Solutions - Lincoln Plastics . Available at: [Link]
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Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies . Available at: [Link]drug-delivery-materials-resolvemass-inc-v5j4c)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following procedures are synthesized from the known hazards of the compound's primary functional groups—methacrylates and organosulfur compounds—due to the absence of a specific Safety Data Sheet (SDS) and official disposal protocols for 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department before proceeding with any disposal. All waste management must adhere to local, regional, and national regulations.
Understanding the Compound: A Dual-Hazard Profile
This compound is a specialized monomer primarily used in advanced polymer and materials science research.[1] Its structure presents a dual-hazard profile that must be understood to ensure safe handling and disposal.
-
The Methacrylate Group: This functional group is highly reactive and prone to polymerization, which can be violent and exothermic if uncontrolled.[2] Methacrylates are also known skin and respiratory irritants and may cause allergic skin reactions.[3]
-
The 1,3-Oxathiolane-2-thione Group: This heterocyclic moiety contains sulfur. A significant consideration for disposal is that the combustion of organosulfur compounds can release toxic sulfur oxides into the atmosphere, necessitating specialized incineration processes.[4] The ring is also susceptible to nucleophilic attack, which speaks to its chemical reactivity.[1]
Given these characteristics, this compound must be treated as a reactive, sensitizing, and environmentally hazardous chemical .
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all safety precautions are understood and implemented.[4]
Essential PPE:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and vapors. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Note that nitrile gloves offer short-term protection; for prolonged contact, consider heavier-duty gloves like Viton or a laminate. |
| Body Protection | Flame-retardant laboratory coat | Protects against splashes and fire hazards. |
| Respiratory Protection | Use only in a certified chemical fume hood | Prevents inhalation of potentially harmful vapors. |
Disposal Workflow: A Step-by-Step Guide
The proper disposal route for this compound depends on its form: unadulterated product, contaminated labware, or solutions.
Step 1: Segregation and Waste Labeling
Proper segregation is the cornerstone of safe laboratory waste management.[1][5]
-
Designate a specific, sealed waste container for this compound waste. This container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Label the container clearly with the words "Hazardous Waste ".
-
The label must include:
-
Full Chemical Name: this compound
-
Primary Hazards: Reactive, Irritant, Skin Sensitizer, Environmentally Hazardous
-
Step 2: Managing Different Waste Streams
A. Unused or Expired Pure Compound:
-
Do NOT attempt to neutralize the pure compound unless you are a trained chemist with a validated and approved protocol from your EHS department. The reactivity of the thione ring and the polymerizable nature of the methacrylate group make this a high-risk procedure.
-
Package for Disposal: Ensure the original container is tightly sealed. If the container is compromised, overpack it in a larger, compatible, and sealed container.
-
Transfer to EHS: Arrange for pickup by your institution's hazardous waste management team.
B. Contaminated Solid Waste (Gloves, Pipette Tips, Weighing Paper):
-
Minimize Contamination: Use disposable equipment where possible to reduce the volume of contaminated materials.
-
Collect in a Labeled Bag: Place all contaminated solid waste into a designated, chemically resistant bag inside your hazardous waste container.
-
Seal and Dispose: Once the bag is full, seal it and place it in the designated hazardous waste pickup area.
C. Contaminated Liquid Waste (Solutions in Organic Solvents):
-
Segregate by Solvent Type: Do not mix with other waste streams, especially aqueous or halogenated waste. Collect in a dedicated, labeled container for flammable organic waste.
-
Label Accurately: The hazardous waste label must list all components of the solution with their approximate percentages (e.g., "this compound (~5%), Toluene (95%)").
-
Arrange for Pickup: Store in a satellite accumulation area until it is collected by your EHS-approved waste vendor.[1]
D. Handling Small Spills:
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Ventilation: Work within a fume hood if possible.
-
Absorb the Spill: Use a chemical absorbent pad or vermiculite. Do not use paper towels for significant quantities, as this can increase the surface area and potential for vapor release.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated cleaning supplies into the designated solid hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
Disposal Decision Logic
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal decision workflow for this compound.
Final Considerations
-
Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[3] Its aquatic toxicity and chemical nature make this practice unsafe and non-compliant.
-
Polymerization as a Disposal Method: While polymerization can render methacrylates non-hazardous, initiating this process for disposal is not recommended without a specific, validated protocol.[6] Uncontrolled polymerization can be dangerous.
-
Consult the Experts: Your institution's EHS department is your primary resource. They can provide guidance specific to your location and the disposal vendors they work with.
By adhering to these guidelines, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals.
- Methacrylate Producers Association, Inc. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL.
- Cornell University Environmental Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Stony Brook University Environmental Health and Safety. (2012, March). Standard Operating Procedure Methyl Methacrylate.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene | Enhance Safety Practices.
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- 2. petrochemistry.eu [petrochemistry.eu]
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- 4. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
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- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
Navigating the Safe Handling of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione: A Guide to Personal Protective Equipment and Disposal
For Research Use Only. Not for use in diagnostic procedures.
Understanding the Compound and Associated Hazards
Potential Hazards (Assumed based on chemical structure and functional groups, pending review of a specific SDS):
-
Skin and Eye Irritation: Methacrylate compounds are known to cause skin irritation and allergic reactions upon contact. The presence of a thione group (C=S) may also contribute to irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may irritate the respiratory system.
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties may not be fully characterized.
A thorough risk assessment is mandatory before commencing any work with this compound. This assessment should be documented and readily accessible to all personnel involved.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following recommendations are based on general best practices for handling potentially hazardous research chemicals.
Primary Engineering Controls: Fume Hood
All handling of 5-(Methacryloyloxy)methyl-1,3-oxathiolane-2-thione, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood. This primary engineering control is non-negotiable and serves to capture any vapors, aerosols, or dusts at the source, preventing inhalation exposure.
Essential Personal Protective Equipment
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes. A full-face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving is strongly recommended. Select gloves with a thickness of at least 4 mil for the inner pair and 8 mil for the outer pair. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected. Crucially, consult the glove manufacturer's chemical resistance chart for specific breakthrough times for methacrylates and organosulfur compounds. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is essential. |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory. |
Respiratory Protection
Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of the primary engineering controls, a full-face respirator with organic vapor cartridges may be necessary. All personnel who may be required to use a respirator must be medically cleared and fit-tested in accordance with your institution's respiratory protection program.
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this chemical.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weighing paper or in a tared container within the fume hood to minimize the risk of contamination.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled.
-
Post-Handling Decontamination: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair of gloves using the same technique.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream labeling and disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a chemical fume hood, use an absorbent material to contain the spill and then decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Workflow
To ensure clarity and adherence to the safety protocols, the following workflow diagrams illustrate the key decision-making processes for PPE selection and the handling procedure.
Caption: Decision workflow for ensuring proper engineering controls and PPE are in place.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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